3-Chloro-N-phenylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXJYUFHAXXSAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286583 | |
| Record name | 3-Chloro-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3460-04-6 | |
| Record name | 3460-04-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-N-phenylpropanamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-N-phenylpropanamide, a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document moves beyond a simple recitation of facts to offer a deeper understanding of the compound's chemical behavior, grounded in established scientific principles and experimental evidence.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 3-chloropropionanilide, is an organic compound with the chemical formula C₉H₁₀ClNO.[1][2] It presents as a colorless to yellowish crystalline solid.[1] Understanding its fundamental properties is critical for its effective use in synthesis and for ensuring safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3460-04-6 | [1] |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molar Mass | 183.63 g/mol | [1] |
| Melting Point | 119.5-120.5 °C | [1] |
| Boiling Point (Predicted) | 360.2 ± 25.0 °C | [1] |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.20 ± 0.70 | [1] |
| Solubility | Soluble in ethanol, ether, and chloroform; low solubility in water. | [1] |
| Appearance | Colorless to yellowish crystalline solid. | [1] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most commonly achieved through the acylation of aniline with 3-chloropropionyl chloride. This method is reliable and scalable, making it suitable for both laboratory and industrial applications.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Sources
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 3-Chloro-N-phenylpropanamide (CAS No. 3460-04-6)
Section 1: Introduction and Core Properties
This compound, registered under CAS number 3460-04-6, is a halogenated amide of significant interest in synthetic and medicinal chemistry.[1] Structurally, it features a reactive chloropropyl chain attached to an aniline through an amide linkage. This bifunctional nature—a reactive alkyl halide and a modifiable aromatic amide—renders it a versatile intermediate for the synthesis of a wide array of organic compounds, including potential pharmaceuticals, pesticides, and dyes.[1][2] Its utility in drug discovery is underscored by the established importance of both the chloro- group and the broader class of acrylamide derivatives in creating targeted and effective therapeutic agents.[3][4] This guide provides a comprehensive overview of its synthesis, properties, potential applications, and handling protocols, grounded in authoritative technical data.
Key Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are critical for designing experimental conditions, ensuring safe handling, and predicting its behavior in chemical systems.
| Property | Value | Source |
| CAS Number | 3460-04-6 | [5][6] |
| Molecular Formula | C₉H₁₀ClNO | [2][7] |
| Molecular Weight | 183.63 g/mol | [2][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 3-Chloro-N-phenylpropionamide, 3-Chloropropionanilide | [5][8] |
| Appearance | Colorless to yellowish crystalline solid | [2] |
| Melting Point | 114–120.5 °C | [2][8] |
| Boiling Point | 360.2±25.0 °C (Predicted) | [2] |
| Density | 1.220±0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in ethanol, ether, chloroform; low solubility in water. | [2] |
| InChI Key | FRXJYUFHAXXSAL-UHFFFAOYSA-N | [5][7] |
Section 2: Synthesis and Purification
The primary and most direct synthesis of this compound involves the acylation of aniline with 3-chloropropionyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of aniline attacks the electrophilic carbonyl carbon of the acyl chloride.
Standard Laboratory Synthesis Protocol
This protocol is adapted from established synthetic procedures.[8] The causality behind this experimental design is straightforward: the reaction is driven by the high reactivity of the acyl chloride. Acetone serves as a suitable solvent that dissolves both reactants, and the reflux condition provides the necessary activation energy. The final precipitation in acidic water removes unreacted aniline and other basic impurities by converting them into water-soluble salts, ensuring the isolation of a pure product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of aniline (575 ml) and acetone (600 ml) is brought to a reflux.
-
Reagent Addition: A solution of 3-chloropropionyl chloride (300 ml) in acetone (600 ml) is added dropwise to the refluxing aniline mixture. The dropwise addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Completion: After the addition is complete, the reaction mixture is maintained at reflux for an additional hour to ensure maximum conversion.
-
Workup and Isolation: The mixture is cooled in an ice bath and then poured into a large beaker containing a mixture of 6N hydrochloric acid (500 ml) and water (3.5 l). The acidic quench protonates any remaining aniline, rendering it soluble in the aqueous phase.
-
Purification: The resulting solid precipitate is collected by filtration, washed thoroughly with water to remove residual acid and salts, and then dried.
-
Final Product: The process yields this compound as a solid with a reported melting point of 114°-115.5° C.[8]
Section 3: Applications in Research and Drug Development
This compound is not typically an end-product but rather a valuable building block. Its structure contains two key handles for further chemical modification: the terminal chlorine atom and the phenyl ring.
Role as a Chemical Intermediate
The compound serves as a precursor in multi-step syntheses.[2] The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, enabling the construction of more complex molecular architectures. This reactivity is fundamental to its use in synthesizing pesticides, dyes, and, most importantly, pharmaceutical compounds.[1][2]
The Acrylamide Moiety in Medicinal Chemistry
While not an acrylamide itself, this compound is a direct precursor to N-phenylacrylamide derivatives via an elimination reaction. The acrylamide functional group is increasingly recognized for its ability to improve the drug-like properties of therapeutic candidates.[3][9]
-
Improved Physicochemical Properties: Incorporation of an acrylamide moiety can substantially enhance both aqueous solubility and membrane permeability, creating an ideal balance for improved intracellular drug concentrations.[3][9] This dual improvement is surprising, as enhancing aqueous solubility often reduces lipophilicity.[9]
-
Covalent Inhibition: The acrylamide group is a Michael acceptor and can form covalent bonds with nucleophilic residues (like cysteine) in target proteins. This mechanism is exploited in the design of potent and selective kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).[3][9]
Precursor to β-Phenylalanine Derivatives
Through nucleophilic substitution of the chloride with an appropriate nitrogen nucleophile, followed by hydrolysis, derivatives of β-phenylalanine can be synthesized. β-amino acids are crucial components in the development of peptidomimetics, foldamers, and various pharmaceuticals, including antiviral and anticancer agents.[10] The synthesis of N-phenyl-β-alanine, a closely related structure, highlights the utility of this chemical scaffold.[11]
Section 4: Safety, Handling, and Storage
As an organochlorine compound, this compound requires careful handling.[2] The following guidelines are based on its GHS classification and standard laboratory safety practices.[5][12]
Hazard Classification
According to GHS hazard statements, this compound is:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Exposure Avoidance: Avoid direct contact with skin and eyes.[2] In case of contact, rinse the affected area immediately and thoroughly with water.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] An inert atmosphere is recommended for long-term storage.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.[12]
Section 5: References
-
Synthesis of Step 1. 3-Chloro-N-phenylpropionamide. PrepChem.com. [Link]
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This compound. ChemBK. [Link]
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Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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This compound | C9H10ClNO | CID 240404. PubChem, NIH. [Link]
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Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. PubMed Central, NIH. [Link]
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Acrylamide derivatives: A dynamic nuclear magnetic resonance study. PubMed, NIH. [Link]
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Acrylamide derivatives as antiallergic agents. 2. Synthesis and structure-activity relationships of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acryl amides. PubMed, NIH. [Link]
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Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. MDPI. [Link]
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PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE. Google Patents.
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a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the... ResearchGate. [Link]
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3-Chloro-N-(4-sulfamoylphenyl)propanamide. PubMed Central, NIH. [Link]
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Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof. Google Patents.
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Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central, NIH. [Link]
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This compound | CAS. Matrix Fine Chemicals. [Link]
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N-Phenyl-beta-alanine | C9H11NO2 | CID 244082. PubChem, NIH. [Link]
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Safety Data Sheet: Cyclohexane. Carl ROTH. [Link]
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3-Chloro-N-(3-hydroxyphenyl)propanamide | C9H10ClNO2 | CID 19101947. PubChem, NIH. [Link]
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3-chloro-N-(3-methoxyphenyl)propanamide | C10H12ClNO2 | CID 2785756. PubChem, NIH. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, NIH. [Link]
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3-Chloro-N-phenylbenzamide. PubMed Central, NIH. [Link]
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- 12. fishersci.ca [fishersci.ca]
3-Chloro-N-phenylpropanamide molecular structure
An In-depth Technical Guide to the Molecular Structure of 3-Chloro-N-phenylpropanamide
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, synthesis, and spectroscopic identity, grounding all claims in verifiable data and established scientific principles.
Introduction and Strategic Importance
This compound (CAS No: 3460-04-6) is an organic compound with the chemical formula C₉H₁₀ClNO.[1][2] Also known as 3-Chloropropionanilide, it serves as a crucial building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, dyes, and pesticides.[2] Its molecular structure, characterized by a reactive chlorine atom and a stable amide linkage to a phenyl group, dictates its chemical behavior and utility as a versatile synthetic precursor. Understanding this structure is paramount for its effective application in chemical synthesis and drug design.
Molecular Structure and Conformation
The molecular framework of this compound consists of three key components: a phenyl ring, a propanamide linker, and a terminal chlorine atom.
-
Phenyl Group: A standard six-carbon aromatic ring providing a rigid, planar scaffold.
-
Amide Linkage (-C(O)NH-): This functional group is central to the molecule's structure. The amide bond exhibits partial double-bond character, resulting in a planar geometry for the C-C(O)N-H atoms. This planarity influences the overall molecular shape and potential for hydrogen bonding.
-
3-Chloropropyl Chain: A three-carbon aliphatic chain with a terminal chlorine atom. The chlorine atom is an excellent leaving group, making this position a primary site for nucleophilic substitution reactions, which is the basis for its utility as a synthetic intermediate.
The relative orientation of the phenyl ring and the amide plane is a key conformational feature. In related N-phenylamide structures, a significant tilt angle is often observed between the two planes to minimize steric hindrance.[3][4] This non-planar conformation can impact intermolecular interactions, such as π-stacking and hydrogen bonding, which in turn influence crystal packing and physical properties like melting point and solubility.
Molecular Visualization
Caption: 2D structure of this compound.
Synthesis Protocol and Mechanistic Rationale
The standard synthesis of this compound is achieved through the acylation of aniline with 3-chloropropionyl chloride. This is a classic nucleophilic acyl substitution reaction.
Experimental Protocol
Source: Adapted from US Patent US04818755.[5]
-
Reagent Preparation: In a reaction vessel equipped for reflux, a mixture of aniline (575 ml) and acetone (600 ml) is prepared.
-
Addition: A separate mixture of 3-chloropropionyl chloride (300 ml) and acetone (600 ml) is added dropwise to the refluxing aniline solution.
-
Causality: Aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is performed at reflux to provide sufficient thermal energy to overcome the activation barrier. Dropwise addition controls the exothermic reaction rate.
-
-
Reaction: The resulting mixture is maintained at reflux for one hour to ensure the reaction proceeds to completion.[5]
-
Workup & Isolation:
-
The reaction mixture is cooled in an ice bath to reduce the solubility of the product and unreacted starting materials.
-
The cooled mixture is poured into a solution of 6N HCl (500 ml) and water (3.5 l).
-
Causality: The acidic workup serves a critical purpose: it protonates the excess basic aniline, converting it into the water-soluble anilinium chloride salt. This allows for its easy separation from the desired, water-insoluble product.
-
-
-
Purification: The precipitated solid product is collected by filtration, washed thoroughly with water to remove any remaining acid and salt impurities, and then dried.[5]
-
Verification: The final product is a solid with a reported melting point of 114°-115.5° C.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Physical Data
Structural confirmation is unequivocally achieved through a combination of spectroscopic methods. The following data points are characteristic of this compound.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClNO | [1][2] |
| Molecular Weight | 183.63 g/mol | [1][2] |
| Appearance | Colorless to yellowish crystalline solid | [2] |
| Melting Point | 114 - 120.5 °C | [2][5] |
| Solubility | Soluble in ethanol, ether, chloroform; low solubility in water | [2] |
| SMILES | C1=CC=C(C=C1)NC(=O)CCCl | [1][6] |
| InChIKey | FRXJYUFHAXXSAL-UHFFFAOYSA-N | [1][6] |
Spectroscopic Signature
| Technique | Characteristic Features |
| ¹H NMR | - Aromatic Protons (C₆H₅): Multiplet signal around 7.0-7.6 ppm. - Amide Proton (NH): Broad singlet, chemical shift is concentration and solvent dependent. - Methylene Protons (-CH₂-Cl): Triplet signal around 3.8 ppm. - Methylene Protons (-CH₂-CO): Triplet signal around 2.8 ppm. The coupling between the two methylene groups results in the triplet-of-triplets pattern. |
| IR Spectroscopy | - N-H Stretch: A characteristic band around 3309 cm⁻¹.[7] - Amide I (C=O Stretch): A strong absorption band typically observed around 1660-1680 cm⁻¹.[7] - Amide II (N-H bend/C-N stretch): A band found near 1550 cm⁻¹.[7] - C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z 183.[1] - Isotopic Pattern: A characteristic [M+2]⁺ peak at m/z 185 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |
Conclusion and Future Outlook
This compound is a molecule of significant synthetic value. Its structure, defined by the interplay between the planar phenyl-amide system and the reactive alkyl chloride tail, provides a reliable platform for constructing more elaborate chemical entities. The straightforward and well-documented synthesis allows for its ready availability for research and development. For professionals in drug discovery and materials science, a thorough understanding of its structural and spectroscopic properties is essential for leveraging its reactivity in the design and synthesis of novel functional molecules.
References
- PrepChem. (n.d.). Synthesis of Step 1. 3-Chloro-N-phenylpropionamide.
- National Center for Biotechnology Information. (n.d.). This compound.
- ChemBK. (2024, April 9). This compound.
- PubChemLite. (n.d.). This compound (C9H10ClNO).
- Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (2022).
- Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine). (2022).
- Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (2021). MDPI. [Link]
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An In-depth Technical Guide to the Synthesis of 3-Chloro-N-phenylpropanamide
This guide provides a comprehensive overview of the synthetic pathways for 3-chloro-N-phenylpropanamide, a key intermediate in various chemical and pharmaceutical applications.[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, detailed experimental protocols, and comparative analysis of the primary synthetic routes.
Introduction
This compound, also known as 3-chloropropionanilide, is a chemical compound with the molecular formula C₉H₁₀ClNO.[2] Its structure incorporates a phenyl group attached to the nitrogen of a propanamide chain, with a chlorine atom at the 3-position. This bifunctional molecule serves as a versatile building block in organic synthesis, with applications in the development of pharmaceuticals and other specialty chemicals.[1][3] Understanding its synthesis is crucial for optimizing production and exploring its potential in various research and development endeavors.
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol [2] |
| Appearance | Colorless to yellowish crystalline solid[1] |
| Melting Point | 105-109 °C[1] |
| Solubility | Soluble in ethanol, ether, and chloroform; low solubility in water[1] |
| IUPAC Name | This compound[2] |
| CAS Number | 3460-04-6[2] |
Synthesis Pathway 1: Schotten-Baumann Reaction
The most direct and widely employed method for the synthesis of this compound is the Schotten-Baumann reaction. This classic organic reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[4][5][6] In this specific synthesis, aniline acts as the nucleophilic amine, and 3-chloropropionyl chloride serves as the acylating agent.
Reaction Mechanism
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[5][7] The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride, leading to the formation of a tetrahedral intermediate.[5][7] The presence of a base, typically aqueous sodium hydroxide, is crucial for two reasons: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product, and it prevents the protonation of the aniline, which would render it non-nucleophilic.[8]
Caption: Mechanism of the Schotten-Baumann reaction.
Experimental Protocol
Materials:
-
Aniline
-
3-Chloropropionyl chloride
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
Equipment:
-
Round-bottom flask with reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Ice bath
-
Büchner funnel and flask
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve aniline (1.0 equivalent) in acetone. Heat the solution to a gentle reflux.
-
Addition of Acyl Chloride: Dissolve 3-chloropropionyl chloride (1.05 equivalents) in acetone and add it dropwise to the refluxing aniline solution over 30-60 minutes. The slight excess of the acyl chloride ensures complete consumption of the aniline.
-
Reaction Completion: After the addition is complete, continue refluxing the reaction mixture for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly pour the cooled mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step protonates any unreacted aniline, making it water-soluble as its hydrochloride salt, and also helps to precipitate the amide product.
-
Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove any water-soluble impurities.
-
For further purification, dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol to yield a crystalline solid.[9]
Causality Behind Experimental Choices:
-
Solvent: Acetone is a suitable solvent as it dissolves both reactants and is relatively inert under the reaction conditions. Its boiling point allows for a moderate reaction temperature under reflux.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring a higher conversion to the product in a reasonable timeframe.
-
Acidic Work-up: The use of hydrochloric acid is a critical step to separate the desired amide from unreacted aniline. The amide is stable in acidic conditions, while the basic aniline is converted to its water-soluble salt.
-
Recrystallization: This is a standard purification technique for solid organic compounds. The choice of solvent is crucial; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Synthesis Pathway 2: DCC Coupling
An alternative and milder approach to forming the amide bond is through the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).[10][11][12][13] This method is particularly useful when dealing with sensitive substrates or when starting from the corresponding carboxylic acid, 3-chloropropionic acid.
Reaction Mechanism
DCC facilitates the coupling of a carboxylic acid and an amine by activating the carboxylic acid.[10][11][13] The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.[11] This intermediate is then readily attacked by the nucleophilic amine (aniline) to form the amide bond and the byproduct, N,N'-dicyclohexylurea (DCU).[10][11]
Caption: Mechanism of DCC-mediated amide synthesis.
Experimental Protocol
Materials:
-
3-Chloropropionic acid
-
Aniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 3-chloropropionic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition of DCC and Aniline: Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent to the cooled carboxylic acid solution. Then, add aniline (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) is typically observed.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted aniline), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: DCC is sensitive to moisture, which can hydrolyze it and reduce the efficiency of the coupling reaction. Therefore, anhydrous solvents and reaction conditions are essential.
-
DCC: As a powerful dehydrating agent, DCC facilitates the removal of a water molecule from the carboxylic acid and amine, enabling the formation of the amide bond under mild conditions.[10][11][13]
-
DCU Removal: The primary challenge with DCC coupling is the removal of the DCU byproduct.[10] Fortunately, DCU is often insoluble in the reaction solvent and can be removed by filtration.[14]
-
Aqueous Washes: The series of acidic and basic washes are crucial for removing unreacted starting materials and ensuring the purity of the final product.
Comparative Analysis of Synthesis Pathways
| Feature | Schotten-Baumann Reaction | DCC Coupling |
| Starting Materials | Aniline, 3-Chloropropionyl chloride | Aniline, 3-Chloropropionic acid, DCC |
| Reaction Conditions | Typically requires heating (reflux) | Generally proceeds at room temperature |
| Byproducts | HCl (neutralized by base) | N,N'-Dicyclohexylurea (DCU) |
| Advantages | Utilizes readily available and inexpensive starting materials; generally a high-yielding reaction. | Milder reaction conditions; suitable for sensitive substrates. |
| Disadvantages | Can be vigorous and requires careful control of temperature and pH. | DCC is a known allergen and requires careful handling; removal of DCU can sometimes be challenging.[14] |
| Typical Yield | High | Good to High |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
FTIR Spectroscopy: The infrared spectrum will show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹).
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the different types of protons and their connectivity in the molecule. Expected signals would include those for the aromatic protons, the N-H proton, and the two methylene groups of the propanamide chain.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide and the aromatic carbons.
-
Mass Spectrometry: This technique will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.
Safety Considerations
-
3-Chloropropionyl chloride: This reagent is corrosive, a lachrymator, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aniline: Aniline is toxic and can be absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.
-
DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin sensitizer and allergen.[14] Direct contact should be avoided, and it should be handled with care in a fume hood.
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: the Schotten-Baumann reaction and DCC coupling. The choice of method will depend on the available starting materials, the scale of the reaction, and the sensitivity of any other functional groups present in the starting materials. For a direct and cost-effective synthesis on a larger scale, the Schotten-Baumann reaction is often preferred. For smaller-scale syntheses or with more delicate molecules, the milder conditions of DCC coupling may be more advantageous. Proper workup and purification are essential in both methods to obtain a high-purity product. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize and characterize this important chemical intermediate.
References
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- Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.
- JoVE. (2023). Preparation of Amides.
- Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
- PubChem. (n.d.). This compound.
- Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Synfacts, 19(11), 1169.
- Khan Academy. (n.d.). Preparation of amides using DCC.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Gowda, B. T., et al. (2003).
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Physics Wallah. (n.d.). Schotten Baumann Reaction Mechanism.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Chemicool. (n.d.). Schotten-Baumann Reaction.
- Kakeya, N., et al. (1984). Chemical & Pharmaceutical Bulletin, 32(2), 692-698.
- Greene, T. W., & Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis (2nd ed.). John Wiley & Sons.
- Google Patents. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
- Matrix Fine Chemicals. (n.d.). This compound.
- ChemBK. (2024). This compound.
- PubChemLite. (n.d.). This compound (C9H10ClNO).
- ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Reddit. (2019). Recrystallization with two solvents.
- YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization.
- CORE. (n.d.). Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect.
- Gowda, B. T., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(11), o2178.
- ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide.
- Google Patents. (n.d.). Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
- PubChem. (n.d.). 3-Chloro-N-methylpropanamide.
- ResearchGate. (n.d.). FTIR spectrum of 3-chloro-1,2-propanediol trifunctional initiator (a), and poly(MMA-b-CL) triarm block copolymer (b).
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3-Chloro-N-phenylpropanamide IUPAC name and synonyms
An In-Depth Technical Guide to 3-Chloro-N-phenylpropanamide: Synthesis, Reactivity, and Core Applications
Abstract
This compound is a bifunctional organic compound of significant interest to the chemical and pharmaceutical industries. Possessing both a stable amide linkage and a reactive alkyl chloride terminus, it serves as a versatile intermediate in the synthesis of a variety of more complex molecules, most notably heterocyclic scaffolds. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and chemical reactivity. The core focus is its critical application as a direct precursor to the 3,4-dihydroquinolin-2(1H)-one nucleus, a privileged scaffold in modern drug discovery. Detailed experimental protocols, mechanistic insights, and safety information are provided for researchers, scientists, and professionals in drug development.
Nomenclature and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are foundational to its application in a laboratory or industrial setting. This compound is most accurately identified by its IUPAC name and CAS number.
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is also widely known by several synonyms, which are frequently encountered in commercial listings and older literature.
Table 1: Compound Identification and Key Synonyms
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 3460-04-6[1] |
| Common Synonyms | 3-Chloro-N-phenylpropionamide, 3-Chloropropionanilide[1] |
| Molecular Formula | C₉H₁₀ClNO[2] |
| InChIKey | FRXJYUFHAXXSAL-UHFFFAOYSA-N[2] |
The physicochemical properties of this compound dictate its handling, reaction conditions, and purification methods. It is a solid at room temperature with limited solubility in water but good solubility in common organic solvents.[3]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 183.64 g/mol | [2] |
| Appearance | Colorless to yellowish crystalline solid | [3] |
| Melting Point | 105-120.5 °C (range varies by source) | [3] |
| Boiling Point | 360.2 °C (Predicted) | [3] |
| Solubility | Low in water; Soluble in ethanol, ether, chloroform | [3] |
Synthesis and Mechanism
The most common and straightforward synthesis of this compound is the N-acylation of aniline with 3-chloropropionyl chloride. This reaction proceeds via a well-understood nucleophilic acyl substitution mechanism.
Mechanism of Synthesis
The synthesis mechanism involves the lone pair of electrons on the nitrogen atom of aniline acting as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A base, which can be excess aniline or an added non-nucleophilic base like triethylamine, neutralizes the generated HCl.
Caption: Nucleophilic acyl substitution mechanism for synthesis.
Laboratory Synthesis Protocol
This protocol is adapted from established procedures for the acylation of anilines.
Objective: To synthesize this compound from aniline and 3-chloropropionyl chloride.
Materials:
-
Aniline
-
3-Chloropropionyl chloride
-
Acetone
-
6M Hydrochloric Acid (HCl)
-
Water (deionized)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in acetone.
-
Addition of Acyl Chloride: Gently heat the aniline solution to reflux. Prepare a separate solution of 3-chloropropionyl chloride in acetone. Add this solution dropwise to the refluxing aniline mixture over 30-60 minutes.
-
Causality Insight: Dropwise addition to a refluxing solution helps control the exothermic reaction and prevents the formation of side products. Acetone is a suitable solvent as it dissolves both reactants and is relatively inert under these conditions.
-
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for one hour to ensure the reaction goes to completion.
-
Work-up and Precipitation: Cool the reaction mixture in an ice bath. Pour the cooled mixture into a beaker containing a stirred solution of 6M HCl and water. The acidic quench neutralizes any remaining aniline and helps precipitate the less soluble amide product.
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any water-soluble impurities and salts.
-
Drying and Characterization: Dry the purified product, this compound. The melting point should be determined and compared to the literature value. The product identity and purity can be further confirmed using spectroscopic methods (NMR, IR).
Core Application: Precursor to the Dihydroquinolinone Scaffold
While this compound can be used in various intermolecular reactions, its most powerful application lies in its ability to undergo intramolecular cyclization to form 3,4-dihydroquinolin-2(1H)-one . This heterocyclic core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds and approved drugs.
The Friedel-Crafts Acylation/Alkylation Pathway
The transformation proceeds via an intramolecular Friedel-Crafts reaction. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the aromatic ring of the aniline moiety acts as a nucleophile. The Lewis acid coordinates to the terminal chlorine atom, making the adjacent carbon a potent electrophile, which is then attacked by the electron-rich phenyl ring (preferentially at the ortho position) to form the new six-membered ring.
Caption: Workflow from intermediate to privileged scaffold.
Experimental Protocol: Synthesis of 3,4-Dihydroquinolin-2(1H)-one
Objective: To synthesize 3,4-dihydroquinolin-2(1H)-one via intramolecular cyclization.
Materials:
-
This compound
-
Aluminum Chloride (AlCl₃), anhydrous
-
Appropriate high-boiling inert solvent (e.g., dichlorobenzene) or neat conditions.
-
Water, Ice, HCl solution
Procedure:
-
Reaction Setup: In a flask protected from atmospheric moisture, add this compound.
-
Addition of Lewis Acid: Carefully and portion-wise, add anhydrous aluminum chloride. The reaction is often highly exothermic and releases HCl gas; proper ventilation and caution are required.
-
Causality Insight: Anhydrous conditions are critical as AlCl₃ reacts violently with water. A slight molar excess of AlCl₃ is often used to ensure complete reaction.
-
-
Heating: Heat the mixture to promote the cyclization reaction. The exact temperature and time will depend on the scale and solvent used, but temperatures above 100°C are common. Monitor the reaction progress by TLC or LCMS.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully quench it by pouring it over a mixture of ice and concentrated HCl. This decomposes the aluminum complexes.
-
Extraction and Purification: The product can be extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and purified, typically by recrystallization or column chromatography.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE).
Table 3: GHS Hazard Information
| Hazard Code | Description |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than a simple chemical; it is an enabling intermediate that provides a direct and efficient route to the 3,4-dihydroquinolin-2(1H)-one scaffold. Its synthesis via N-acylation is robust and well-understood. The true value for researchers lies in the compound's bifunctional nature, where the terminal chloride facilitates a powerful intramolecular cyclization. This reaction underscores its importance as a building block for constructing molecules with significant biological potential, making it a valuable compound in the arsenal of synthetic and medicinal chemists.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240404, this compound.
- ChemBK (2024). This compound.
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Sources
An In-depth Technical Guide to the Solubility of 3-Chloro-N-phenylpropanamide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Chloro-N-phenylpropanamide. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data sheet. Instead, it offers a foundational understanding of the principles governing the solubility of this compound and provides detailed methodologies for its empirical determination. Given the current scarcity of published quantitative solubility data for this compound, this guide empowers researchers to generate this critical data in their own laboratories.
Executive Summary: The Critical Role of Solubility
This compound (C₉H₁₀ClNO, Molar Mass: 183.63 g/mol ) is a chemical intermediate with applications in the synthesis of various organic compounds, including potential pharmaceutical agents and other bioactive molecules.[1] Understanding its solubility in a range of organic solvents is paramount for several key processes:
-
Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants directly influences reaction rates and the formation of impurities. A well-chosen solvent ensures a homogeneous reaction medium, leading to cleaner reaction profiles and higher yields.
-
Crystallization and Purification: The purification of this compound, often achieved through crystallization, is fundamentally dependent on its differential solubility in various solvents at different temperatures.
-
Formulation Development: For applications in drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical determinant of its bioavailability and the feasibility of different dosage forms.[2][3]
-
Analytical Method Development: The choice of solvent is crucial for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification and quality control of this compound.
Theoretical Framework: What Governs Solubility?
The adage "like dissolves like" provides a simplified but effective starting point for understanding solubility. The dissolution of a crystalline solute, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of several factors:
-
Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy of the crystal lattice (solute-solute interactions) and disrupt the solvent-solvent interactions. The molecular structure of this compound, featuring a polar amide group capable of hydrogen bonding and a nonpolar phenyl ring, suggests a nuanced solubility profile.
-
Solvent Properties: The polarity, hydrogen bonding capacity, and molecular size of the solvent are critical. Protic solvents (e.g., ethanol, methanol) can act as both hydrogen bond donors and acceptors, while aprotic polar solvents (e.g., acetone, dimethylformamide) can only accept hydrogen bonds. Nonpolar solvents (e.g., toluene) will primarily interact through weaker van der Waals forces.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[2] This relationship is fundamental to purification by recrystallization.
Quantitative Solubility Data: A Predictive Overview
In the absence of experimentally determined solubility data for this compound, we can anticipate a general trend based on its structure and the principles outlined above. The following table presents a hypothetical but scientifically grounded expectation of its solubility in a selection of common organic solvents. This table should be used as a guide for solvent selection in experimental determinations.
| Solvent | Solvent Type | Expected Solubility Trend | Rationale for Prediction |
| Methanol | Polar Protic | High | The amide group of the solute can form strong hydrogen bonds with methanol. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol is an effective hydrogen bond donor and acceptor. |
| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the amide proton of the solute. |
| Ethyl Acetate | Moderately Polar | Moderate | Offers a balance of polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics. |
| Dichloromethane | Polar Aprotic | Moderate | Its polarity allows for dipole-dipole interactions with the solute. |
| Chloroform | Polar Aprotic | Moderate to High | Similar to dichloromethane, it can engage in dipole-dipole interactions and is a known good solvent for many organic compounds.[1] |
| Toluene | Nonpolar | Low to Moderate | The phenyl ring of the solute will have favorable interactions with the aromatic ring of toluene, but the polar amide group will be less well-solvated. |
| n-Heptane | Nonpolar | Very Low | The large difference in polarity between the solute and this aliphatic hydrocarbon will result in poor solvation. |
| Water | Polar Protic | Low | While the amide group can hydrogen bond with water, the nonpolar phenyl and chloroalkyl moieties will limit overall solubility.[1] |
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[4] This method establishes the equilibrium between the undissolved solid and a saturated solution at a specific temperature.
Rationale for the Shake-Flask Method
This method is favored for its accuracy and direct measurement of the equilibrium state. By ensuring an excess of the solid is present, the resulting concentration in the liquid phase represents the true saturation point under the given conditions. The extended incubation time allows the system to reach thermodynamic equilibrium, providing a reliable and reproducible solubility value.
Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the thermodynamic solubility of this compound.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of crystalline this compound (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., at 25 °C and 37 °C to assess temperature dependence).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typical. A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe. To ensure complete removal of any suspended solid particles, it is crucial to filter the aliquot through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents). Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully sampled.[2]
-
-
Analysis of Solute Concentration:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly reliable and specific method for this purpose as it can separate the analyte from any potential impurities or degradation products.[2]
-
-
Data Calculation and Reporting:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of a series of this compound standards.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the original concentration in the saturated solution.
-
Express the solubility in appropriate units, such as mg/mL, mol/L, or mole fraction.
-
Factors Influencing Experimental Accuracy
To ensure the trustworthiness and reproducibility of the generated solubility data, several factors must be carefully controlled:
-
Purity of the Solute and Solvent: The presence of impurities can significantly alter the measured solubility. Therefore, it is essential to use highly pure this compound and analytical grade solvents.
-
Temperature Control: As solubility is often temperature-dependent, maintaining a constant and accurately known temperature during equilibration is critical.[5]
-
Solid State Form: The solubility of a compound can vary depending on its crystalline form (polymorphism) or if it is amorphous.[2] It is important to characterize the solid form of the starting material and to confirm that the solid phase remaining after equilibration is the same.
-
pH of the Medium (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility were to be determined, the pH would be a critical parameter as the amide group can undergo hydrolysis under strongly acidic or basic conditions.
Conclusion: A Path Forward for a Deeper Understanding
While published quantitative solubility data for this compound remains elusive, this guide provides the necessary theoretical foundation and a robust, validated experimental protocol for its determination. By meticulously following the shake-flask method and employing a reliable analytical technique such as HPLC, researchers can generate the high-quality data required for process optimization, formulation development, and fundamental chemical research. This systematic approach ensures that the solubility of this compound can be confidently and accurately characterized, paving the way for its effective application in science and industry.
References
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- PubChem. This compound. National Institutes of Health.
- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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An In-depth Technical Guide to the Melting Point of 3-Chloro-N-phenylpropanamide
Abstract: This technical guide provides a comprehensive analysis of the melting point of 3-Chloro-N-phenylpropanamide (CAS No: 3460-04-6), a key physicochemical property for identity and purity assessment. It consolidates reported melting point data, discusses the theoretical principles and practical factors influencing its determination, and offers a detailed, field-proven protocol for accurate measurement using the capillary method. Advanced techniques such as Differential Scanning Calorimetry (DSC) are also discussed to provide a complete perspective for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an organic compound with the chemical formula C₉H₁₀ClNO.[1] It serves as a chemical intermediate in the synthesis of various other organic compounds, including pesticides and pharmaceuticals.[1] Given its role in multi-step syntheses, verifying the purity and identity of this crystalline solid is paramount. The melting point is a fundamental and readily accessible criterion for this purpose. A sharp, well-defined melting range is indicative of a pure compound, whereas a depressed and broad melting range typically signifies the presence of impurities.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3460-04-6 | ChemBK[1] |
| Molecular Formula | C₉H₁₀ClNO | PubChem[2] |
| Molecular Weight | 183.63 g/mol | PubChem[2] |
| Appearance | Colorless to yellowish crystalline solid | ChemBK[1] |
| Solubility | Soluble in ethanol, ether, chloroform; low solubility in water | ChemBK[1] |
Melting Point: A Critical Quality Attribute
The transition from a solid to a liquid phase occurs at a specific temperature for a pure crystalline substance. This temperature, the melting point, is a characteristic physical property. For this compound, a range of melting points has been reported, which underscores the importance of standardized analytical procedures.
Table 2: Reported Melting Point Values for this compound
| Melting Point (°C) | Source | Notes |
| 119.5 - 120.5 °C | ChemBK | Predicted Value |
| 105 - 109 °C | ChemBK | Experimental Range |
Causality of Variation: The discrepancy in reported values can be attributed to several factors:
-
Purity: The presence of residual solvents, starting materials, or by-products from its synthesis (e.g., from the reaction of N-phenylacrylamide with chlorine) can depress and broaden the melting range.[1]
-
Polymorphism: While not explicitly documented for this compound in the search results, organic molecules can sometimes crystallize into different solid-state forms (polymorphs), each possessing a unique melting point.
-
Analytical Technique: The method of determination, including the heating rate and the sensitivity of the apparatus, directly impacts the observed values. A slower heating rate near the melting point provides a more accurate determination.[3]
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a robust and widely used technique for determining the melting point of a solid.[4] The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Apparatus
-
This compound sample (must be completely dry)[5]
-
Capillary tubes (one end sealed)
-
Digital Melting Point Apparatus
-
Mortar and pestle or spatula
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: A fine, uniform powder ensures efficient and even heat transfer throughout the sample.[3]
-
Procedure: Place a small amount of the crystalline this compound onto a clean, dry surface. If the crystals are large, gently pulverize them into a fine powder.
-
-
Capillary Tube Loading:
-
Rationale: Proper packing is critical. A loosely packed sample can shrink upon heating, leading to misinterpretation of the initial melting point.[3][5] An excessive sample height results in a broader-than-actual melting range due to thermal gradients.[5]
-
Procedure: Jab the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.[5] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[3][6] To pack the sample tightly, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a glass tube) several times.[3][5] Repeat until the packed sample height is 2-3 mm.[5][6]
-
-
Melting Point Measurement:
-
Rationale: A two-stage heating process saves time while ensuring accuracy. A rapid initial heating provides an approximate range, while a slow ramp rate (1-2 °C per minute) near the melting point is crucial for thermal equilibrium between the sample, apparatus, and thermometer, yielding a precise reading.
-
Procedure: a. Insert the loaded capillary tube into the melting point apparatus.[3] b. If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 4-5 °C per minute to find a rough value.[6] Allow the apparatus to cool at least 20°C below this point before proceeding.[6] c. Set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point (e.g., to ~90 °C). d. Once this temperature is reached, adjust the heating rate to a slow ramp of 1-2 °C per minute. e. Observe the sample closely through the viewfinder. f. Record T₁: The temperature at which the first drop of liquid becomes visible.[5] The sample may shrink or glisten just before this.[5] g. Record T₂: The temperature at which the last solid particle melts into a transparent liquid.[5] h. The recorded melting point is the range T₁ - T₂. For a pure sample, this range should be narrow (0.5-1.5 °C). i. Perform the measurement in duplicate with fresh capillary tubes to ensure consistency.[6]
-
Workflow Visualization
The following diagram illustrates the logical flow of the capillary melting point determination protocol.
Caption: Workflow for Capillary Melting Point Determination.
Advanced Characterization: Differential Scanning Calorimetry (DSC)
For a more quantitative thermal analysis, Differential Scanning Calorimetry (DSC) is the preferred method.[7][8] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7]
Core Principles:
-
An endothermic peak on the DSC thermogram represents the melting process.
-
The onset temperature of this peak is often reported as the melting point for organic compounds.[9]
-
The peak temperature represents the point of maximum heat absorption.
-
The area under the peak corresponds to the enthalpy of fusion, a measure of the sample's crystallinity.[9]
DSC provides a highly sensitive and reproducible thermal signature of the material, making it invaluable for detailed studies in pharmaceutical development, such as polymorph screening and stability analysis.[7][10]
Safety and Handling
This compound is classified as an irritant.[2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][11] Standard laboratory safety protocols should be strictly followed.
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[1][11]
-
Handling: Avoid creating dust.[12][13] Wash hands thoroughly after handling.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[11]
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An In-depth Technical Guide to the Safe Handling of 3-Chloro-N-phenylpropanamide
Foreword: Understanding the Compound-Specific Risks
3-Chloro-N-phenylpropanamide (CAS No. 3460-04-6) is a halogenated organic amide utilized as a chemical intermediate in the synthesis of various organic compounds, including potential dyes, pesticides, and pharmaceuticals.[1] Its molecular structure, featuring a chlorinated alkyl chain and an aromatic amide group, necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond generic laboratory rules to provide a risk-based framework tailored to the specific hazards posed by this compound, ensuring that researchers, scientists, and drug development professionals can operate with a high degree of safety and experimental integrity.
Hazard Identification and GHS Classification
The primary step in safe handling is a thorough understanding of the compound's intrinsic hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2]
Primary Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
This classification is based on notifications to the European Chemicals Agency (ECHA) C&L Inventory.[2] The causality is clear: as an organochlorine compound, it possesses inherent toxicity, and its amide structure can interact with biological tissues, leading to irritation upon contact.[1]
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | Warning | May cause respiratory irritation |
| Data sourced from PubChem GHS Classification.[2] |
The Hierarchy of Controls: A Risk Mitigation Framework
Before any laboratory work commences, a risk assessment must be performed. The hierarchy of controls provides a systematic framework for minimizing exposure, prioritizing the most effective measures first.
Caption: Hierarchy of controls for risk management.
-
Elimination/Substitution: In a research context, eliminating the compound is often not feasible. However, one should always consider if a less hazardous analogue could achieve the same synthetic outcome.
-
Engineering Controls: This is the primary and most critical line of defense. All work involving this compound as a solid or in solution must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][4][5] The fume hood provides a physical barrier and active ventilation.
-
Administrative Controls: These are the protocols and procedures that govern the work. This includes restricting access to the work area, providing thorough training on the specific hazards of this compound, and ensuring emergency equipment is accessible and functional.[4][6]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical. It is essential but should never be relied upon as the primary means of protection.
Standard Operating Procedure (SOP) for Handling
This section details the mandatory, step-by-step protocols for safely handling this compound.
Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Causality |
| Eye/Face | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] | Protects against splashes and airborne particles, directly mitigating the H319 (serious eye irritation) hazard.[2][5][6] |
| Hand | Chemical-impermeable gloves (e.g., Nitrile). | Prevents skin contact, mitigating the H315 (skin irritation) hazard.[1][3][5] Gloves must be inspected before use and disposed of after handling. |
| Body | A clean, fastened laboratory coat.[8] | Protects skin and personal clothing from contamination.[8][9] |
| Respiratory | Not required if work is performed within a certified fume hood. For spill cleanup or if exposure limits are exceeded, a full-face respirator is necessary.[7] | Mitigates the H335 (respiratory irritation) hazard by preventing inhalation of dust or aerosols.[2] |
Weighing and Transfer Protocol
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is on and functioning correctly.
-
Staging: Place a weigh boat, spatula, and the sealed container of this compound inside the fume hood.
-
Dispensing: Carefully open the container inside the hood. Use the spatula to transfer the required amount of the solid compound to the weigh boat. Avoid generating dust.[3]
-
Sealing: Securely close the primary container immediately after dispensing.
-
Transfer: Transfer the weighed compound directly to the reaction vessel, which should also be located within the fume hood.
-
Decontamination: Clean the spatula thoroughly with an appropriate solvent (e.g., ethanol) into a designated halogenated waste container. Dispose of the weigh boat in the solid chemical waste.
-
Glove Disposal: Remove and dispose of gloves in the appropriate waste bin before leaving the work area.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[4]
Emergency Preparedness and Response
Accidents are preventable but preparedness is essential. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.[6]
Exposure Response
Caption: Flowchart for emergency exposure response.
-
If Inhaled: Move the victim to fresh air.[3][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Following Skin Contact: Immediately remove contaminated clothing.[3][7] Wash the affected area with plenty of soap and water.[3] Seek medical advice if irritation persists.
-
Following Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.[3]
-
Following Ingestion: Rinse mouth with water.[3][7] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[3]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain: Prevent further spillage or leakage if it is safe to do so.[3][7] Avoid dust formation.[3][7]
-
Cleanup: Wearing full PPE, collect the spilled material using a method that does not generate dust (e.g., gently sweeping with a soft brush and dustpan or using a spill kit with absorbent pads). Place the collected material into a suitable, labeled, and closed container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of the collected waste and contaminated materials according to local, state, and federal regulations for hazardous waste.[1]
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it in an inert atmosphere at room temperature.[1]
-
Disposal: Waste material is considered hazardous. Disposal must be handled by a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.[3] All waste must be disposed of in accordance with appropriate laws and regulations.[3]
Physicochemical Data for Risk Assessment
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | PubChem[2] |
| Molecular Weight | 183.63 g/mol | PubChem[2] |
| Appearance | Colorless to yellowish crystalline solid | ChemBK[1] |
| Melting Point | 119.5-120.5 °C | ChemBK[1] |
| Boiling Point | 360.2±25.0 °C (Predicted) | ChemBK[1] |
| Solubility | Low solubility in water; Soluble in ethanol, ether, chloroform | ChemBK[1] |
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An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 3-Chloro-N-phenylpropanamide
Foreword
In the landscape of modern drug discovery and fine chemical synthesis, the strategic manipulation of functional groups is paramount. Halogenated intermediates, in particular, serve as versatile synthons, offering a gateway to a multitude of molecular architectures. Among these, 3-Chloro-N-phenylpropanamide stands out as a key building block, utilized in the synthesis of various pharmaceuticals, dyes, and pesticides.[1][2] Its utility is fundamentally dictated by the reactivity of its terminal chlorine atom. This guide provides a comprehensive, in-depth analysis of the factors governing the reactivity of this C-Cl bond, moving beyond simple classification to explore the nuanced interplay of mechanistic pathways. We will dissect the electronic and steric influences on its behavior, detail the primary reaction trajectories, and present robust experimental protocols for the empirical assessment of its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this important intermediate with precision and a deep mechanistic understanding.
Molecular Architecture: The Foundation of Reactivity
The reactivity of any functional group is intrinsically linked to its molecular environment. In this compound, the chlorine atom is situated on a primary, sp³-hybridized carbon, two atoms removed from a carbonyl group. This specific arrangement creates a unique electronic and steric landscape that governs its chemical behavior.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [1][3] |
| Molecular Weight | 183.63 g/mol | [3] |
| Melting Point | 119.5-120.5 °C | [1] |
| pKa (Predicted) | 14.20 ± 0.70 | [1] |
| Appearance | Colorless to yellowish crystalline solid | [1] |
Electronic and Steric Factors:
-
The Alkyl Halide Nature: As a primary alkyl chloride, the carbon atom bonded to the chlorine is relatively unhindered, making it an accessible target for nucleophilic attack. This structural feature strongly predisposes the molecule towards bimolecular substitution (Sₙ2) mechanisms over unimolecular pathways (Sₙ1), which would require the formation of a highly unstable primary carbocation.[4][5]
-
Inductive Effects: The electronegative chlorine atom exerts a significant electron-withdrawing inductive effect (-I), polarizing the C-Cl bond and imparting a partial positive charge (δ+) on the α-carbon. This enhances the carbon's electrophilicity, making it susceptible to attack by nucleophiles.
-
The Amide Moiety: The N-phenylpropanamide group, while not directly conjugated with the reaction center, exerts a distal influence. The carbonyl group is strongly electron-withdrawing, which can subtly affect the electron density along the alkyl chain. However, its most critical potential role, as we will explore, is in neighboring group participation.
Dominant Mechanistic Pathways
The fate of the chlorine atom in this compound is primarily determined by a competition between nucleophilic substitution and elimination reactions. The specific pathway that predominates is dictated by the choice of nucleophile/base, solvent, and temperature.
Bimolecular Nucleophilic Substitution (Sₙ2)
The Sₙ2 mechanism is the most common reaction pathway for this substrate. It is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.[6]
Key Characteristics:
-
Kinetics: The reaction follows second-order kinetics, with the rate dependent on the concentrations of both the substrate and the nucleophile (Rate = k[R-Cl][Nu⁻]).[7]
-
Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the reaction center.
-
Favorable Conditions:
-
Nucleophile: Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, N₃⁻, primary amines) accelerate the reaction.[5][8]
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are ideal as they solvate the cation of the nucleophilic salt but leave the anion relatively "bare" and highly reactive.[5][8]
-
Leaving Group: Chloride is a competent leaving group. While reactions with the corresponding bromide or iodide would be faster due to weaker C-X bonds, the C-Cl bond is sufficiently labile for a wide range of transformations.[4][9]
-
Caption: The Sₙ2 reaction mechanism for this compound.
Bimolecular Elimination (E2)
In the presence of a strong, sterically hindered base, the E2 mechanism can compete with or even dominate Sₙ2.[10] This pathway involves the abstraction of a proton from the β-carbon (the carbon adjacent to the one bearing the chlorine) and the simultaneous departure of the chloride ion, forming an alkene (N-phenylacrylamide).
Key Characteristics:
-
Kinetics: Like Sₙ2, the E2 reaction is bimolecular and follows second-order kinetics (Rate = k[R-Cl][Base]).[11]
-
Stereochemistry: The reaction requires a specific anti-periplanar geometry, where the β-hydrogen and the chlorine leaving group are in the same plane but on opposite sides of the C-C bond.[12]
-
Favorable Conditions:
-
Base: Strong, bulky bases such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) favor elimination by being poor nucleophiles due to steric hindrance.[4][12]
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.[10][13] Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS), which becomes more significant at higher temperatures (ΔG = ΔH - TΔS).
-
Caption: The concerted E2 elimination mechanism.
Neighboring Group Participation (NGP): An Advanced Consideration
A more sophisticated and often overlooked pathway is Neighboring Group Participation (NGP), also known as anchimeric assistance.[14] This occurs when a neighboring functional group acts as an internal nucleophile, displacing the leaving group in the rate-determining step. This process typically leads to a significant rate enhancement and an overall retention of stereochemistry.[15][16]
In this compound, the amide oxygen, with its lone pair of electrons, is perfectly positioned to attack the electrophilic carbon, forming a five-membered cyclic intermediate (an oxazolinium ion). This intermediate is then opened by an external nucleophile.
Mechanism:
-
Step 1 (Intramolecular Sₙ2): The amide oxygen attacks the carbon bearing the chlorine, displacing it to form a cyclic intermediate. This step involves an inversion of configuration at the reaction center.
-
Step 2 (Intermolecular Sₙ2): An external nucleophile attacks the cyclic intermediate, opening the ring. This attack also proceeds via an Sₙ2 mechanism, causing a second inversion of configuration.
The net result of these two successive inversions is an overall retention of configuration , a hallmark of NGP. The rate acceleration is due to the high effective concentration of the internal nucleophile.[15][17]
Caption: Reaction pathway involving Neighboring Group Participation (NGP).
Experimental Design for Reactivity Profiling
Theoretical understanding must be validated by empirical data. The following protocols provide a framework for quantitatively assessing the reactivity of the chlorine atom in this compound. These protocols are designed as self-validating systems, incorporating controls and systematic variation of parameters.
Protocol 1: Kinetic Analysis of Nucleophilic Substitution
Objective: To determine the reaction order and rate constant for the Sₙ2 reaction with a model nucleophile, sodium azide (NaN₃).
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M stock solution of this compound in anhydrous dimethylformamide (DMF).
-
Prepare a 0.1 M stock solution of sodium azide in anhydrous DMF.
-
-
Reaction Setup:
-
In a jacketed reaction vessel maintained at 50.0 ± 0.1 °C, add a known volume of the pre-warmed substrate stock solution.
-
Initiate the reaction by adding a known volume of the pre-warmed nucleophile stock solution with vigorous stirring. The final concentrations should be precisely known (e.g., 0.05 M for both).
-
-
Reaction Monitoring:
-
At timed intervals (e.g., 0, 5, 10, 20, 30, 60, 90 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 900 µL of a cold mobile phase (e.g., 50:50 acetonitrile:water) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product, 3-azido-N-phenylpropanamide.
-
-
Data Processing:
Caption: Experimental workflow for kinetic analysis of Sₙ2 reactivity.
Protocol 2: Product Distribution Analysis (Sₙ2 vs. E2)
Objective: To quantify the ratio of substitution to elimination products as a function of base strength and temperature.
Methodology:
-
Reaction Setup:
-
Prepare four reaction vials. In each, dissolve a precise amount of this compound in 5 mL of anhydrous tetrahydrofuran (THF).
-
Vial A (Sₙ2 favored): Add 1.1 equivalents of sodium methoxide (NaOMe). Maintain at 25 °C.
-
Vial B (E2 favored): Add 1.1 equivalents of potassium tert-butoxide (t-BuOK). Maintain at 25 °C.
-
Vial C (Sₙ2, high T): Add 1.1 equivalents of NaOMe. Maintain at 65 °C (reflux).
-
Vial D (E2, high T): Add 1.1 equivalents of t-BuOK. Maintain at 65 °C (reflux).
-
-
Reaction and Work-up:
-
Stir all reactions for a set period (e.g., 4 hours) or until TLC/HPLC indicates consumption of starting material.
-
Quench each reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extract with 3 x 15 mL of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Dissolve the crude residue in a known amount of deuterated chloroform (CDCl₃) containing an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the characteristic peaks for the substitution product (e.g., -OCH₃ signal) and the elimination product (e.g., vinyl proton signals) relative to the internal standard to determine the molar ratio of the products.
-
Expected Outcome Data (Illustrative):
| Vial | Base | Temp (°C) | % Substitution (Sₙ2) | % Elimination (E2) |
| A | NaOMe | 25 | >90% | <10% |
| B | t-BuOK | 25 | ~30% | ~70% |
| C | NaOMe | 65 | ~75% | ~25% |
| D | t-BuOK | 65 | <10% | >90% |
This systematic approach provides clear, quantitative data on how experimental variables can be tuned to favor a desired reaction pathway, a cornerstone of process development and synthetic route optimization.
Conclusion
The chlorine atom in this compound is a highly versatile handle for synthetic transformations, primarily governed by Sₙ2 and E2 mechanisms. Its reactivity is not monolithic but is a tunable feature, highly sensitive to the steric and electronic nature of the attacking species, solvent polarity, and thermal conditions. For unhindered, potent nucleophiles in polar aprotic solvents, Sₙ2 substitution is the dominant pathway. Conversely, the use of strong, sterically demanding bases, particularly at elevated temperatures, will drive the reaction towards E2 elimination. Furthermore, the potential for anchimeric assistance from the neighboring amide group presents a sophisticated mechanistic possibility that can lead to accelerated rates and unique stereochemical outcomes. A thorough understanding of these competing pathways, validated by rigorous kinetic and product distribution analysis, is essential for any scientist aiming to effectively and predictably employ this compound in complex synthetic endeavors.
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A Technical Guide to the Research Applications of 3-Chloro-N-phenylpropanamide: From Synthetic Intermediate to a Scaffold for Bioactive Molecules
Executive Summary
3-Chloro-N-phenylpropanamide (CAS: 3460-04-6) is a halogenated secondary amide that has traditionally been categorized as a chemical intermediate for the synthesis of dyes, pesticides, and various organic compounds.[1] However, its true potential extends far beyond this role. The inherent reactivity of its chloro-functionalized alkyl chain, combined with the stability and pharmacological relevance of the N-phenylpropanamide core, positions this molecule as a highly versatile scaffold for modern drug discovery and chemical biology. This guide provides an in-depth technical overview of this compound, detailing its foundational properties and presenting evidence-based hypotheses for its application in developing novel modulators for two high-value therapeutic target classes: Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential (TRP) channels. We provide detailed experimental workflows and protocols to empower researchers to unlock the latent potential of this readily accessible chemical entity.
Foundational Profile of this compound
A comprehensive understanding of a molecule's physicochemical properties and structural attributes is the bedrock of its application in any research endeavor.
Chemical Identity and Structure
This compound is an organic compound with the molecular formula C₉H₁₀ClNO.[1][2] Its structure consists of a phenyl ring connected to a propanamide group, which is chlorinated at the 3-position. This arrangement provides both a stable aromatic moiety and a reactive alkyl halide handle.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The key properties of this compound are summarized below. Its solid-state nature and solubility in common organic solvents make it easy to handle in a standard laboratory setting.[1]
| Property | Value | Reference(s) |
| CAS Number | 3460-04-6 | [1][3][4] |
| Molecular Formula | C₉H₁₀ClNO | [1][2] |
| Molar Mass | 183.63 g/mol | [1][3] |
| Appearance | Colorless to yellowish crystalline solid | [1] |
| Melting Point | 119.5 - 120.5 °C | [1] |
| Solubility | Soluble in ethanol, ether, chloroform; low solubility in water | [1] |
| Synonyms | 3-Chloropropionanilide, N-Phenyl-3-chloropropanamide | [2][5] |
Core Reactivity and Synthetic Utility
The research potential of this compound stems from two key structural features:
-
The Amide Bond: The N-phenylpropanamide core is a common motif in many biologically active molecules and provides a rigid, stable backbone.
-
The 3-Chloro Group: The terminal chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, enabling the rapid generation of compound libraries for screening purposes. It is this reactive handle that elevates the molecule from a simple intermediate to a strategic building block.[6]
Established Application as a Synthetic Intermediate
The primary established use of this compound is as an intermediate in organic synthesis.[1] Its preparation is straightforward and efficient, making it an accessible starting material for more complex molecular architectures.
General Synthesis Protocol
The most common synthesis involves the acylation of aniline with 3-chloropropionyl chloride.[5]
Causality Behind Experimental Choices:
-
Refluxing Acetone: Acetone is used as a solvent that readily dissolves both reactants. Refluxing provides the necessary activation energy for the reaction to proceed efficiently without requiring excessively high temperatures that could lead to side reactions.
-
Dropwise Addition: Adding the 3-chloropropionyl chloride solution dropwise to the refluxing aniline solution maintains control over the exothermic reaction, preventing a dangerous thermal runaway and minimizing the formation of di-acylated byproducts.
-
Acidic Quench: Pouring the cooled reaction mixture into dilute HCl serves two purposes: it protonates any unreacted aniline, making it water-soluble and easily separable from the product, and it helps to precipitate the neutral amide product.[5]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, add aniline (575 ml) and acetone (600 ml). Bring the mixture to a gentle reflux.[5]
-
Reaction: In a separate vessel, prepare a solution of 3-chloropropionyl chloride (300 ml) in acetone (600 ml). Add this solution dropwise to the refluxing aniline mixture over a period of 30-60 minutes.[5]
-
Completion: After the addition is complete, continue refluxing the reaction mixture for one hour to ensure full conversion.[5]
-
Workup: Cool the reaction mixture in an ice bath. In a separate large beaker, prepare a mixture of 6N HCl (500 ml) and water (3.5 L). Pour the cooled reaction mixture into the acid/water mixture with stirring.[5]
-
Isolation: A solid precipitate will form. Isolate the solid product by vacuum filtration, wash thoroughly with water to remove any remaining salts, and dry to yield this compound.[5]
Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Emerging Potential in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its potential as a foundational scaffold for generating novel bioactive compounds. Its structure is primed for exploration in structure-activity relationship (SAR) studies targeting complex biological systems.
Scaffold for Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Therapeutic Rationale: Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for degrading endogenous cannabinoids like anandamide.[7] Inhibiting FAAH increases the levels of these signaling lipids, producing therapeutic effects such as analgesia and anxiolysis without the side effects associated with direct cannabinoid receptor agonists.[8][9] FAAH inhibitors are actively being investigated for pain, anxiety disorders, and even cancer.[10]
Hypothesis: The N-phenylpropanamide core can serve as a novel scaffold for FAAH inhibitors. The reactive 3-chloro position provides a strategic point for introducing diverse chemical moieties designed to interact with the catalytic serine residue or other key pockets within the FAAH active site. By systematically modifying this position, a library of derivatives can be synthesized and screened for inhibitory activity.
Proposed Research Workflow:
Caption: Research workflow for developing FAAH inhibitors.
Experimental Protocol: Library Synthesis via Nucleophilic Substitution This protocol outlines a general method for creating a small library of derivatives for initial screening.
-
Materials: this compound, a selection of nucleophiles (e.g., sodium azide, potassium thioacetate, morpholine, various substituted phenols), sodium iodide (catalyst), a polar aprotic solvent (e.g., DMF or Acetonitrile), and standard glassware.
-
Procedure (General): a. To a solution of this compound (1 equivalent) in DMF, add the chosen nucleophile (1.2 equivalents) and a catalytic amount of sodium iodide (~0.1 equivalents). b. Stir the reaction mixture at 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product using flash column chromatography to yield the desired derivative.
-
Validation: Confirm the structure of each synthesized derivative using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC and should be >95% for use in biological assays.
Experimental Protocol: In Vitro FAAH Inhibition Assay This is a standard, reliable method for screening compounds for FAAH activity.
-
Principle: This assay uses a fluorogenic substrate for FAAH. When the substrate is cleaved by the enzyme, a fluorescent product is released. An effective inhibitor will prevent this cleavage, resulting in a low fluorescence signal.
-
Materials: Recombinant human FAAH, FAAH assay buffer, a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide), a known FAAH inhibitor as a positive control (e.g., URB597), DMSO, and 96-well microplates.
-
Procedure: a. Prepare serial dilutions of the synthesized test compounds in DMSO. b. In a 96-well plate, add the FAAH enzyme to the assay buffer. c. Add the test compounds (or DMSO for the negative control, URB597 for the positive control) to the wells and pre-incubate with the enzyme for 15 minutes at 37 °C. d. Initiate the reaction by adding the fluorogenic substrate to all wells. e. Incubate for 30 minutes at 37 °C. f. Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
Self-Validation: The system is validated by the clear difference in signal between the negative control (high fluorescence, 100% activity) and the positive control (low fluorescence, ~0% activity). Compounds that show a dose-dependent decrease in fluorescence are identified as hits.
Template for the Development of Transient Receptor Potential (TRP) Channel Modulators
Therapeutic Rationale: TRP channels are a family of ion channels that act as cellular sensors for a wide range of stimuli, including temperature, pressure, and chemical irritants.[11][12] They are critical mediators of pain and inflammation.[13] For example, TRPV1 is the receptor for capsaicin (the "heat" in chili peppers), and TRPM8 is a sensor for cold and menthol.[11][12] Modulators of these channels are highly sought after as non-opioid analgesics and anti-inflammatory agents.[14] Notably, N-aryl-carboxamides have been successfully identified as potent TRPM8 channel blockers.[15]
Hypothesis: Given that this compound is an N-aryl propanamide, it represents an ideal and synthetically tractable starting point for developing novel TRP channel modulators. The core structure aligns with known pharmacophores for this target class, and the 3-chloro position allows for systematic chemical modifications to tune potency and selectivity for different TRP channel subtypes.
Logical Relationship Diagram:
Caption: Logical path from core structure to potential TRP channel modulation.
Experimental Protocol: Calcium Imaging Assay for TRP Channel Activity This cell-based assay is the gold standard for measuring the activity of ion channels like TRPs.
-
Principle: TRP channels are cation channels, and their opening leads to an influx of calcium (Ca²⁺) into the cell. This protocol uses a fluorescent dye that increases its emission intensity upon binding to Ca²⁺. Antagonists will block agonist-induced Ca²⁺ influx, while agonists will directly cause it.
-
Materials: A cell line stably expressing the target TRP channel (e.g., HEK293-hTRPV1 or HEK293-hTRPM8), a calcium-sensitive dye (e.g., Fluo-4 AM), a known channel agonist (e.g., Capsaicin for TRPV1, Menthol or Icilin for TRPM8), a known antagonist as a positive control, and Hank's Balanced Salt Solution (HBSS).
-
Procedure: a. Cell Plating: Plate the TRP-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence. b. Dye Loading: Wash the cells with HBSS and then incubate them with Fluo-4 AM solution for 45-60 minutes at 37 °C. This allows the dye to enter the cells. c. Compound Addition: Wash the cells again to remove excess dye. Add solutions of the test compounds (or controls) to the wells and incubate for 10-20 minutes. d. Agonist Challenge & Measurement: Place the plate in a fluorescence imaging plate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading for several seconds. Then, add a solution of the specific TRP channel agonist to all wells and immediately begin measuring the change in fluorescence intensity over time (typically 2-3 minutes).
-
Self-Validation: The assay is validated by observing a strong, rapid increase in fluorescence in the negative control wells (agonist + vehicle) and a lack of response in wells with the positive control antagonist. Test compounds that suppress the agonist-induced fluorescence signal in a dose-dependent manner are identified as potential antagonists.
Future Directions and Conclusion
While this guide focuses on the compelling applications in FAAH and TRP channel modulation, the utility of this compound is not limited to these areas. Its established use as a precursor for agrochemicals suggests potential for developing novel pesticides and herbicides with modified activity spectra.[1] Furthermore, its structure could be incorporated into polymers or materials where its halogenated aromatic features might confer specific electronic or physical properties.[16]
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Introduction: The Significance of a Bifunctional Intermediate
An In-depth Technical Guide to the Synthesis of 3-Chloro-N-phenylpropanamide
This compound (C₉H₁₀ClNO) is a versatile bifunctional intermediate compound of significant interest in organic and medicinal chemistry.[1][2] Its structure, featuring both a reactive alkyl chloride and a secondary amide, makes it a valuable building block for the synthesis of a wide array of more complex molecules.[1] It serves as a key precursor for various heterocyclic compounds and is instrumental in the development of pharmaceutical agents, including intermediates for drugs like cilostazol and aripiprazole.[1][3] The primary and most efficient route to this compound is the N-acylation of aniline with 3-chloropropionyl chloride, a classic example of nucleophilic acyl substitution.[1][4]
The Core Synthesis: Mechanism and Rationale of N-Acylation
The reaction of aniline with 3-chloropropionyl chloride is a robust and widely utilized transformation that forms a stable amide bond.[1] The reaction is typically rapid and exothermic.[1][]
Reaction Scheme: Aniline + 3-Chloropropionyl Chloride → this compound + HCl
The Reaction Mechanism: A Step-by-Step Analysis
The formation of this compound proceeds via a nucleophilic acyl substitution mechanism.[1][6] This is a two-stage addition-elimination process.[7][8]
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the aniline molecule attacking the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride.[1][7]
-
Tetrahedral Intermediate Formation: This attack breaks the carbonyl π bond, pushing electrons onto the oxygen atom and forming a transient tetrahedral intermediate.[1][8]
-
Collapse of the Intermediate: The intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond.[7]
-
Elimination of the Leaving Group: Concurrently, the chloride ion, being a good leaving group, is expelled.[7]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base to yield the final, neutral this compound. The base can be a second molecule of aniline or an added non-nucleophilic base like triethylamine.[6] This step is critical, as the reaction generates hydrogen chloride (HCl), which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[6]
Caption: Nucleophilic acyl substitution mechanism.
Causality Behind Experimental Choices
Understanding the rationale for selecting specific reagents and conditions is paramount for successful and reproducible synthesis.
-
Choice of Acylating Agent: 3-chloropropionyl chloride is used because acid chlorides are highly reactive acylating agents.[][9] This high reactivity ensures a rapid and generally high-yielding reaction with even moderately nucleophilic amines like aniline.[][6] The presence of the terminal chlorine atom in the product is a key feature, providing a reactive site for subsequent functionalization.[1]
-
The Critical Role of a Base: The reaction produces one equivalent of hydrogen chloride (HCl). In the absence of a separate base, a second equivalent of the valuable aniline starting material would be consumed to neutralize the HCl, forming non-reactive anilinium chloride.[6] To maximize yield with respect to the amine, an inexpensive auxiliary base, such as triethylamine or pyridine, is typically added to scavenge the HCl produced.[6][9]
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), acetone, or tetrahydrofuran (THF) are standard choices.[4][9] These solvents are inert to the highly reactive acyl chloride. It is crucial to use anhydrous (dry) solvents to prevent competitive hydrolysis of the 3-chloropropionyl chloride to the corresponding carboxylic acid.[6] Interestingly, green chemistry approaches using a phosphate buffer as the solvent have also proven effective, often simplifying product isolation as the amide precipitates from the aqueous medium.[10]
-
Temperature Control: The acylation of amines is an exothermic process.[1][] Therefore, the reaction is typically initiated at a reduced temperature (0-5 °C) by cooling with an ice bath.[1] The 3-chloropropionyl chloride is added dropwise to maintain control over the reaction rate and dissipate the heat generated, thus minimizing the formation of potential side products. After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.[11]
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: General Synthesis Using Triethylamine as Base
This is a common and high-yielding laboratory procedure.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add aniline (1.0 eq.) and triethylamine (1.2 eq.). Dissolve the components in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add 3-chloropropionyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture via the dropping funnel over 20-30 minutes. Ensure the internal temperature remains below 5 °C. A precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess triethylamine and any unreacted aniline), water, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white to off-white solid.[2]
Protocol 2: Synthesis in Acetone (Excess Aniline as Base)
This method, adapted from a documented synthesis, uses excess aniline as both the reactant and the base.[4]
-
Setup: In a flask equipped with a reflux condenser, add aniline (2.0 eq.) and acetone. Heat the mixture to reflux.
-
Addition of Acyl Chloride: In a separate beaker, dissolve 3-chloropropionyl chloride (1.0 eq.) in acetone. Add this solution dropwise to the refluxing aniline mixture.
-
Reaction: After the addition is complete, continue to reflux the reaction mixture for one hour.
-
Work-up: Cool the reaction mixture in an ice bath. Pour the cooled mixture into a beaker containing a mixture of 6N HCl and water. The product will precipitate as a solid, while the excess aniline will form the water-soluble anilinium chloride salt.
-
Isolation: Filter the resulting solid using a Büchner funnel, wash thoroughly with water until the filtrate is neutral, and dry the solid in a vacuum oven. The melting point of the product is 114-115.5 °C.[4]
Caption: General experimental workflow for N-acylation.
Data Summary: Reaction Yields
Reaction yields can vary based on specific conditions. The following table summarizes reported yields for the acylation of anilines with 3-chloropropionyl chloride under specific "green" conditions, demonstrating the robustness of the reaction.
| Amine Substrate | Reaction Conditions | Yield (%) | Reference |
| Aniline | Propylene oxide, Phosphate buffer | 77 | [1][10] |
| p-Toluidine | Propylene oxide, Phosphate buffer | 73 | [1][10] |
Conclusion: A Gateway to Chemical Diversity
The synthesis of this compound via the N-acylation of aniline with 3-chloropropionyl chloride is a cornerstone reaction in synthetic organic chemistry. It is an efficient, high-yielding, and well-understood process grounded in the principles of nucleophilic acyl substitution. The procedure's reliability and the product's dual functionality—a stable amide linkage and a reactive alkyl halide—solidify its role as a critical intermediate. For researchers in drug discovery and materials science, mastering this synthesis opens a gateway to a vast landscape of novel molecules and functional derivatives.
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- 3-Chloro-n-[2-(trifluoromethyl)phenyl]propanamide. MySkinRecipes.
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Discovery and history of 3-Chloro-N-phenylpropanamide
An In-depth Technical Guide to 3-Chloro-N-phenylpropanamide
Foreword
In the landscape of modern organic synthesis and drug development, the utility of a chemical entity is often defined by its versatility and potential as a scaffold for more complex structures. This compound is a prime exemplar of such a foundational molecule. While it may not be a final product of widespread recognition, its role as a key intermediate is critical in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and novel materials. This guide is designed for the practicing researcher and scientist, offering an in-depth perspective on its history, synthesis, properties, and applications. We will move beyond simple procedural descriptions to explore the underlying chemical principles and experimental rationale, providing a robust and practical understanding of this important compound.
Part 1: Historical Context and Discovery
The precise moment of the first synthesis of this compound is not marked by a singular, celebrated publication. Instead, its emergence is rooted in the broader, systematic exploration of acylanilide chemistry that gained momentum in the mid-20th century. This era was characterized by a fervent search for new bioactive compounds, particularly in the agrochemical and pharmaceutical sectors.
The structural simplicity of this compound—an aniline core acylated with a three-carbon chain bearing a terminal chloride—made it an inevitable target for synthesis. Chemists at the time were extensively investigating structure-activity relationships by modifying aniline and its derivatives. It is therefore highly probable that this compound was first prepared and characterized during this period as part of a larger library of analogous compounds, rather than as the result of a targeted discovery campaign. Its history is one of quiet utility, a reliable building block that has been consistently employed in more complex synthetic endeavors.
Part 2: Synthesis, Mechanism, and Characterization
The synthesis of this compound is a classic illustration of nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The most common and efficient route involves the reaction of aniline with 3-chloropropionyl chloride.
Synthesis Pathway and Mechanism
The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and yielding the protonated amide. A base, often a second equivalent of aniline or an added scavenger like triethylamine, then deprotonates the nitrogen to give the final product and a salt byproduct.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a self-validating system for the laboratory-scale synthesis and purification of this compound.
Objective: To synthesize this compound with high purity and yield.
Materials:
-
Aniline (freshly distilled, 1.0 eq.)
-
3-Chloropropionyl chloride (1.05 eq.)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Triethylamine (1.1 eq.)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq.) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq.); this base is crucial to neutralize the HCl generated during the reaction, preventing the formation of aniline hydrochloride salt which would precipitate and halt the reaction.
-
Reagent Addition: Add 3-chloropropionyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, to a dropping funnel. Add the acyl chloride solution dropwise to the stirred aniline solution over 30-45 minutes. Causality Note: A slow, controlled addition is essential to manage the exothermic nature of the acylation and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of aniline.
-
Aqueous Workup:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove unreacted aniline and triethylamine, followed by saturated NaHCO₃ solution (2x) to remove any remaining acidic impurities, and finally with brine (1x) to remove residual water.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification & Validation: The crude solid is typically purified by recrystallization from an ethanol/water mixture or toluene to yield a crystalline solid. Purity is validated by melting point determination and spectroscopic analysis. A sharp melting point close to the literature value indicates high purity.
Physicochemical and Spectroscopic Data
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 3460-04-6 | [1][2][3] |
| Molecular Formula | C₉H₁₀ClNO | [1][4][5] |
| Molecular Weight | 183.63 g/mol | [1][2] |
| Appearance | Colorless to yellowish crystalline solid | [1] |
| Melting Point | 105-109 °C or 119.5-120.5 °C | [1] |
| Solubility | Soluble in ethanol, ether, chloroform; low solubility in water. | [1] |
| IUPAC Name | this compound |[2][5] |
Note: The variation in reported melting points may be due to different crystalline polymorphs or measurement conditions.
Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Assignment | Expected Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Amide N-H | ~8.0-9.0 ppm (broad singlet) |
| Aromatic C-H | ~7.0-7.6 ppm (multiplet, 5H) | |
| -CH₂-Cl | ~3.8 ppm (triplet, 2H) | |
| -CO-CH₂- | ~2.8 ppm (triplet, 2H) | |
| ¹³C NMR | Carbonyl (C=O) | ~169 ppm |
| Aromatic C (quaternary) | ~138 ppm | |
| Aromatic C-H | ~120-129 ppm | |
| -CH₂-Cl | ~41 ppm | |
| -CO-CH₂- | ~40 ppm | |
| FT-IR | N-H Stretch | ~3300 cm⁻¹ |
| Amide I (C=O Stretch) | ~1660 cm⁻¹ | |
| Amide II (N-H Bend) | ~1540 cm⁻¹ |
| | C-Cl Stretch | ~750 cm⁻¹ |
Part 3: Applications in Research and Development
This compound is not an end-product but a versatile intermediate. Its value lies in the two distinct reactive handles it possesses: the electrophilic carbon bearing the chlorine atom, which is susceptible to nucleophilic substitution, and the phenyl ring, which can undergo electrophilic aromatic substitution.
Pharmaceutical Synthesis
This molecule is a key building block in medicinal chemistry. The chloro-amide moiety is present in various bioactive molecules. For example, derivatives have been synthesized and investigated as anti-inflammatory and central nervous system agents.[6] Furthermore, complex substituted versions of this compound have been patented as intermediates in the synthesis of kinase inhibitors for cancer therapy, such as those targeting the Epidermal Growth Factor Receptor (EGFR).[7]
Caption: Key application areas derived from the this compound scaffold.
Agrochemicals
The acylanilide structure is fundamental to a class of herbicides. While this compound itself is not a commercial herbicide, its structure provides a template for developing new active ingredients with improved efficacy or different modes of action.[6] It has also been noted for having some insecticidal activity.[1]
Part 4: Safety and Handling
As an organochlorine compound, this compound requires careful handling.
-
GHS Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a testament to the idea that a compound's importance is not always measured by its final application, but by the possibilities it unlocks. Its straightforward and reliable synthesis, combined with its dual reactivity, secures its place as a valuable tool in the synthetic chemist's arsenal. For professionals in drug discovery and materials science, a comprehensive understanding of this intermediate—from the rationale of its synthesis to its potential for derivatization—is essential for innovation.
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- Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof. (n.d.). Google Patents.
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The Strategic Role of 3-Chloro-N-phenylpropanamide as a Versatile Chemical Intermediate in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-N-phenylpropanamide is a bifunctional chemical intermediate of significant strategic importance in organic synthesis. Possessing both a reactive electrophilic alkyl chloride and a modifiable N-phenylamide moiety, it serves as a versatile building block for a diverse array of molecular architectures. This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and key applications of this compound. Particular emphasis is placed on its role as a precursor to high-value compounds in the pharmaceutical and agrochemical industries. By elucidating the underlying reaction mechanisms, providing detailed experimental protocols, and presenting relevant case studies, this document aims to be an essential resource for researchers and professionals engaged in drug discovery and chemical process development.
Introduction: A Bifunctional Building Block with Broad Utility
The efficiency and elegance of a synthetic route often hinge on the judicious choice of chemical intermediates. This compound, with its orthogonal reactivity, presents a compelling option for chemists. The terminal chlorine atom is a prime site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Simultaneously, the N-phenylamide portion of the molecule can be manipulated or can participate in intramolecular reactions, offering a pathway to complex heterocyclic systems. This guide will explore the fundamental chemistry of this intermediate, providing both a theoretical framework and practical, actionable insights for its application in synthesis.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 90-92 °C | [2] |
| Solubility | Soluble in ethanol, acetone, and other common organic solvents; sparingly soluble in water. |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz): δ 7.50 (d, J=7.8 Hz, 2H, Ar-H), 7.30 (t, J=7.8 Hz, 2H, Ar-H), 7.10 (t, J=7.4 Hz, 1H, Ar-H), 3.82 (t, J=6.3 Hz, 2H, -CH₂-Cl), 2.78 (t, J=6.3 Hz, 2H, -CO-CH₂-).[1]
-
¹³C NMR: Data available in comprehensive databases such as PubChem.[1]
-
IR (KBr, cm⁻¹): Key absorptions include N-H stretching (~3280 cm⁻¹), C=O stretching (Amide I, ~1660 cm⁻¹), and N-H bending (Amide II, ~1540 cm⁻¹).
-
Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z 183, with characteristic fragmentation patterns.[1]
Synthesis of this compound
The most prevalent and scalable method for the synthesis of this compound is the acylation of aniline with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Mechanism
Caption: Mechanism of aniline acylation.
The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and, after deprotonation, yielding the stable amide product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Aniline (1.0 eq)
-
3-Chloropropionyl chloride (1.1 eq)
-
A suitable base (e.g., triethylamine, pyridine, or aqueous sodium acetate)
-
An appropriate solvent (e.g., acetone, dichloromethane, or water)
-
Ice bath
-
Standard laboratory glassware for reaction, filtration, and recrystallization
Procedure (General, adapted from multiple sources): [3][4]
-
Reaction Setup: Dissolve aniline in the chosen solvent in a flask equipped with a stirrer. If using an organic solvent, cool the solution in an ice bath.
-
Addition of Acylating Agent: Slowly add 3-chloropropionyl chloride to the aniline solution. If a non-aqueous base like triethylamine is used, it should be present in the initial mixture. If an aqueous base like sodium acetate is used, it is typically added immediately after the acyl chloride.[4]
-
Reaction: Stir the mixture for a designated period. The reaction is often rapid, and the product may precipitate out of the solution.[3][4]
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash it with cold water to remove salts and any remaining starting materials.[3][4]
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.[2]
Causality Behind Experimental Choices:
-
Base: A base is essential to neutralize the hydrochloric acid byproduct of the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
-
Temperature Control: The acylation reaction is exothermic. Running the reaction at a reduced temperature (0 °C) helps to control the reaction rate and minimize the formation of potential side products.
-
Recrystallization: This purification technique is ideal for removing impurities from the solid product, resulting in a high-purity crystalline material with a sharp melting point.
Core Applications as a Chemical Intermediate
The synthetic versatility of this compound is demonstrated in its use as a precursor for a variety of important molecular scaffolds.
Synthesis of β-Amino Amides
The electrophilic carbon bearing the chlorine atom is susceptible to attack by nitrogen nucleophiles, providing a straightforward route to β-amino amides.
Caption: Synthesis of β-amino amides.
This reaction is a cornerstone for building more complex molecules, as β-amino amides are prevalent in many biologically active compounds and can serve as precursors for further synthetic transformations.[5][6]
Precursor to Heterocyclic Systems: The Synthesis of Oxindoles
A key application of chloro-amides is in the synthesis of heterocyclic structures through intramolecular cyclization. For instance, derivatives of this compound can be precursors to oxindoles, a privileged scaffold in medicinal chemistry. While the direct cyclization of this compound to a six-membered ring is less common, its α-chloro analogue, α-chloroacetanilide, is widely used for oxindole synthesis via palladium-catalyzed intramolecular C-H functionalization.[7][8][9] This highlights the general utility of such halo-amides in constructing complex ring systems.
Conceptual Workflow for Heterocycle Synthesis:
Caption: General workflow for heterocycle synthesis.
Documented Role in Pharmaceutical Synthesis
The utility of this compound as an intermediate is explicitly documented in the patent literature for the synthesis of complex pharmaceutical agents.
Case Study: Intermediate in the Synthesis of a Pyrimidine Derivative for Kinase Inhibition
A patent for substituted pyrimidine derivatives, designed as kinase inhibitors for treating diseases like cancer, discloses the use of a substituted this compound as a key intermediate.[10]
In this multi-step synthesis, a more complex aniline derivative is first acylated with 3-chloropropionyl chloride. The resulting intermediate, a substituted this compound, is then reacted with another molecule to construct the final, complex active pharmaceutical ingredient. This demonstrates the real-world application of this intermediate in the drug development pipeline.
Safety and Handling
This compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
-
Handling: Should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis, combined with the dual reactivity of its chloro and N-phenylamide functionalities, makes it an attractive starting point for the synthesis of a wide range of organic compounds. Its demonstrated application in the synthesis of β-amino amides, its potential as a precursor to heterocyclic systems, and its documented use in the pharmaceutical industry underscore its strategic importance. For the research scientist and drug development professional, a solid understanding of the reactivity and handling of this intermediate provides a powerful tool for the efficient construction of novel and complex molecular targets.
References
- Vibzz Lab. (2020, March 7). Acetanilide (N-phenylacetamide)
- Chemistry LibreTexts. (2021, August 16).
- Sukornick, B. (1960). α,α,α-TRICHLOROACETANILIDE. Organic Syntheses, 40, 103. [Link]
- Organic Chemistry Portal. (n.d.). Oxindole synthesis.
- Sarah Bartlett. (2020, September 11).
- Trent Selby. (2021, April 13).
- Ahsan, M. J., et al. (2016). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Arabian Journal of Chemistry, 9, S861–S866.
- AstraZeneca AB. (2014). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
- ResearchGate. (n.d.). β2,3-Amino amides: retrosynthesis through carbon–carbon bond-forming...[Link]
- ResearchGate. (n.d.). Research status of β-amino amides and our design blueprint a,...[Link]
- Chen, X., et al. (2020). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240404, this compound. PubChem. [Link]
- Walsh Medical Media. (n.d.).
- Indian Academy of Sciences. (n.d.). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. [Link]
- Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085.
- Springer. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 154, 1037–1042.
- Gowda, B. T., et al. (2008). 3-Chloro-N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1075.
- Organic Chemistry Portal. (n.d.).
- National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences, 7, 97.
- MDPI. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. International Journal of Molecular Sciences, 24(19), 14969.
- National Center for Biotechnology Information. (2021). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Chemical Science, 12(31), 10565–10570.
- MDPI. (2020).
- National Center for Biotechnology Information. (2011). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis of α-amino amides. a Scope with respect to the tertiary...[Link]
- ResearchGate. (n.d.). Intramolecular cyclization of N-[2-(cyclopen-1-en-1-yl)phenyl]benzamide using deuterium chloride. [Link]
- ResearchGate. (n.d.). (PDF) 3-Chloro-N-(4-sulfamoylphenyl)propanamide. [Link]
- Organic Chemistry Portal. (n.d.). Benzene Derivatives: The Dudley Synthesis of Coprinol.
- ResearchGate. (n.d.). (PDF) 3-Chloro-N-(3-chlorophenyl)benzamide. [Link]
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Methodological & Application
Synthesis of Substituted Quinolinones from 3-Chloro-N-phenylpropanamide: An Application Note and Detailed Protocol
Introduction
The quinolinone scaffold is a privileged structural motif present in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. Among the various synthetic strategies to access this important heterocycle, the intramolecular Friedel-Crafts cyclization of 3-chloro-N-phenylpropanamide and its derivatives stands out as a direct and efficient method for the preparation of 3,4-dihydroquinolin-2(1H)-ones. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted quinolinones via this methodology. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step experimental protocols, and present data on the influence of substituents on the aromatic ring, thereby providing a robust framework for the synthesis of diverse quinolinone libraries.
Reaction Mechanism and the Role of Lewis Acids
The core of this synthetic transformation is an intramolecular Friedel-Crafts acylation reaction. The reaction is typically mediated by a Lewis acid, most commonly aluminum chloride (AlCl₃), which plays a crucial role in activating the substrate for cyclization.
The reaction mechanism proceeds through the following key steps:
-
Formation of the Electrophile: The Lewis acid coordinates to the carbonyl oxygen of the amide, enhancing the electrophilicity of the carbonyl carbon. Concurrently, the Lewis acid can also interact with the chlorine atom, facilitating its departure and the formation of an acylium ion intermediate or a highly polarized acyl chloride-Lewis acid complex. This species is a potent electrophile.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich N-phenyl ring then acts as an intramolecular nucleophile, attacking the electrophilic acylium ion. This step results in the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A proton is then abstracted from the position of electrophilic attack by the [AlCl₄]⁻ species, regenerating the aromaticity of the ring and the Lewis acid catalyst (although in practice, stoichiometric amounts of the Lewis acid are often required due to complexation with the product). This final step yields the 3,4-dihydroquinolin-2(1H)-one product.
The choice and amount of Lewis acid are critical parameters that can significantly influence the reaction yield and efficiency. While AlCl₃ is widely used, other Lewis acids such as BF₃·OEt₂ may also be employed.
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting this compound and its subsequent cyclization to 3,4-dihydroquinolin-2(1H)-one. The protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Part 1: Synthesis of this compound (General Procedure)
This procedure outlines the synthesis of the amide precursor from the corresponding aniline and 3-chloropropionyl chloride.
Materials and Reagents:
-
Substituted Aniline (e.g., Aniline, p-Anisidine, o-Toluidine)
-
3-Chloropropionyl chloride
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of the substituted aniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (5 mL per mmol of aniline) in a round-bottom flask cooled in an ice bath, add 3-chloropropionyl chloride (1.05 eq.) dropwise via a dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 3-chloro-N-(substituted phenyl)propanamide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Intramolecular Friedel-Crafts Cyclization to Substituted 3,4-Dihydroquinolin-2(1H)-ones (General Procedure)
This protocol describes the Lewis acid-catalyzed cyclization of the amide precursor to the target quinolinone.
Materials and Reagents:
-
Substituted this compound
-
Aluminum Chloride (AlCl₃) (anhydrous)
-
Anhydrous Dichloromethane (DCM) or other suitable inert solvent
-
Crushed Ice
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (3.0 - 5.0 eq.) in anhydrous dichloromethane (10 mL per mmol of amide) under a nitrogen atmosphere, add the substituted this compound (1.0 eq.) portion-wise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 40 °C for DCM) for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Add 1 M HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted 3,4-dihydroquinolin-2(1H)-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation: Influence of Substituents
The nature and position of substituents on the N-phenyl ring significantly impact the reaction's outcome, including yield and regioselectivity. Electron-donating groups (EDGs) generally facilitate the reaction by increasing the nucleophilicity of the aromatic ring, while electron-withdrawing groups (EWGs) can hinder the reaction.
Table 1: Synthesis of Substituted 3,4-Dihydroquinolin-2(1H)-ones
| Entry | Substituent (R) on N-Phenyl Ring | Product(s) | Typical Yield (%) |
| 1 | H | 3,4-Dihydroquinolin-2(1H)-one | 75-85 |
| 2 | 4-OCH₃ | 6-Methoxy-3,4-dihydroquinolin-2(1H)-one | 80-90[1] |
| 3 | 2-CH₃ | 8-Methyl-3,4-dihydroquinolin-2(1H)-one | 70-80 |
| 4 | 3-CH₃ | 5-Methyl- & 7-Methyl-3,4-dihydroquinolin-2(1H)-one | 65-75 (mixture) |
| 5 | 4-Cl | 6-Chloro-3,4-dihydroquinolin-2(1H)-one | 60-70 |
Yields are approximate and can vary based on reaction scale and purification method.
Regioselectivity in Meta-Substituted Precursors:
For meta-substituted 3-chloro-N-phenylpropanamides, the intramolecular cyclization can lead to a mixture of 5- and 7-substituted 3,4-dihydroquinolin-2(1H)-one isomers. The directing effect of the substituent governs the regiochemical outcome. Ortho-para directing groups (e.g., -CH₃, -OCH₃) will favor cyclization at the positions ortho and para to the substituent, leading to a mixture of the 5- and 7-isomers. The steric hindrance of the substituent can also influence the product ratio.
Visualization of Workflows and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the reaction mechanism.
Figure 1: General experimental workflow for the synthesis of substituted quinolinones.
Sources
Application Notes & Protocols: The Strategic Role of 3-Chloro-N-phenylpropanamide in Pharmaceutical Intermediate Synthesis
Abstract
3-Chloro-N-phenylpropanamide is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its structure, featuring a reactive alkyl chloride and a modifiable N-phenylamide group, allows for a range of transformations, most notably intramolecular cyclizations to form heterocyclic scaffolds common in medicinal chemistry. This guide provides an in-depth exploration of its properties, synthesis, and core applications, with a focus on detailed, field-proven protocols for its preparation and subsequent conversion into valuable pharmaceutical precursors. We will elucidate the causality behind experimental choices, provide self-validating analytical checkpoints, and ground all claims in authoritative references.
Introduction: A Profile of a Key Building Block
In the landscape of drug discovery and development, the efficient construction of complex molecular architectures is paramount. This compound (CAS No: 3460-04-6) has emerged as a significant intermediate due to its capacity to undergo facile chemical modifications.[1] The molecule contains two key reactive centers: an electrophilic chloropropyl chain and an aniline-derived amide. This unique combination makes it an ideal precursor for generating heterocyclic systems, particularly quinolinone derivatives, which are core structures in many biologically active compounds.[2] This document serves as a technical guide for researchers, outlining its synthesis, purification, and application in the generation of a key pharmaceutical intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is fundamental to its successful and safe application in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀ClNO | [1][2] |
| Molecular Weight | 183.63 g/mol | [1][2] |
| Appearance | Colorless to yellowish crystalline solid | [2] |
| Melting Point | 114 - 120.5 °C | [2][3] |
| Solubility | Soluble in ethanol, ether, chloroform; low solubility in water | [2] |
| pKa (Predicted) | 14.20 ± 0.70 |[2] |
GHS Hazard Information and Safe Handling
This compound is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.[1]
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][6]
-
Handling: Avoid formation of dust and aerosols.[4][6] Prevent contact with skin and eyes.[4]
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[2]
-
Core Synthetic Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent application.
Protocol 1: Synthesis of this compound
This protocol details the acylation of aniline with 3-chloropropionyl chloride. The choice of acetone as a solvent is strategic; it readily dissolves both reactants and its boiling point is suitable for maintaining a controlled reflux.[3] The subsequent acid wash is critical for quenching the reaction and removing the unreacted basic aniline starting material from the product.
Diagram 1: Synthesis of this compound A simple reaction scheme for the formation of the title compound.
3.1.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mol) |
| Aniline | 93.13 | 575 mL | ~6.2 |
| 3-Chloropropionyl chloride | 126.98 | 300 mL | ~3.3 |
| Acetone | 58.08 | 1200 mL | - |
| 6N Hydrochloric Acid (HCl) | 36.46 | 500 mL | - |
| Deionized Water | 18.02 | 3.5 L | - |
3.1.2. Step-by-Step Procedure
-
Setup: To a 3-liter three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add aniline (575 mL) and acetone (600 mL).
-
Heating: Heat the aniline mixture to a gentle reflux.
-
Reactant Addition: In a separate beaker, prepare a solution of 3-chloropropionyl chloride (300 mL) in acetone (600 mL). Transfer this solution to the addition funnel.
-
Reaction: Add the 3-chloropropionyl chloride solution dropwise to the refluxing aniline mixture over a period of 60-90 minutes. Causality Note: A slow, dropwise addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reflux: After the addition is complete, continue to reflux the reaction mixture for one hour to ensure the reaction goes to completion.[3]
-
Cooling & Precipitation: Cool the reaction mixture in an ice-water bath. A solid will begin to precipitate.
-
Workup: Pour the cooled mixture into a large beaker containing 6N HCl (500 mL) and water (3.5 L).[3] Stir vigorously. Causality Note: This acidic quench protonates any remaining aniline, making it water-soluble as aniline hydrochloride, thus separating it from the desired water-insoluble product.
-
Isolation: Filter the resulting solid using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.
3.1.3. Expected Results & Quality Control
-
Yield: Typically high, >85%.
-
Appearance: White to off-white solid.
-
Melting Point: 114-115.5 °C, sharp.[3] A broad melting range may indicate impurities.
-
Purity (by HPLC/GC): ≥98%.
Protocol 2: Intramolecular Cyclization to 1,2,3,4-Tetrahydroquinolin-2-one
This protocol demonstrates the primary utility of this compound: its conversion to a heterocyclic scaffold. This reaction is a classic example of an intramolecular Friedel-Crafts-type alkylation. A Lewis acid, such as aluminum chloride (AlCl₃), is used to activate the aromatic ring, making it susceptible to electrophilic attack by the carbocation generated from the alkyl chloride chain.
Diagram 2: Experimental Workflow for Intramolecular Cyclization A flowchart illustrating the key stages of the cyclization protocol.
3.2.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mol) |
| This compound | 183.63 | 10.0 g | 0.054 |
| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 10.9 g | 0.082 |
| Carbon Disulfide (CS₂), anhydrous | 76.13 | 100 mL | - |
| Ice | - | ~200 g | - |
| 3M Hydrochloric Acid (HCl) | 36.46 | 100 mL | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
3.2.2. Step-by-Step Procedure
-
Setup: Equip a 250 mL three-neck flask with a magnetic stirrer, a nitrogen inlet, and a thermometer.
-
Dissolution: Add this compound (10.0 g) and anhydrous carbon disulfide (100 mL) to the flask. Stir until dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Catalyst Addition: While maintaining the temperature below 10 °C, add anhydrous aluminum chloride (10.9 g) in small portions over 30 minutes. Causality Note: Portion-wise addition of the Lewis acid is critical to manage the exotherm and prevent uncontrolled polymerization or side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Carefully pour the reaction mixture onto a slurry of crushed ice (~200 g) and 3M HCl (100 mL). Stir until the excess AlCl₃ is decomposed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic layers and wash with water (100 mL), followed by brine (100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 1,2,3,4-Tetrahydroquinolin-2-one.
Analytical & Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized materials.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Result | Reference |
|---|---|---|
| ¹H NMR | Spectral data available for comparison. | [1] |
| ¹³C NMR | Spectral data available for comparison. | [1] |
| IR (KBr) | Characteristic peaks for N-H stretch (~3300 cm⁻¹), C=O stretch (~1660 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹). | [1][7][8] |
| GC-MS | Molecular ion peak (m/z) at ~183/185 (due to ³⁵Cl/³⁷Cl isotopes). Major fragment at m/z 93 (aniline fragment). |[1] |
Broader Applications in Pharmaceutical Synthesis
The utility of this compound extends beyond simple quinolinones. The chloro- and amide functionalities can be manipulated to create a diverse range of intermediates. For instance, it is a precursor for synthesizing derivatives used in the development of anti-inflammatory agents and compounds targeting the central nervous system.[9] Furthermore, substituted analogs of this compound are key intermediates in the synthesis of complex kinase inhibitors and other targeted therapies.[10][11][12]
Diagram 3: Reactivity and Application Pathways Logical diagram showing how the molecule's structure leads to its applications.
Conclusion
This compound is a high-value, readily accessible intermediate whose bifunctional nature provides a robust platform for synthetic diversification. The protocols detailed herein offer reliable and scalable methods for its synthesis and subsequent conversion into heterocyclic structures that are foundational to modern pharmaceutical development. A disciplined approach, combining careful execution of these protocols with rigorous analytical validation, will enable researchers to effectively leverage this versatile building block in their drug discovery programs.
References
- PrepChem. (n.d.). Synthesis of Step 1. 3-Chloro-N-phenylpropionamide.
- ChemBK. (2024). This compound.
- MySkinRecipes. (n.d.). 3-Chloro-n-[2-(trifluoromethyl)phenyl]propanamide.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 3-Phenylpropanamide. PubChem Compound Database.
- Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
- ChemSynthesis. (n.d.). 3-phenylpropanamide.
- National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. PMC.
- National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC.
- PrepChem. (n.d.). Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine.
- National Center for Biotechnology Information. (n.d.). 3-Chloro-N-phenylbenzamide. PMC.
- National Center for Biotechnology Information. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. PMC.
- ResearchGate. (2019). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide.
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Application Note: Comprehensive Analytical Characterization of 3-Chloro-N-phenylpropanamide
Introduction
3-Chloro-N-phenylpropanamide is an organic compound that serves as a valuable chemical intermediate in the synthesis of various target molecules, including potential pharmaceuticals, dyes, and pesticides.[1] Given its role as a precursor, the purity, identity, and stability of this compound are critical parameters that can significantly impact the yield, safety, and efficacy of the final product. A robust and multi-faceted analytical approach is therefore essential for its complete characterization.
This guide provides a comprehensive suite of analytical methods for the thorough characterization of this compound. The protocols detailed herein are designed to be self-validating, providing orthogonal data to confirm the compound's identity, purity, and key physicochemical properties. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [2] |
| Molar Mass | 183.63 g/mol | [2] |
| Appearance | Colorless to yellowish crystalline solid | [1] |
| Melting Point | 119.5-120.5 °C | [1] |
| IUPAC Name | This compound | [2] |
| CAS Number | 3460-04-6 | [2] |
Integrated Analytical Workflow
A multi-technique approach is recommended for a comprehensive characterization. The following workflow ensures that data from one technique corroborates the findings of another, providing a high degree of confidence in the final assessment.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis: Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of chemical compounds.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a moderately polar compound like this compound, a reversed-phase method is highly effective for resolving non-polar impurities.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Retention time should be consistent across injections.
-
Expected Results: A sharp, well-defined peak for this compound. The purity should be reported as a percentage area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for volatile and thermally stable compounds. It separates components in the gas phase and provides mass-to-charge ratio information for identification. This technique is excellent for identifying volatile impurities and confirming the molecular weight.
Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.
-
-
Instrumentation and Conditions:
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
The mass spectrum should be compared with a reference library or analyzed for characteristic fragments. PubChem data indicates a top peak at m/z 93, likely corresponding to the aniline fragment [C₆H₅NH₂]⁺.[2]
-
Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are fundamental for unambiguous structure confirmation.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Use standard acquisition parameters.
-
-
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic protons (phenyl group): δ 7.0-7.6 ppm (multiplet, 5H).
-
Amide proton (-NH-): δ ~8.0-9.0 ppm (broad singlet, 1H).
-
Methylene protons (-CH₂-Cl): δ ~3.8 ppm (triplet, 2H).
-
Methylene protons (-CO-CH₂-): δ ~2.8 ppm (triplet, 2H).
-
-
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
Carbonyl carbon (-C=O): δ ~170 ppm.
-
Aromatic carbons: δ 120-140 ppm.
-
Methylene carbon (-CH₂-Cl): δ ~40 ppm.
-
Methylene carbon (-CO-CH₂-): δ ~38 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR measures the absorption of infrared radiation by the sample, which excites molecular vibrations. It is a rapid and powerful tool for identifying the functional groups present in a molecule.
Caption: Protocol for FTIR analysis using the KBr pellet method.
Protocol:
-
Sample Preparation (KBr Pellet):
-
Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder in a die under high pressure to form a transparent pellet.
-
-
Data Acquisition:
-
Place the pellet in the spectrometer's sample holder.
-
Scan the sample, typically from 4000 to 400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
-
N-H stretch (amide): ~3300 cm⁻¹.
-
C-H stretch (aromatic): ~3100-3000 cm⁻¹.
-
C-H stretch (aliphatic): ~2950-2850 cm⁻¹.
-
C=O stretch (amide I): ~1660 cm⁻¹.
-
N-H bend (amide II): ~1550 cm⁻¹.
-
C=C stretch (aromatic): ~1600 and 1490 cm⁻¹.
-
C-N stretch: ~1240 cm⁻¹.
-
C-Cl stretch: ~750-650 cm⁻¹.
-
Thermal Analysis: Stability and Physical Properties
Thermal analysis techniques provide information on how a material's properties change with temperature.[3]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions like melting point and can also be used for purity analysis.[5]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation and Conditions:
-
Temperature Program: Heat from 25 °C to 150 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis:
-
Determine the onset temperature and the peak maximum of the endothermic event corresponding to melting.
-
The melting point should be sharp and consistent with the literature value (119.5-120.5 °C).[1] A broad melting peak may indicate the presence of impurities.
-
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature.[5] It is used to evaluate thermal stability and decomposition patterns.[4]
Protocol:
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Instrumentation and Conditions:
-
Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis:
-
Generate a plot of mass percentage versus temperature.
-
Determine the onset temperature of decomposition, where significant mass loss begins. The compound is expected to be stable up to its melting point and beyond, with decomposition occurring at higher temperatures.
-
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| HPLC | Purity | >98% (typical for reagent grade) |
| Retention Time | Consistent under specified conditions | |
| GC-MS | Molecular Ion (M⁺) | m/z 183/185 (due to ³⁵Cl/³⁷Cl isotopes) |
| Key Fragment | m/z 93 ([C₆H₅NH₂]⁺) | |
| ¹H NMR | Chemical Shifts | Aromatic (7.0-7.6), Amide (8.0-9.0), CH₂Cl (3.8), COCH₂ (2.8) ppm |
| ¹³C NMR | Chemical Shifts | C=O (~170), Aromatic (120-140), CH₂Cl (~40), COCH₂ (~38) ppm |
| FTIR | Key Bands (cm⁻¹) | N-H (~3300), C=O (~1660), N-H bend (~1550), C-Cl (~700) |
| DSC | Melting Point | Onset ~119 °C, sharp endotherm |
| TGA | Decomposition | Onset of mass loss > 150 °C |
Safety Precautions
This compound should be handled with appropriate care in a laboratory setting.
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.
References
- Supporting Information for a related publication. (Note: This is a general reference type found in searches, specific details would be listed if available).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (n.d.). The experimental and computed NMR chemical shifts of N-phenylpropanamide.
- ChemBK. (2024, April 9). This compound.
- ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples.
- SpectraBase. (n.d.). Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl-.
- PubChemLite. (n.d.). This compound (C9H10ClNO).
- Gowda, B. T., et al. (2011). 3-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3329.
- Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). International Journal of Pharmaceutical Sciences and Research.
- Matrix Fine Chemicals. (n.d.). This compound.
- Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing.
- Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433.
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Molecules, 28(11), 4344.
- Poulsen, S. A., Davis, R. A., & Keys, T. G. (n.d.). Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spectrometry. CORE.
- Betz, R., & Hosten, E. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2868.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical and Biomedical Analysis.
- AZoM. (2023, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
- PubChem. (n.d.). 3-Phenylpropanamide. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Chloro-1-phenylpropanol. National Center for Biotechnology Information.
- ResearchGate. (n.d.). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide.
- Divinová, V., Svejkovská, B., Doležal, M., & Velíšek, J. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189.
- ResearchGate. (n.d.). FTIR spectrum of 3-chloro-1,2-propanediol trifunctional initiator (a),....
- SpectraBase. (n.d.). 3-Chloro-2-(phenylthio)propanal.
- SpectraBase. (n.d.). Propanamide, 3-phenyl-N-decyl-.
Sources
Application Note: High-Throughput HPLC-MS Analysis of 3-Chloro-N-phenylpropanamide Reaction Mixtures for Pharmaceutical Process Monitoring
Abstract
This application note details a robust and highly sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of 3-Chloro-N-phenylpropanamide in complex reaction mixtures. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Monitoring its formation and the profile of related impurities during synthesis is critical for process optimization and ensuring final product quality. The described method utilizes reverse-phase chromatography for efficient separation and mass spectrometry for definitive identification and quantification of the target analyte and its potential byproducts. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical tool for in-process control and quality assessment of this compound synthesis.
Introduction
This compound (C₉H₁₀ClNO) is a vital chemical intermediate in the production of a range of organic compounds, including pharmaceuticals and pesticides.[1] Its chemical structure lends itself to further modification, making it a versatile building block in organic synthesis. The purity of this intermediate directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a highly selective and sensitive analytical method is imperative for monitoring the reaction progress, identifying potential impurities, and ensuring the robustness of the manufacturing process.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for the separation, identification, and quantification of compounds in complex mixtures.[2] This combination offers the high resolving power of HPLC and the specificity and sensitivity of MS detection, making it an ideal choice for pharmaceutical analysis.[3][4][5] This application note provides a detailed protocol for the HPLC-MS analysis of this compound, addressing the common challenges associated with the analysis of halogenated organic compounds.
Scientific & Methodological Rationale
The development of this HPLC-MS method was guided by the physicochemical properties of this compound and the anticipated complexity of the reaction matrix.
Chromatographic Strategy: A reverse-phase C18 column was selected due to its wide applicability for the separation of small, moderately polar organic molecules.[6][7] The mobile phase, consisting of a gradient of acetonitrile and water with a formic acid modifier, was optimized to achieve sharp peak shapes and adequate retention of the analyte while ensuring compatibility with electrospray ionization (ESI) mass spectrometry.[6][8] The initial gradient conditions are designed to be relatively gentle, starting with a lower percentage of the organic phase to ensure good retention of the target compound, followed by a ramp to a higher organic concentration to elute any less polar impurities.[6]
Mass Spectrometric Detection: Electrospray ionization in positive ion mode (ESI+) was chosen as it is a soft ionization technique well-suited for the analysis of N-acylanilides, which can be readily protonated.[9] A key characteristic of chlorine-containing compounds in mass spectrometry is the presence of a distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[10][11][12] This results in a characteristic M+2 peak in the mass spectrum, where the molecular ion containing the ³⁷Cl isotope is two mass units higher than the ion with ³⁵Cl, and its intensity is about one-third of the M+ peak.[10][11][12] This isotopic signature provides a high degree of confidence in the identification of this compound and other chlorinated impurities.
Experimental Workflow & Protocols
The overall workflow for the analysis of this compound reaction mixtures is depicted below.
Figure 1: General workflow for the HPLC-MS analysis of this compound reaction mixtures.
Protocol 1: Sample Preparation
-
Aliquot Collection: Carefully withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching (if necessary): If the reaction is ongoing, quench the aliquot immediately by diluting it in a cold, inert solvent to prevent further reaction.
-
Dilution: Dilute the aliquot with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration within the linear range of the instrument. A dilution factor of 1000 is a good starting point.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could damage the HPLC system.
-
Transfer: Transfer the filtered sample to an HPLC vial for analysis.
Protocol 2: HPLC-MS Analysis
Instrumentation:
-
HPLC System: A system capable of binary gradient elution.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | See Table 2 |
Table 1: Optimized HPLC Parameters.
HPLC Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 2: HPLC Gradient Elution Program.
Mass Spectrometer Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 50-500 |
Table 3: Mass Spectrometer Parameters.
Data Analysis and Interpretation
Identification: The primary identification of this compound is based on its retention time and the characteristic mass-to-charge ratio (m/z) of its protonated molecule [M+H]⁺. The calculated monoisotopic mass of C₉H₁₀ClNO is 183.0451 g/mol .[13] Therefore, the expected m/z for the protonated molecule [M+H]⁺ containing ³⁵Cl is 184.0529. The corresponding ion with ³⁷Cl will appear at m/z 186.0499. The observation of this isotopic pattern with a ~3:1 intensity ratio is a definitive confirmation of the presence of a chlorine atom in the molecule.[10][11][12]
Figure 2: Expected isotopic pattern for the protonated molecule of this compound.
Quantification: For quantitative analysis, it is recommended to use a calibration curve prepared with a certified reference standard of this compound. The peak area of the [M+H]⁺ ion (m/z 184.05) is typically used for quantification. For more accurate and precise quantification, especially in complex matrices, the use of a stable isotope-labeled internal standard is advised.[8]
Potential Impurities and Byproducts
During the synthesis of this compound, several impurities may be formed. These can include unreacted starting materials, byproducts from side reactions, and degradation products. The developed HPLC-MS method is capable of separating and identifying these impurities. Common potential impurities could include:
-
N-phenylpropanamide: Formed if the chlorination step is incomplete.
-
Di-chlorinated species: Over-reaction can lead to the formation of dichlorinated propanamides.
-
Hydroxy-N-phenylpropanamide: Hydrolysis of the chloro group can lead to the formation of the corresponding alcohol.
The mass spectrometer can be used in a full scan mode to detect these and other unexpected impurities, and tandem mass spectrometry (MS/MS) can be employed for structural elucidation of unknown peaks.
Conclusion
The HPLC-MS method detailed in this application note provides a reliable and efficient tool for the analysis of this compound in reaction mixtures. The method is sensitive, selective, and provides a high degree of confidence in the identification of the target compound and its related impurities through the characteristic isotopic signature of chlorine. This protocol is well-suited for implementation in pharmaceutical process development and quality control laboratories to ensure the consistency and quality of this compound synthesis.
References
- BenchChem. (2025).
- Ferrer, I., Thurman, E. M., & Barceló, D. (1997). Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray. Analytical Chemistry, 69(22), 4547-4553.
- LibreTexts. (2020). 16.
- Mo, F., et al. (2008). Simultaneous quantitative analysis of N-acylethanolamides in clinical samples.
- Ferrer, I., & Thurman, E. M. (2002).
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- LibreTexts. (2023).
- Christianson, C. (2025).
- Tolkunov, S. V., et al. (2000). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 69(8), 661-679.
- American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Artmann, A., et al. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of lipid research, 51(4), 851-861.
- Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development.
- ChemBK. (2024). This compound.
- Thurman, E. M., et al. (2001). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry.
- Waters. (n.d.).
- Thurman, E. M., et al. (2001). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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Application Notes: 3-Chloro-N-phenylpropanamide as a Versatile Intermediate in Agrochemical Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug and agrochemical development on the utilization of 3-Chloro-N-phenylpropanamide as a strategic starting material and intermediate in the synthesis of novel agrochemicals. This document elucidates the chemical reactivity of this compound and presents a detailed, field-proven protocol for its application in the synthesis of a target molecule with potential fungicidal activity.
Introduction: The Strategic Value of this compound in Agrochemical Design
This compound (CAS No: 3460-04-6) is a bifunctional organic compound that holds significant potential as a versatile building block in the synthesis of a wide array of biologically active molecules, particularly within the agrochemical sector.[1][2] Its chemical architecture, featuring a reactive primary alkyl chloride and a modifiable N-phenylamide moiety, offers multiple avenues for synthetic elaboration. This dual reactivity allows for the strategic introduction of diverse functional groups, enabling the construction of complex molecular scaffolds designed to interact with specific biological targets in plant pathogens.
The N-phenylpropanamide core is a well-established pharmacophore in numerous fungicides and herbicides. The strategic placement of a chlorine atom at the 3-position provides a convenient electrophilic handle for nucleophilic substitution reactions, a cornerstone of modern synthetic organic chemistry. This allows for the facile introduction of various nucleophiles, including amines, thiols, and alkoxides, thereby enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.
This guide will focus on a key application of this compound: its use as a precursor for the synthesis of novel carboxanilide fungicides through a sequential nucleophilic substitution and amide coupling strategy.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and scale-up.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [1][2] |
| Molecular Weight | 183.63 g/mol | [1][2] |
| Appearance | Colorless to yellowish crystalline solid | [1] |
| Melting Point | 119.5-120.5 °C | [1] |
| Boiling Point | 360.2 ± 25.0 °C (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform; low solubility in water. | [1] |
Synthetic Application: Synthesis of a Novel Carboxanilide Fungicide
The following section details a robust and reproducible protocol for the synthesis of a novel carboxanilide derivative with potential fungicidal activity, starting from this compound. This synthetic route is designed to be illustrative of the potential of this starting material and is based on well-established chemical transformations.
Workflow for the Synthesis of a Novel Carboxanilide Fungicide
Caption: A four-step workflow for the synthesis of a novel carboxanilide fungicide.
Detailed Experimental Protocol
Step 1: Synthesis of N-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide
Rationale: This step involves a nucleophilic substitution reaction where the chlorine atom in this compound is displaced by the nucleophilic nitrogen of 1,2,4-triazole. The triazole moiety is a common feature in many successful fungicides, such as propiconazole. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base and leaving the nucleophile more reactive. Sodium hydride is a strong, non-nucleophilic base that deprotonates the triazole, enhancing its nucleophilicity.
Materials:
-
This compound (1.0 eq)
-
1H-1,2,4-triazole (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.3 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 1H-1,2,4-triazole in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide.
Step 2-4: Elaboration to the Final Carboxanilide
The intermediate from Step 1 can be further functionalized to generate a more complex and potentially more active fungicide. The subsequent steps of nitration, reduction, and amide coupling are standard transformations in organic synthesis. The nitration step introduces a functional group handle on the phenyl ring, which is then reduced to an amine. This amine can then be coupled with a variety of acyl chlorides to generate a library of novel carboxanilides for biological screening.
Safety and Handling
This compound:
-
Hazard Statements: May cause skin and eye irritation.[3]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
Sodium Hydride:
-
Hazard Statements: Flammable solid. In contact with water releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.
-
Precautionary Statements: Handle under an inert gas. Protect from moisture. Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Extreme caution is required. Handle only in a fume hood and under an inert atmosphere.
Nitrating Mixture (HNO₃/H₂SO₄):
-
Hazard Statements: Strong oxidizing agent. Causes severe skin burns and eye damage.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Keep away from combustible materials.
-
Handling: Handle with extreme care in a fume hood. Add reagents slowly and control the temperature.
Conclusion
This compound serves as a readily available and highly versatile starting material for the synthesis of novel agrochemicals. Its bifunctional nature allows for a modular synthetic approach, enabling the rapid generation of diverse compound libraries. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthetic potential of this valuable intermediate in the quest for new and effective crop protection agents.
References
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- Matrix Fine Chemicals. This compound | CAS 3460-04-6.
- PubChem. This compound.
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Application Notes and Protocols for the N-Alkylation of Amines Using 3-Chloro-N-phenylpropanamide
Introduction: The Strategic Importance of N-Alkylation in Modern Chemistry
N-alkylation of amides is a cornerstone transformation in organic synthesis, providing a direct route to constructing complex molecular architectures. This reaction is of paramount importance in the fields of medicinal chemistry and drug development, where the introduction of alkyl groups onto a nitrogen atom can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability. The resulting N-alkylated amide scaffolds are prevalent in a wide array of pharmaceutical agents and functional materials.
This document provides a comprehensive guide to the N-alkylation of amines using 3-chloro-N-phenylpropanamide as the alkylating agent. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern the success of this transformation.
Mechanistic Insights: The Chemistry Behind the N-Alkylation of Amides
The N-alkylation of an amide with an alkyl halide, such as this compound, is fundamentally a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[1][2] This process is analogous to the well-known Williamson ether synthesis.[3][4]
However, a key challenge in the N-alkylation of amides is the inherently low nucleophilicity of the amide nitrogen. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, rendering it a weak nucleophile.[5][6] To overcome this, the amide must first be converted to its more nucleophilic conjugate base, the amidate anion.[5][7] This is typically achieved by treatment with a strong base.
The overall transformation can be conceptualized in two primary steps:
-
Deprotonation: A strong base removes the acidic proton from the amide nitrogen, generating a highly nucleophilic amidate anion.
-
Nucleophilic Attack: The newly formed amidate anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (in this case, the carbon bearing the chlorine atom in this compound) in a concerted SN2 displacement of the halide leaving group.
The choice of base and reaction conditions is critical to the success of the reaction, influencing both the rate of reaction and the potential for side reactions.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the N-alkylation of an amine with this compound.
Caption: A generalized workflow for the N-alkylation of an amine.
Detailed Experimental Protocols
Two primary protocols are presented here, catering to different laboratory capabilities and preferences. Protocol 1 utilizes a strong base in an anhydrous solvent, a classic and robust method. Protocol 2 employs phase-transfer catalysis, which can offer milder conditions and avoid the need for strictly anhydrous solvents.
Protocol 1: N-Alkylation using Sodium Hydride
This method is highly effective but requires careful handling of sodium hydride, which is a pyrophoric reagent. All glassware should be flame-dried, and the reaction must be conducted under an inert atmosphere.
Materials and Reagents:
-
Amine (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the amine (1.0 equiv).
-
Solvent Addition: Add anhydrous THF or DMF to dissolve the amine (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Addition of Alkylating Agent: Add a solution of this compound (1.05 equiv) in a minimal amount of anhydrous THF or DMF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C or reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
This method offers a safer and often more environmentally friendly alternative to using sodium hydride, as it can be performed under less stringent anhydrous conditions.[10][11]
Materials and Reagents:
-
Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium hydroxide (KOH), powdered (2.0 equiv)
-
Potassium carbonate (K₂CO₃), powdered (2.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Toluene or acetonitrile
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the amine (1.0 equiv), this compound (1.1 equiv), powdered potassium hydroxide (2.0 equiv), powdered potassium carbonate (2.0 equiv), and tetrabutylammonium bromide (0.1 equiv).
-
Solvent Addition: Add toluene or acetonitrile as the solvent.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with ethyl acetate.
-
Washing: Combine the filtrate and washings and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Optimizing Reaction Parameters
The choice of reaction parameters can significantly impact the yield and purity of the desired N-alkylated product. The following table summarizes key variables and their expected effects.
| Parameter | Variation | Rationale and Expected Outcome |
| Base | NaH vs. KOH/K₂CO₃ (PTC) | NaH is a very strong, non-nucleophilic base that ensures complete deprotonation but requires strict anhydrous conditions.[7] KOH/K₂CO₃ with a PTC catalyst is a milder, safer alternative that can be highly effective, especially for less hindered amides.[5] |
| Solvent | THF vs. DMF (for NaH) | DMF is a polar aprotic solvent that can accelerate SN2 reactions but has a high boiling point, making it difficult to remove. THF is a good alternative with a lower boiling point. |
| Toluene vs. Acetonitrile (for PTC) | Toluene is a non-polar solvent suitable for PTC, while acetonitrile is a polar aprotic solvent that can also facilitate SN2 reactions. The choice may depend on the solubility of the reactants. | |
| Temperature | Room Temp vs. Elevated Temp | Most N-alkylations of amides require heating to overcome the activation energy barrier. The optimal temperature should be determined empirically to maximize the reaction rate while minimizing side reactions. |
| Catalyst (PTC) | TBAB | Tetrabutylammonium bromide (TBAB) is a common and effective phase-transfer catalyst that facilitates the transfer of the hydroxide or carbonate anion from the solid phase to the organic phase.[12] |
Structural Characterization Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the N-alkylated product. A key feature to observe is the disappearance of the N-H proton signal from the starting amide and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. Due to restricted rotation around the amide C-N bond, which has partial double bond character, one may observe complex splitting patterns or broadening of signals for protons near the nitrogen atom.[6][13]
Conclusion
The N-alkylation of amines with this compound is a versatile and valuable transformation for the synthesis of complex organic molecules. By understanding the underlying reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can effectively and efficiently generate a diverse range of N-alkylated amides. The protocols provided herein offer robust starting points for the development of specific synthetic procedures, empowering scientists in their pursuit of novel chemical entities with potential applications in drug discovery and materials science.
References
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- (n.d.).
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- Nanalysis. (2023).
- Biosynth. (n.d.). 3-Chloro-N-methyl-N-phenylpropanamide | 89585-53-5 | PDA58553.
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- Master Organic Chemistry. (2017).
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The Strategic Utility of 3-Chloro-N-phenylpropanamide in the Synthesis of Heterocyclic Scaffolds
Introduction: Unveiling the Potential of a Versatile Precursor
In the landscape of modern synthetic organic chemistry and drug discovery, the efficient construction of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science, driving a continuous demand for versatile and readily accessible precursors. 3-Chloro-N-phenylpropanamide emerges as a molecule of significant interest in this context.[1][2][3] Its bifunctional nature, possessing both an electrophilic alkyl chloride and a nucleophilic amide nitrogen (upon deprotonation), makes it an ideal candidate for intramolecular cyclization reactions to forge valuable heterocyclic rings. This guide provides an in-depth exploration of the synthetic applications of this compound, with a primary focus on the synthesis of β-lactams (azetidin-2-ones), a privileged scaffold in medicinal chemistry renowned for its presence in penicillin and other antibiotics.[4][5][6] We will delve into the mechanistic underpinnings of these transformations and furnish detailed, field-proven protocols for their execution.
Core Application: The Intramolecular Cyclization to 1-Phenylazetidin-2-one (a β-Lactam)
The most prominent application of this compound is its conversion to 1-phenylazetidin-2-one. This transformation is a classic example of an intramolecular nucleophilic substitution reaction, where the amide nitrogen, after deprotonation by a suitable base, acts as the nucleophile, and the terminal carbon bearing the chlorine atom serves as the electrophilic center.
Mechanistic Rationale: The Favored 4-exo-tet Cyclization
The formation of the four-membered azetidinone ring from this compound proceeds via a 4-exo-tet cyclization pathway. According to Baldwin's rules for ring closure, this mode of cyclization is kinetically favored. The process is initiated by the deprotonation of the amide nitrogen, generating an amidate anion. This anion is poised to attack the electrophilic carbon atom bearing the chlorine substituent, leading to the displacement of the chloride ion and the concomitant formation of the β-lactam ring. The choice of base and reaction conditions is critical to ensure efficient deprotonation without promoting competing side reactions such as elimination or intermolecular condensation.
Figure 1: General workflow for the synthesis of 1-phenylazetidin-2-one.
Protocol 1: Synthesis of 1-Phenylazetidin-2-one via Intramolecular Cyclization
This protocol details a robust method for the synthesis of 1-phenylazetidin-2-one from this compound using a strong base. The use of a phase-transfer catalyst is often employed in industrial settings to facilitate the reaction between the aqueous base and the organic substrate.[7][8]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, suspend sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Reaction Execution: Cool the NaH suspension to 0 °C using an ice bath. Add the solution of this compound dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is required to deprotonate the amide without competing in substitution reactions. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that solubilizes the reactants and the intermediate anion. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation; subsequent warming facilitates the cyclization. |
| Atmosphere | Inert (N₂ or Ar) | Prevents quenching of the strong base by atmospheric moisture. |
Table 1: Key Parameters for the Synthesis of 1-Phenylazetidin-2-one.
Broader Applications and Future Directions
While the synthesis of β-lactams is a primary application, the strategic placement of the chloro- and N-phenylamido groups in this compound allows for its potential use in the synthesis of other heterocyclic systems. For instance, modifications to the reaction conditions or the introduction of catalysts could potentially lead to the formation of larger ring systems or different substitution patterns. The core structure is also a valuable intermediate for creating more complex molecules with potential biological activity.[9]
The synthesis of substituted β-lactams is of significant interest in medicinal chemistry.[10][11][12][13] While this guide focuses on the parent compound, analogous starting materials with substitutions on the phenyl ring or the propanamide backbone can be used to generate a library of β-lactam derivatives for structure-activity relationship (SAR) studies.
Figure 2: Synthetic potential of this compound.
Conclusion
This compound stands out as a valuable and versatile precursor in heterocyclic synthesis. Its straightforward and efficient intramolecular cyclization to form the β-lactam ring provides a reliable route to a key structural motif in medicinal chemistry. The principles and protocols outlined in this guide are intended to empower researchers and drug development professionals to harness the synthetic potential of this important building block. Further exploration of its reactivity is poised to unlock novel synthetic methodologies and contribute to the discovery of new bioactive compounds.
References
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- Novel synthesis of 1-aryl-3-chloro-3-phenylazetidin-2-one-4-spiro-5′-4′- chloro-5′H-1′,2′,3′-dithiazoles and bis(2-oxo-azetidin-4-yl) trisulfides - Chemical Communications (RSC).
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- Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof. Google Patents.
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- 9. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof - Google Patents [patents.google.com]
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- 11. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-N-phenylpropanamide
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Chloro-N-phenylpropanamide is a key chemical intermediate with broad applications in the pharmaceutical and agrochemical industries. Its synthesis, while straightforward in principle, presents unique challenges when scaled for industrial production. This guide provides a comprehensive overview of a robust and scalable process for the synthesis of this compound, focusing on the acylation of aniline with 3-chloropropionyl chloride. We will delve into the mechanistic underpinnings of the reaction, offer a detailed large-scale manufacturing protocol, and discuss critical aspects of process optimization, safety, quality control, and waste management.
Introduction: The Significance of this compound
This compound serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive alkyl chloride and a stable amide group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including various active pharmaceutical ingredients (APIs).[1] The controlled, large-scale production of this intermediate with high purity is therefore a critical step in the supply chain for numerous drug development programs.
The most common and industrially viable route to this compound is the N-acylation of aniline with 3-chloropropionyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, which is typically fast and exothermic.[2] While efficient, the scalability of this process requires careful consideration of heat management, reagent addition rates, and purification strategies to ensure a safe, consistent, and high-yielding process.
The Synthetic Pathway: Mechanism and Rationale
The core of this synthesis is the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline at the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A base, which can be a second equivalent of aniline or an added non-nucleophilic base like triethylamine, is crucial to neutralize the hydrogen chloride (HCl) byproduct. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[2]
Caption: Nucleophilic Acyl Substitution Mechanism.
Large-Scale Manufacturing Protocol
This protocol is designed for a standard glass-lined or stainless steel reactor and can be scaled as needed, with appropriate adjustments to heat management and addition times.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Molar Equivalents | Key Properties |
| Aniline | 62-53-3 | 93.13 | 100 | 2.0 | Toxic, combustible liquid |
| 3-Chloropropionyl chloride | 625-36-5 | 126.97 | 68 | 1.0 | Corrosive, lachrymatory, reacts violently with water[2] |
| Acetone | 67-64-1 | 58.08 | 600 | - | Flammable solvent |
| 6N Hydrochloric Acid | 7647-01-0 | 36.46 | As needed | - | Corrosive |
| Purified Water | 7732-18-5 | 18.02 | As needed | - | - |
Equipment
-
1000 L Glass-Lined Reactor with overhead stirrer, temperature probe, and condenser.
-
Addition vessel for the 3-chloropropionyl chloride solution.
-
Receiving vessel for quenching.
-
Agitated Nutsche Filter Dryer (ANFD) or centrifuge followed by a vacuum tray dryer.[3][4]
-
Scrubber system for off-gases.
Step-by-Step Procedure
-
Reactor Setup and Inerting: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Aniline and Solvent: Charge the reactor with 300 kg of acetone and 100 kg (2.0 eq) of aniline. Begin agitation and heat the mixture to a gentle reflux (~56 °C). The use of excess aniline serves as both a reactant and a base to neutralize the HCl byproduct.
-
Prepare Acyl Chloride Solution: In a separate, dry, and inerted vessel, prepare a solution of 68 kg (1.0 eq) of 3-chloropropionyl chloride in 300 kg of acetone.
-
Controlled Addition: Slowly add the 3-chloropropionyl chloride solution to the refluxing aniline mixture over a period of 2-4 hours. The reaction is exothermic, and the addition rate should be carefully controlled to maintain a steady reflux and prevent a runaway reaction.[5][6] Monitor the reactor temperature closely.
-
Reaction Completion: After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by a suitable in-process control (IPC) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed to the desired level.
-
Quenching and Precipitation: Cool the reaction mixture to 0-5 °C in an ice bath. In a separate, well-ventilated quenching vessel, prepare a mixture of 6N HCl and water. Slowly transfer the cooled reaction mixture into the acidic water mixture with vigorous stirring. This will precipitate the solid this compound product.
-
Isolation and Washing: The resulting solid is filtered using an ANFD or centrifuge. The filter cake is washed with ample amounts of water to remove any unreacted aniline hydrochloride and other water-soluble impurities.
-
Drying: The product is dried under vacuum at 50-60 °C until the loss on drying (LOD) is within the specified limit.
Caption: Large-Scale Synthesis Workflow.
Process Optimization and Scale-Up Considerations
-
Heat Management: The acylation of anilines is highly exothermic.[5] On a large scale, efficient heat removal is critical. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of addition of the acyl chloride is the primary means of controlling the exotherm.
-
Mixing: Good agitation is essential to ensure homogenous temperature distribution and prevent localized "hot spots" which can lead to byproduct formation.
-
Purification: For pharmaceutical applications requiring higher purity, recrystallization is recommended. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be employed.[2] Industrial crystallization techniques may include controlled cooling profiles and seeding to ensure consistent crystal size and morphology.[7][8]
-
Continuous Flow Synthesis: For dedicated, long-term production, continuous flow processing offers significant advantages in terms of safety, efficiency, and consistency. The small reactor volumes inherent to flow chemistry minimize the risk associated with handling hazardous reagents and managing exothermic reactions.[7]
Quality Control and Analytical Methods
A robust quality control strategy is essential to ensure the final product meets the required specifications for use in drug development. The following table outlines a typical set of quality control tests for this compound.
| Test Parameter | Analytical Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point | USP <741> | 114-118 °C |
| Identification | FTIR, ¹H NMR | Conforms to the reference standard |
| Purity | HPLC (UV detection) | ≥ 99.0% |
| Individual Impurities | HPLC (UV detection) | ≤ 0.15% |
| Total Impurities | HPLC (UV detection) | ≤ 0.5% |
| Residual Solvents | GC-HS (Headspace Gas Chromatography) | Acetone: ≤ 5000 ppm |
| Loss on Drying | USP <731> | ≤ 0.5% |
Caption: Quality Control Logical Flow.
Safety and Waste Management
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, face shield, and a lab coat, must be worn at all times. Respiratory protection may be required when handling volatile or dusty materials.
-
Reagent Handling: 3-Chloropropionyl chloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated area, and care should be taken to avoid contact with skin and eyes. Aniline is toxic and should be handled with appropriate engineering controls.
-
Waste Management:
-
Aqueous Waste: The acidic aqueous waste from the quenching step will contain aniline hydrochloride. This stream should be neutralized with a suitable base (e.g., sodium hydroxide) before being sent for wastewater treatment.
-
Organic Waste: The acetone solvent, if not recovered by distillation, should be collected and disposed of as hazardous organic waste.
-
Solid Waste: Any solid waste, such as filter aids, should be handled and disposed of according to local regulations.
-
Off-Gas Treatment: The reactor should be vented to a scrubber containing a caustic solution to neutralize any HCl gas that may be evolved.
-
Alternative Synthetic Routes
While the acylation with 3-chloropropionyl chloride is the most direct route, other methods for N-arylation exist. One notable alternative is the use of aryl triflates.
-
Aryl Triflates vs. Acyl Chlorides:
-
Acyl Chlorides: Highly reactive, readily available, and cost-effective. The main drawback is the generation of corrosive HCl.
-
Aryl Triflates: Can be used in palladium-catalyzed cross-coupling reactions. This method offers a broader substrate scope and can be milder, but the reagents are generally more expensive and the process involves a transition metal catalyst, which may need to be removed from the final product.[9][10]
-
For the large-scale synthesis of a relatively simple intermediate like this compound, the acyl chloride route remains the more economically viable and established method.
Conclusion
The large-scale synthesis of this compound via the acylation of aniline is a well-established and robust process. Success at an industrial scale hinges on careful control of the reaction exotherm, efficient purification, and stringent quality control. By implementing the protocols and considerations outlined in this guide, researchers and drug development professionals can ensure a safe, efficient, and reliable supply of this critical pharmaceutical intermediate.
References
- Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation.
- Tung, H. H. (2013). Industrial Perspectives of Pharmaceutical Crystallization. Organic Process Research & Development, 17(3), 445–454.
- De Dietrich Process Systems. (n.d.). Agitated Nutsche Filter-Dryer for pharmaceuticals.
- Stieger, N., Caira, M. R., Liebenberg, W., Tiedt, L. R., & Wessels, J. (2011). Recrystallization of Active Pharmaceutical Ingredients.
- Variankaval, N., Cote, A. S., & Doherty, M. F. (2008). From Form to Function: Crystallization of Active Pharmaceutical Ingredients. AIChE Journal, 54(7), 1682-1688.
- News-Medical.Net. (2024, May 22). Understanding Agitated Nutsche Filter Dryers (ANFDs) and their role in Pharmaceutical manufacturing.
- ChemBK. (2024, April 9). This compound.
- Synergie Alliance. (n.d.). Filtration & Drying Systems.
- Hosokawa Micron B.V. (n.d.). High-Performance Drying of Pharmaceuticals.
- Weix, D. J. (2019). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society, 141(26), 10329-10334.
- Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4148–4151.
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Application Note: A Validated Protocol for the Purification of 3-Chloro-N-phenylpropanamide by Recrystallization
Abstract
This application note provides a comprehensive, validated protocol for the purification of 3-Chloro-N-phenylpropanamide (CAS: 3460-04-6), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Achieving high purity of this compound is critical for downstream applications, where impurities can lead to side reactions, reduced yields, and compromised final product integrity. Recrystallization is presented as a robust, scalable, and cost-effective method for this purpose. This guide details the principles of solvent selection based on the physicochemical properties of the target molecule, a step-by-step experimental workflow, and methods for validating the purification's success. It is intended for researchers, chemists, and process development professionals seeking a reliable method to obtain high-purity this compound.
Introduction: The Rationale for Purification
This compound is a crystalline solid at room temperature.[1] Synthesized typically from the reaction of 3-chloropropionyl chloride and aniline, the crude product often contains unreacted starting materials, by-products, and other process-related impurities.[2] The presence of these contaminants can be detrimental to subsequent synthetic steps.
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[3] The core principle relies on the fact that most organic solids are more soluble in a hot solvent than in a cold one.[3][4] An ideal recrystallization process involves dissolving the impure compound in a minimum amount of a hot, appropriate solvent and allowing the solution to cool slowly. As the temperature decreases, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor).[5]
This document provides the scientific reasoning and a detailed protocol for selecting an optimal solvent system and executing the recrystallization of this compound.
Physicochemical Properties & Solvent Selection Strategy
The molecular structure of this compound, featuring a polar amide group, a non-polar phenyl ring, and a chloroalkane chain, gives it an overall moderate polarity. This characteristic is the primary guide for solvent selection.[6] The ideal solvent must satisfy several criteria:
-
High solvency for this compound at elevated temperatures.
-
Low solvency for this compound at low temperatures (e.g., 0-4 °C).
-
High or extremely low solvency for impurities, so they either remain in the mother liquor or can be removed via hot filtration.[7]
-
A boiling point below the melting point of the compound to prevent "oiling out".[6]
-
Chemical inertness towards the compound.[3]
-
Volatility for easy removal from the purified crystals.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClNO | [1][8] |
| Molar Mass | 183.63 g/mol | [1][8] |
| Appearance | Colorless to yellowish crystalline solid | [1] |
| Melting Point (Crude) | Variable, often in the range of 105-115 °C | [1][2] |
| Melting Point (Purified) | 119.5-120.5 °C | [1] |
Solvent Screening
A preliminary screening with common laboratory solvents is essential. Based on the "like dissolves like" principle and literature recommendations for amides, polar protic and aprotic solvents are primary candidates.[9][10]
Table 2: Representative Solvent Screening Data for this compound
| Solvent | Boiling Point (°C) | Solubility at 25°C | Solubility at Boiling Point | Assessment |
| Water | 100 | Insoluble | Very Low | Poor single solvent, but excellent as an anti-solvent.[7] |
| Ethanol (95%) | 78 | Sparingly Soluble | Highly Soluble | Excellent candidate. Significant solubility differential. |
| Acetone | 56 | Soluble | Highly Soluble | Poor candidate. High solubility at room temperature would lead to low recovery. |
| Toluene | 111 | Soluble | Highly Soluble | Poor candidate. High solubility at room temperature. |
| n-Hexane | 69 | Insoluble | Insoluble | Poor candidate. Does not dissolve the compound. |
Safety Precautions
-
This compound: Harmful if swallowed and causes skin and serious eye irritation.[8]
-
Ethanol: Flammable liquid and vapor.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals. All heating steps must be performed in a certified chemical fume hood.
Detailed Experimental Protocol: Mixed-Solvent Recrystallization
This protocol employs an ethanol/water mixed-solvent system. The procedure involves dissolving the crude solid in a minimum amount of hot ethanol (the "good" solvent) and then adding hot water (the "anti-solvent") dropwise until the solution becomes faintly cloudy, indicating the saturation point.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
-
Equipment:
-
Erlenmeyer flasks (appropriate sizes)
-
Heating source (hot plate with magnetic stirring or heating mantle)
-
Graduated cylinders
-
Pasteur pipettes
-
Watch glass
-
Büchner funnel and vacuum flask
-
Filter paper (to fit Büchner funnel)
-
Vacuum source
-
Spatula
-
Ice bath
-
Drying oven or desiccator
-
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).
-
Add a magnetic stir bar.
-
Add a minimal volume of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid completely dissolves at or near the boiling point.
-
Scientist's Note: It is crucial to use the minimum amount of hot solvent required for dissolution to ensure the solution is saturated upon cooling, maximizing yield.[5] An Erlenmeyer flask is preferred over a beaker to minimize solvent evaporation and prevent tipping.[5]
-
-
Hot Filtration (Optional):
-
If any insoluble impurities (e.g., dust, particulates) are observed in the hot solution, perform a hot filtration. This involves quickly pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Scientist's Note: Pre-warming the apparatus prevents premature crystallization of the desired compound in the funnel, which would decrease the final yield.
-
-
Induction of Crystallization:
-
Heat a separate container of deionized water to near boiling.
-
To the clear, hot ethanolic solution of your compound, add the hot water dropwise while stirring until a persistent faint cloudiness (turbidity) appears. This is the point of saturation.
-
To ensure the formation of well-defined crystals, add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution again.
-
Scientist's Note: Adding an anti-solvent (water) decreases the overall solubility of the compound in the solvent mixture, forcing it to crystallize upon cooling.[7] The slight re-addition of the good solvent (ethanol) prevents immediate precipitation, which traps impurities, and instead promotes slower, more selective crystal growth.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source, cover it with a watch glass (to prevent contamination and reduce evaporation), and allow it to cool slowly and undisturbed to room temperature.
-
Scientist's Note: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate as a powder, trapping impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for 15-30 minutes to maximize the recovery of the product.[5]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with filter paper over a vacuum flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold ethanol/water mother liquor to ensure it seals against the funnel.
-
Turn on the vacuum and pour the crystallized mixture into the center of the funnel.
-
Scientist's Note: This technique, known as vacuum filtration, is highly efficient for separating the solid crystals from the liquid mother liquor.[5]
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. The ideal wash solvent is a mixture of ethanol and water similar to the crystallization mixture, or pure, ice-cold water in which the compound is insoluble.
-
Scientist's Note: The wash step removes any residual mother liquor containing dissolved impurities from the surface of the crystals. Using an ice-cold solvent minimizes the redissolving of the purified product.[5]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.
-
Transfer the semi-dry crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 50-60 °C, well below the melting point) or in a desiccator under vacuum.
-
Workflow Visualization
Caption: Workflow for the purification of this compound.
Validation of Purity
The success of the recrystallization should be confirmed by analytical methods:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (119.5-120.5 °C) is a strong indicator of high purity.[1] Impurities typically depress and broaden the melting point range.
-
Yield Calculation: Calculate the percent recovery to assess the efficiency of the process:
-
% Recovery = (Mass of Purified Product / Mass of Crude Product) * 100
-
-
Spectroscopic Analysis (Optional): Techniques like ¹H NMR or FTIR can be used to confirm the chemical identity and absence of impurities in the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is below the solvent's boiling point; solution is cooled too rapidly. | Lower the boiling point by using a different solvent or a vacuum. Ensure slow, undisturbed cooling. |
| No Crystals Form | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Low Recovery/Yield | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing. |
| Colored Impurities Remain | Impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Conclusion
The mixed-solvent recrystallization protocol using ethanol and water is a highly effective, reliable, and scalable method for the purification of this compound. By following the detailed steps and understanding the scientific principles outlined in this application note, researchers can consistently obtain a product of high purity, as validated by melting point analysis. This procedure is fundamental for ensuring the quality of intermediates used in pharmaceutical and chemical synthesis.
References
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- DeBartolo, M. (2002). Organic Chemistry 253 Experiment #3 Recrystallization.
- PrepChem.com. (n.d.). Synthesis of Step 1. 3-Chloro-N-phenylpropionamide.
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- LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use.
- Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?". ResearchGate.
- National Center for Biotechnology Information. (n.d.). 3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide. PubChem Compound Database.
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Reddit. (2019). Recrystallization with two solvents. r/Chempros.
- University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube.
- National Center for Biotechnology Information. (n.d.). 3-Chloro-N-methylpropanamide. PubChem Compound Database.
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Application Note: Monitoring the Synthesis of 3-Chloro-N-phenylpropanamide by Thin-Layer Chromatography
Abstract
This application note provides a comprehensive guide for monitoring the progress of the amide formation reaction between 3-chloropropionyl chloride and aniline to synthesize 3-Chloro-N-phenylpropanamide, utilizing thin-layer chromatography (TLC). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol herein is designed to be a self-validating system, offering detailed procedural steps and the underlying scientific rationale to ensure reliable and reproducible results.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of amides is a cornerstone of organic and medicinal chemistry.[][2] The formation of this compound from aniline and 3-chloropropionyl chloride is a classic example of nucleophilic acyl substitution.[][3] To achieve optimal yield and purity, it is imperative to monitor the reaction's progress. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly efficient analytical technique for this purpose.[4][5][6] It allows for the qualitative assessment of the presence of starting materials, the formation of the product, and the potential emergence of side products over time.[7][8]
The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[6][9] Compounds with a higher affinity for the stationary phase will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while compounds more soluble in the mobile phase will travel further, yielding a higher Rf.[10][11][12]
Reaction Scheme and Component Properties
The reaction to be monitored is the acylation of aniline with 3-chloropropionyl chloride:
Aniline + 3-Chloropropionyl Chloride → this compound + HCl
Understanding the relative polarities of the reactants and the product is fundamental to developing an effective TLC method.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| Aniline | C₆H₅NH₂ | C₆H₇N | 93.13 | Polar aromatic amine, capable of hydrogen bonding.[13][14][15][16][17] |
| 3-Chloropropionyl chloride | ClCH₂CH₂COCl | C₃H₄Cl₂O | 126.97 | Highly reactive and polar acyl chloride.[18][19][20][21][22] |
| This compound | C₆H₅NHCOCH₂CH₂Cl | C₉H₁₀ClNO | 183.63 | Amide product, expected to be of intermediate polarity.[23][24][25] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for monitoring the synthesis of this compound. Researchers should note that optimization of the mobile phase may be necessary depending on specific reaction conditions.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates
-
Reactants: Aniline, 3-Chloropropionyl chloride
-
Reaction Mixture: Aliquots taken from the ongoing synthesis
-
Solvents (for mobile phase): Ethyl acetate (EtOAc), Hexane (analytical grade)
-
Visualization Reagents:
-
UV lamp (254 nm)
-
Iodine chamber (a sealed container with a few crystals of iodine)
-
Potassium permanganate (KMnO₄) stain
-
-
Apparatus:
-
TLC developing chamber
-
Capillary tubes for spotting
-
Forceps
-
Pencil
-
Ruler
-
Workflow for TLC Monitoring
The following diagram illustrates the comprehensive workflow for monitoring the reaction progress using TLC.
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- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. This compound | 3460-04-6 [chemicalbook.com]
Application of 3-Chloro-N-phenylpropanamide in Dye Synthesis: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the application of 3-Chloro-N-phenylpropanamide in the synthesis of dyes. While not a conventional coupling component itself, this document elucidates its strategic role as a precursor in the formation of heterocyclic coupling agents, specifically quinoline derivatives. We present detailed protocols for the synthesis of a quinolone-based coupling component and its subsequent utilization in the preparation of a vibrant azo dye. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction: Strategic Repurposing of a Versatile Intermediate
This compound, a halogenated secondary amide, is a recognized intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its application in dye synthesis, however, is not direct. The electron-withdrawing nature of the amide group deactivates the phenyl ring, rendering it a poor substrate for direct electrophilic substitution by a diazonium salt in a standard azo coupling reaction.
The true value of this compound in dye chemistry lies in its potential as a building block for more complex, electron-rich heterocyclic systems that are excellent coupling components. The presence of a reactive chlorine atom provides a handle for intramolecular cyclization reactions, paving the way for the synthesis of quinoline and other heterocyclic scaffolds known to produce dyes with desirable properties.[1]
This guide will focus on a practical and well-established synthetic route that mirrors the potential of this compound as a precursor. We will detail the synthesis of a representative quinolone coupling component, 2-Hydroxy-4-methylquinoline, from readily available starting materials, followed by its application in the synthesis of a monoazo dye.
Part 1: Synthesis of the Quinolone Coupling Component
The Conrad-Limpach and related quinoline syntheses provide a robust method for preparing 2-hydroxyquinoline derivatives.[2] These reactions typically involve the condensation of an aniline with a β-ketoester. In this section, we will detail the synthesis of 2-Hydroxy-4-methylquinoline, a valuable coupling component for azo dyes.
Reaction Scheme: Synthesis of 2-Hydroxy-4-methylquinoline
Caption: Synthesis of 2-Hydroxy-4-methylquinoline.
Protocol 1: Synthesis of 2-Hydroxy-4-methylquinoline
This protocol outlines the acid-catalyzed cyclization of acetoacetanilide, formed in situ from the reaction of aniline and ethyl acetoacetate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aniline | 93.13 | 9.3 g (8.9 mL) | 0.1 |
| Ethyl acetoacetate | 130.14 | 13.0 g (12.7 mL) | 0.1 |
| Concentrated Sulfuric Acid | 98.08 | 20 mL | - |
| Ethanol | 46.07 | As needed | - |
| Sodium Hydroxide (10% aq. solution) | 40.00 | As needed | - |
| Hydrochloric Acid (10% aq. solution) | 36.46 | As needed | - |
Procedure:
-
Formation of Acetoacetanilide: In a 250 mL round-bottom flask, combine aniline (9.3 g) and ethyl acetoacetate (13.0 g). Heat the mixture gently under reflux for 30 minutes. The reaction is an acylation of the amine.
-
Cyclization: Allow the reaction mixture to cool to room temperature. Slowly and carefully add 20 mL of concentrated sulfuric acid with constant stirring. An exothermic reaction will occur.
-
Heating: Heat the mixture in an oil bath at 100°C for 15-20 minutes. The color of the solution will darken.
-
Precipitation: Carefully pour the hot reaction mixture into a beaker containing 200 mL of cold water with vigorous stirring. A solid precipitate of 2-hydroxy-4-methylquinoline will form.
-
Isolation and Neutralization: Filter the precipitate using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol, and if necessary, add a small amount of activated charcoal to decolorize the solution. Filter the hot solution and allow it to cool slowly to form crystals.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Expected Yield: 70-80%
Characterization:
-
Melting Point: 224-226 °C
-
Appearance: White to pale yellow crystalline solid
Part 2: Synthesis of a Quinolone-Based Azo Dye
With the successful synthesis of our quinolone coupling component, we can now proceed to the core of dye synthesis: the diazotization of a primary aromatic amine and the subsequent azo coupling reaction.
General Reaction Scheme: Azo Dye Synthesis
Caption: General workflow for azo dye synthesis.
Protocol 2: Diazotization of Aniline
This protocol describes the formation of the benzenediazonium chloride salt.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aniline | 93.13 | 0.93 g (0.91 mL) | 0.01 |
| Concentrated Hydrochloric Acid | 36.46 | 2.5 mL | ~0.03 |
| Sodium Nitrite | 69.00 | 0.7 g | 0.01 |
| Distilled Water | 18.02 | 20 mL | - |
Procedure:
-
Preparation of Aniline Hydrochloride: In a 100 mL beaker, dissolve aniline (0.93 g) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.7 g) in 10 mL of cold water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is nearly instantaneous.
-
Excess Nitrous Acid Test: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the sodium nitrite solution.
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the coupling reaction.
Protocol 3: Azo Coupling with 2-Hydroxy-4-methylquinoline
This protocol details the coupling of the benzenediazonium salt with the synthesized quinolone to form the final azo dye.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydroxy-4-methylquinoline | 159.18 | 1.59 g | 0.01 |
| Sodium Hydroxide (10% aq. solution) | 40.00 | 10 mL | - |
| Benzenediazonium Chloride Solution | - | From Protocol 2 | ~0.01 |
| Distilled Water | 18.02 | As needed | - |
Procedure:
-
Preparation of Coupling Component Solution: In a 250 mL beaker, dissolve 2-hydroxy-4-methylquinoline (1.59 g) in 10 mL of a 10% aqueous sodium hydroxide solution. This forms the sodium salt of the quinolone, which is more soluble and reactive.
-
Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold benzenediazonium chloride solution (from Protocol 2) to the cold quinolone solution with continuous and efficient stirring. A brightly colored precipitate of the azo dye should form immediately.[3]
-
Completion of Reaction: Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.
-
Isolation: Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.
-
Drying: Dry the purified product in a vacuum oven at a low temperature.
Mechanism and Rationale
The synthesis of the azo dye proceeds through a classic electrophilic aromatic substitution mechanism. The diazonium ion, a weak electrophile, attacks the electron-rich quinolone ring. The hydroxyl group at the 2-position and the methyl group at the 4-position are activating groups, directing the substitution to the available ortho and para positions. The coupling typically occurs at the position para to the hydroxyl group.
The use of a quinolone as a coupling component is advantageous as it often imparts rigidity and planarity to the dye molecule, which can lead to enhanced color fastness and tinctorial strength.
Safety and Handling
-
This compound: Harmful if swallowed and causes skin and eye irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aniline: Toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood with appropriate PPE.
-
Concentrated Acids and Bases: Corrosive. Handle with extreme care and appropriate PPE.
-
Diazonium Salts: Potentially explosive when dry. Always keep in solution and use immediately after preparation. Do not store.
Conclusion
While this compound is not a direct precursor for azo dye synthesis in a single step, its utility as a synthon for creating more complex heterocyclic coupling components is a key takeaway. This guide has demonstrated a viable and well-documented pathway to a quinolone-based azo dye, illustrating the principles that would be involved in utilizing precursors like this compound. The provided protocols offer a solid foundation for researchers to explore the synthesis of novel colorants with potentially unique and valuable properties.
References
- Vertex AI Search. 3-chloro-N,N-diphenylpropanamide | 26064-89-1 | Benchchem.
- BenchChem. Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Chloro-4-(isopentyloxy)aniline.
- National Center for Biotechnology Information. This compound | C9H10ClNO | CID 240404. PubChem.
- Google Patents.
- RSC Publishing.
- PubMed Central (PMC). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. 2020.
- Wikipedia. Combes quinoline synthesis.
- ResearchGate.
- Chemguide. some reactions of diazonium ions.
- Master Organic Chemistry. Reactions of Diazonium Salts. 2018.
- YouTube. COUPLING REACTIONS OF DIAZONIUM SALTS. 2021.
- YouTube. Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. 2016.
- Der Pharma Chemica.
- ResearchG
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- The Synthesis of Azo Dyes.
- Organic Syntheses Procedure.
- BenchChem. A-Technical-Guide-to-3-Substituted- Quinoline-Derivatives-Synthesis- Biological-Activities-and-Mechanisms.
- ResearchGate. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
- PubMed. AlCl 3 -Catalyzed Intramolecular Cyclization of N -Arylpropynamides With N -Sulfanylsuccinimides: Divergent Synthesis of 3-Sulfenyl Quinolin-2-ones and Azaspiro[6][7]trienones. 2017.
- ResearchGate.
- ResearchGate. Intramolecular cyclization of N-[2-(cyclopen-1-en-1-yl)phenyl]benzamide using deuterium chloride. 2025.
- PubMed Central (PMC). Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy.
- PubChem. This compound.
- ChemicalBook. 2-HYDROXY-4-METHYLQUINOLINE synthesis.
- PubMed.
- ResearchGate.
- ResearchGate. (PDF) Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions. 2025.
- ResearchGate. (PDF) synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives August 2020 1596280379 8315613. 2020.
- PubMed Central (PMC).
- Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
Sources
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. This compound | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 3-Chloro-N-phenylpropanamide for Solid-Phase Synthesis of N-Phenyl-β-Lactam Scaffolds
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 3-Chloro-N-phenylpropanamide in solid-phase organic synthesis.
Abstract & Introduction
The β-lactam ring is a cornerstone of medicinal chemistry, most famously as the active core of penicillin and cephalosporin antibiotics.[1][2] Its utility extends beyond antibacterial agents, with β-lactam-containing molecules serving as potent enzyme inhibitors and versatile synthetic intermediates.[2] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and efficient construction of libraries of such compounds, streamlining purification and enabling automation.[3][4][5]
This guide details the application of this compound as a key precursor in the solid-phase synthesis of N-phenyl-β-lactam (N-phenylazetidin-2-one). While direct protocols for this specific starting material are not extensively documented, its structure is ideally suited for an intramolecular cyclization strategy. We present a robust, logical framework based on well-established SPOS principles for the immobilization, on-resin cyclization, and subsequent cleavage of the target β-lactam. The protocols herein are designed to be adaptable, providing researchers with a foundational methodology for synthesizing substituted β-lactam libraries.
The core strategy involves synthesizing a resin-bound analogue of this compound and inducing an intramolecular nucleophilic substitution to form the four-membered azetidinone ring. This approach capitalizes on the inherent advantages of solid-phase synthesis, where large excesses of reagents can be used to drive reactions to completion, with purification simplified to mere filtration and washing steps.[5]
Core Principle: Intramolecular Cyclization on a Solid Support
The central transformation leverages the reactivity of the this compound structure. The amide proton is sufficiently acidic to be removed by a suitable non-nucleophilic base. The resulting amide anion acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine atom to form the desired β-lactam ring and release a chloride ion.
To execute this on a solid support, a precursor molecule is first anchored to the resin. The this compound moiety is then constructed on this tethered molecule, followed by the base-mediated cyclization. The final product is then cleaved from the solid support for isolation and analysis. This workflow is depicted below.
Caption: General workflow for the solid-phase synthesis of β-lactams.
Key Chemical Transformations on Solid Support
The chemical pathway involves three critical on-resin steps: immobilization of an aniline precursor, acylation to form the key intermediate, and the final cyclization. Using a 2-chlorotrityl chloride resin allows for acid-labile cleavage of the final product, preserving the integrity of the β-lactam ring.[6][7][8]
Caption: Key reaction steps performed on the solid support.
Experimental Protocols
These protocols provide a step-by-step methodology for the synthesis. All procedures should be performed in a dedicated solid-phase synthesis vessel with appropriate agitation (e.g., orbital shaker or nitrogen bubbling).
Protocol 1: Immobilization of p-Aminobenzoic Acid on 2-Chlorotrityl Chloride Resin
This protocol details the attachment of a precursor molecule, p-aminobenzoic acid, which provides a handle for further functionalization and a point of cleavage. The use of 2-chlorotrityl resin is advantageous due to its high acid sensitivity, allowing for mild cleavage conditions that preserve the product.[8][9]
-
Materials:
-
2-Chlorotrityl chloride resin (1.0-1.6 mmol/g loading)
-
p-Aminobenzoic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol) in a reaction vessel. Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.[10]
-
Precursor Solution: In a separate flask, dissolve p-aminobenzoic acid (3 eq., 3.6 mmol, 494 mg) and DIPEA (5 eq., 6.0 mmol, 1.05 mL) in anhydrous DCM (15 mL).
-
Loading: Drain the DCM from the swollen resin. Immediately add the precursor solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl sites, add MeOH (1 mL) to the reaction mixture and agitate for an additional 30 minutes.[10]
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and finally DCM (3 x 15 mL).
-
Drying: Dry the resin under high vacuum to a constant weight. A small sample can be cleaved to determine the loading efficiency.
-
Protocol 2: Acylation with 3-Chloropropanoyl Chloride
This step constructs the core acyclic precursor on the solid support.
-
Materials:
-
Loaded p-aminobenzoic acid resin from Protocol 1
-
3-Chloropropanoyl chloride
-
DIPEA
-
DCM, anhydrous
-
-
Procedure:
-
Resin Swelling: Swell the dried resin from the previous step in anhydrous DCM (10 mL) for 30 minutes.
-
Acylation Mixture: In a separate flask, cool a solution of anhydrous DCM (10 mL) to 0 °C. Add 3-chloropropanoyl chloride (4 eq. relative to resin loading) followed by the dropwise addition of DIPEA (5 eq.).
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the acylation mixture to the resin and agitate at 0 °C for 30 minutes, then allow it to warm to room temperature and react for an additional 2 hours.
-
Monitoring: The reaction can be monitored using a qualitative test (e.g., Kaiser test on a test bead) to confirm the consumption of the primary amine.
-
Washing and Drying: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and MeOH (3 x 15 mL). Dry the resin under high vacuum.
-
Protocol 3: On-Resin Intramolecular Cyclization
This is the key β-lactam ring-forming step. A strong, non-nucleophilic base is required to deprotonate the amide without competing side reactions.
-
Materials:
-
Resin-bound acyclic precursor from Protocol 2
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Resin Swelling: Swell the dried resin in anhydrous THF (10 mL) for 30 minutes.
-
Cyclization: Cool the resin slurry to -78 °C (dry ice/acetone bath). Slowly add NaHMDS solution (5 eq. relative to resin loading) dropwise.
-
Reaction: Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Washing and Drying: Drain the solvent. Wash the resin sequentially with a 1:1 mixture of THF/water (3 x 15 mL), THF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL). Dry the resin under high vacuum.
-
Protocol 4: Cleavage and Isolation
A mild acidic cocktail is used to cleave the product from the highly labile 2-chlorotrityl linker.
-
Materials:
-
Dried resin-bound β-lactam from Protocol 3
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
DCM
-
Diethyl ether, cold
-
-
Procedure:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/DCM (1:2:97 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Cleavage Reaction: Swell the resin in a small amount of DCM. Drain, then add the cleavage cocktail (10 mL per gram of resin). Agitate at room temperature for 30-60 minutes. The resin may develop a deep red color.[6]
-
Filtration: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Evaporation: Concentrate the filtrate under reduced pressure to remove the majority of the DCM and TFA.
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.
-
Isolation and Purification: Isolate the solid product by filtration or centrifugation. Wash with additional cold ether. The crude product can be further purified by recrystallization or flash column chromatography.
-
Data Summary: Resins and Cleavage Conditions
The choice of resin and linker is critical in SPOS. The following table summarizes common options suitable for syntheses requiring mild cleavage conditions.
| Resin Type | Linker Type | Typical Cleavage Cocktail | Product C-Terminus | Reference |
| 2-Chlorotrityl Chloride | Trityl (highly acid-labile) | 1-5% TFA in DCM | Carboxylic Acid | [7][9] |
| Wang Resin | p-Alkoxybenzyl alcohol | 50-95% TFA in DCM | Carboxylic Acid | [11][12] |
| Rink Amide Resin | Acid-labile benzhydrylamine | 50-95% TFA in DCM | Amide | [5] |
| Merrifield Resin | Benzyl ether | Anhydrous HF or TFMSA | Carboxylic Acid | [3] |
Troubleshooting and Expert Insights
-
Low Loading Efficiency (Protocol 1): Ensure all reagents and solvents are strictly anhydrous, as the 2-chlorotrityl resin is highly sensitive to moisture.[8] If loading remains low, increasing the reaction time or using a different base like 2,4,6-collidine may improve results.[10]
-
Incomplete Acylation (Protocol 2): Steric hindrance can slow the reaction. If a simple monitoring test indicates an incomplete reaction, a second coupling step (double coupling) can be performed before proceeding.
-
Failed Cyclization (Protocol 3): The amide proton must be sufficiently acidic. If cyclization fails, consider using a stronger base like lithium diisopropylamide (LDA). However, ensure compatibility with other functional groups. Also, verify the complete absence of water, which would quench the base.
-
Product Decomposition during Cleavage (Protocol 4): The β-lactam ring can be susceptible to acid-catalyzed hydrolysis. The cleavage time should be minimized. Using a very dilute TFA solution (e.g., 1%) is the primary advantage of the 2-chlorotrityl resin.[9] The inclusion of a scavenger like TIS is crucial to quench reactive trityl cations that are released during cleavage.[13]
References
- Parvatkar, P. T., et al. (2017). Solid Phase Synthesis of b-Lactams: Results and Scope.
- Pátek, A., et al. (2011).
- Mata, E. G. (1999). Solid-phase and combinatorial synthesis in beta-lactam chemistry. Current Pharmaceutical Design. [Link]
- Organic Chemistry Portal. Synthesis of β-lactams. [Link]
- Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]
- Wikipedia. Solid-phase synthesis. [Link]
- Gong, Y-D., et al. (2007). Improved Loading and Cleavage Methods for Solid-Phase Synthesis Using Chlorotrityl Resins.
- Bollhagen, R., et al. (1994). A New Reagent for the Cleavage of Fully Protected Peptides synthesised on 2-Chlorotrityl Chloride Resin.
- Bollhagen, R., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
- Armstrong, R. W., et al. (2009).
- Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
- Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
- Slideshare.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 240404, this compound. [Link]
- Sharma, A., et al. (2023). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. CR Subscription Agency. [Link]
- Isidro-Llobet, A., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. Amino Acids. [Link]
- Albericio, F., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews. [Link]
- Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase and combinatorial synthesis in beta-lactam chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 4. solid phase synthesis Presentation by komal | PPTX [slideshare.net]
- 5. crsubscription.com [crsubscription.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-N-phenylpropanamide
Welcome to the technical support center for the synthesis of 3-chloro-N-phenylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common challenges encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
A low yield can stem from several factors, primarily related to reaction conditions and the purity of your starting materials. The most common synthesis route is the N-acylation of aniline with 3-chloropropionyl chloride, a reaction that is highly sensitive to moisture and the choice of base.
Potential Causes and Solutions:
-
Hydrolysis of 3-Chloropropionyl Chloride: 3-Chloropropionyl chloride is highly reactive and readily hydrolyzes upon contact with water to form 3-chloropropionic acid.[1][2] This side reaction consumes your acylating agent, directly reducing the potential yield of the desired amide.
-
Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.[3]
-
-
Protonation of Aniline: The reaction between aniline and 3-chloropropionyl chloride generates hydrochloric acid (HCl) as a byproduct.[4] In the absence of a suitable base, this HCl will protonate the nucleophilic aniline, forming an unreactive anilinium salt and effectively halting the reaction.[4]
-
Solution: Employ a non-nucleophilic base to scavenge the HCl produced. The choice of base is critical and can significantly impact the reaction's success.
-
-
Suboptimal Reaction Temperature: While the reaction is typically fast, temperature control is crucial.[3] Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may lead to an incomplete reaction.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of impurities. Understanding the potential side reactions is key to mitigating their formation.
Common Side Products and Mitigation Strategies:
-
Unreacted Starting Materials: The most common "impurities" are often unreacted aniline or 3-chloropropionyl chloride (which may appear as 3-chloropropionic acid on the TLC plate if hydrolyzed during workup).
-
Mitigation: Monitor the reaction progress using TLC. Ensure the complete consumption of the limiting reagent. A slight excess of the acylating agent (e.g., 1.1 equivalents) is often used to ensure full conversion of the more valuable aniline.[3]
-
-
Diacylation of Aniline: Although less common, it is possible for aniline to react with two molecules of 3-chloropropionyl chloride, especially if a strong, non-hindered base is used or if the reaction temperature is too high.
-
Mitigation: Use a hindered base or a weaker base. Control the stoichiometry of the reactants carefully and maintain a low reaction temperature during the addition of the acyl chloride.
-
-
Hydrolysis Product: As mentioned, 3-chloropropionic acid is a common impurity resulting from the hydrolysis of 3-chloropropionyl chloride.
-
Mitigation: This is best addressed by ensuring anhydrous reaction conditions. During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can effectively remove this acidic impurity.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the optimal base for this reaction?
The choice of base is critical for maximizing the yield. Both inorganic and organic bases can be used, with the most common being aqueous sodium hydroxide (in a Schotten-Baumann setup) or tertiary amines like triethylamine or pyridine in an organic solvent.[7]
-
Aqueous Inorganic Bases (e.g., NaOH): Used in the classic Schotten-Baumann reaction, this method is cost-effective and utilizes environmentally benign solvents like water.[8] However, the biphasic nature of the reaction can sometimes lead to mass transfer limitations and an increased risk of acyl chloride hydrolysis if not managed carefully.[8]
-
Organic Bases (e.g., Triethylamine, Pyridine): These are used in anhydrous organic solvents and can lead to more homogeneous reaction mixtures.[3] Pyridine can sometimes act as a nucleophilic catalyst, potentially accelerating the reaction.[7] Triethylamine is a bulkier base and is effective at scavenging HCl.
| Base | Solvent System | Typical Yield (%) | Advantages | Disadvantages |
| Sodium Hydroxide | Water/Organic (biphasic) | 70-85 | Cost-effective, environmentally friendly solvent. | Risk of hydrolysis, potential mass transfer issues. |
| Triethylamine | Anhydrous Organic (e.g., DCM, THF) | 80-95 | Homogeneous reaction, good HCl scavenger. | Requires anhydrous conditions, organic solvent waste. |
| Pyridine | Anhydrous Organic (e.g., DCM, Chloroform) | 85-95+ | Can act as a nucleophilic catalyst, driving the reaction. | Can be difficult to remove during workup, requires anhydrous conditions. |
Q2: How do I effectively purify the final product?
Purification of this compound typically involves a series of aqueous washes followed by recrystallization.
Step-by-Step Purification Protocol:
-
Quenching and Extraction: After the reaction is complete, the mixture is typically quenched with water and the product is extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: The organic layer is washed with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline.[9]
-
Basic Wash: A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) removes any 3-chloropropionic acid and residual acid from the previous step.[6]
-
Brine Wash: A final wash with brine (saturated aqueous NaCl solution) helps to remove any remaining water from the organic layer.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude solid is then recrystallized to obtain the final, pure product. A common solvent system for recrystallization is ethanol/water.[10] The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. Upon cooling, pure crystals of this compound will form. Other potential recrystallization solvents include mixtures of ethyl acetate and heptane or acetone and water.[1]
Q3: What are the key safety considerations for this synthesis?
Both aniline and 3-chloropropionyl chloride are hazardous materials that require careful handling.
-
3-Chloropropionyl Chloride: This reagent is corrosive, flammable, and toxic.[11] It reacts violently with water to produce corrosive hydrogen chloride gas.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Aniline: Aniline is toxic and can be absorbed through the skin.[12] It is also a suspected carcinogen and mutagen.[5] Similar to the acyl chloride, it should be handled in a fume hood with appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[3][12]
Visualizing the Process
To aid in understanding the reaction and troubleshooting workflow, the following diagrams are provided.
Caption: Nucleophilic acyl substitution mechanism for the synthesis.
Sources
- 1. reddit.com [reddit.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sia-toolbox.net [sia-toolbox.net]
- 6. This compound | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. chemistnotes.com [chemistnotes.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pentachemicals.eu [pentachemicals.eu]
Technical Support Center: Purification of 3-Chloro-N-phenylpropanamide
Welcome to the technical support center for the synthesis and purification of 3-Chloro-N-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical, field-proven experience.
Troubleshooting Guide: Addressing Specific Purification Issues
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
Question 1: My crude this compound has a low and broad melting point. What are the likely impurities?
A low and broad melting point is a classic indicator of impurities. In the synthesis of this compound from aniline and 3-chloropropionyl chloride, the most common impurities are:
-
Unreacted Starting Materials: Aniline and 3-chloropropionyl chloride.
-
Hydrolysis Product: 3-Chloropropionic acid, formed from the reaction of 3-chloropropionyl chloride with moisture.[1]
-
Over-acylation Product: N,N-di-(3-chloropropanoyl)aniline, where the aniline nitrogen is acylated twice.
-
Aniline Hydrochloride: Formed if an acid scavenger is not used or if the work-up involves acidic conditions to remove excess aniline.
The presence of these impurities disrupts the crystal lattice of the desired product, leading to a depression and broadening of the melting point range.[2]
Question 2: I see a significant amount of a water-soluble impurity after my reaction. How do I identify and remove it?
A common water-soluble impurity is aniline hydrochloride, which is formed when excess aniline is quenched with hydrochloric acid during the work-up.[3] Another possibility is 3-chloropropionic acid, which has some water solubility.
Identification:
-
pH Measurement: An aqueous solution of your crude product will likely be acidic if significant amounts of these impurities are present.
-
Spectroscopic Analysis: An NMR spectrum of the crude material may show characteristic peaks for the aniline cation or the carboxylic acid proton of 3-chloropropionic acid.
Removal:
A thorough aqueous work-up is crucial. Washing the organic layer containing the crude product with a dilute solution of sodium bicarbonate (NaHCO₃) will neutralize and remove the acidic 3-chloropropionic acid and any residual HCl. A subsequent wash with brine will help to remove excess water from the organic layer.[4]
Question 3: My NMR spectrum shows unexpected aromatic peaks and a complex pattern in the aliphatic region. What could this be?
This observation is often indicative of the di-acylated byproduct, N,N-di-(3-chloropropanoyl)aniline. The presence of two acyl groups will alter the electronic environment of the phenyl protons, leading to a different splitting pattern compared to the mono-acylated product. The two 3-chloropropanoyl chains will also give rise to a more complex set of signals in the aliphatic region of the NMR spectrum.
Removal Strategy:
This byproduct can be challenging to remove due to its similar polarity to the desired product. Flash column chromatography is the most effective method for separating the mono- and di-acylated products.
Question 4: I'm struggling to get my this compound to crystallize. What can I do?
Difficulty in crystallization is often due to the presence of impurities that inhibit crystal lattice formation, or the choice of an inappropriate solvent.
Troubleshooting Steps:
-
Ensure Purity: First, try to remove baseline impurities by washing a solution of your crude product in a suitable organic solvent (like dichloromethane or ethyl acetate) with dilute acid, then dilute base, and finally brine. Dry the organic layer and concentrate it to see if the purified material crystallizes.
-
Solvent Selection: If the product is still an oil or does not crystallize, a systematic approach to finding a suitable recrystallization solvent is necessary. The ideal solvent will dissolve the compound when hot but not when cold.[5] A two-solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.[4][6]
Frequently Asked Questions (FAQs)
What is the most reliable method for purifying this compound on a laboratory scale?
For high purity, a combination of an extractive work-up followed by recrystallization or flash column chromatography is recommended.
-
Extractive Work-up: This is the first line of defense to remove the bulk of ionic and water-soluble impurities.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product. It is often the most efficient method for obtaining highly pure crystalline material.
-
Flash Column Chromatography: This is the preferred method when dealing with multiple impurities with similar polarities, such as the di-acylated byproduct, or when recrystallization fails to yield a pure product.[7][8]
What is a good starting point for a recrystallization solvent system?
A good starting point for recrystallization is a solvent pair. Ethanol and water are a common and effective choice. This compound is soluble in hot ethanol and less soluble in cold ethanol, while its impurities may have different solubility profiles. Water acts as an anti-solvent.[2]
How do I choose a solvent system for flash column chromatography?
The choice of solvent system (mobile phase) for flash column chromatography is guided by thin-layer chromatography (TLC) analysis. The goal is to find a solvent mixture in which the desired compound has an Rf value of approximately 0.2-0.3.[8] A common mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate. You can start with a ratio of 4:1 (hexanes:ethyl acetate) and adjust the polarity based on the TLC results.
Experimental Protocols
Protocol 1: Recrystallization of this compound using Ethanol and Water
This protocol is designed for the purification of this compound that is mostly pure but may contain minor impurities.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution gently on a hot plate.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanolic solution, add warm water dropwise until the solution becomes slightly cloudy (persistent turbidity).
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating this compound from impurities with similar polarities.
Methodology:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.25 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet packing).[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.[10] After evaporating the solvent, the dry, free-flowing powder is carefully added to the top of the packed column.
-
Elution: Elute the column with the chosen mobile phase, applying gentle pressure with compressed air or a pump.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solubility of this compound and Potential Impurities in Common Solvents
| Compound | Water | Hexanes | Dichloromethane | Ethyl Acetate | Ethanol |
| This compound | Insoluble | Sparingly Soluble | Soluble | Soluble | Soluble |
| Aniline | Sparingly Soluble | Soluble | Soluble | Soluble | Soluble |
| Aniline Hydrochloride | Soluble | Insoluble | Insoluble | Insoluble | Soluble |
| 3-Chloropropionic Acid | Soluble | Insoluble | Soluble | Soluble | Soluble |
| N,N-di-(3-chloropropanoyl)aniline | Insoluble | Sparingly Soluble | Soluble | Soluble | Soluble |
This table is a qualitative guide based on general principles of solubility and should be used as a starting point for experimental design.
Visualizations
Diagram 1: Troubleshooting Workflow for Purification
Caption: A decision-making workflow for the purification of this compound.
References
- VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. [Link]
- PrepChem. Synthesis of Step 1. 3-Chloro-N-phenylpropionamide. [Link]
- Zakarian Group, UCSB.
- PrepChem.
- Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
- University of Rochester, Department of Chemistry. How To: Run a Flash Column. [Link]
- MIT OpenCourseWare.
- Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. [Link]
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- ChemBK. This compound. [Link]
- Google Patents. CN1349969A - Prepn of 3-chloropropionyl chloride.
- Patsnap Eureka. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- Reddit.
Sources
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- 2. chembk.com [chembk.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. How To [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-N-phenylpropanamide
Welcome to the technical support center for the synthesis of 3-Chloro-N-phenylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during this specific amide synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to empower you to optimize your reaction conditions and achieve high-quality results.
Introduction to the Synthesis
The synthesis of this compound typically involves the N-acylation of aniline with 3-chloropropionyl chloride.[1] This reaction, often performed under Schotten-Baumann conditions, is a robust method for forming the amide bond.[2][3] However, like any chemical transformation, it is susceptible to various issues that can lead to suboptimal outcomes. This guide will address these potential pitfalls and offer systematic solutions.
The fundamental reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride.[1] This is followed by the elimination of a chloride ion to form the amide product. A base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.
FAQ 1: Why is my yield of this compound consistently low?
Low yield is one of the most common frustrations in amide synthesis. Several factors can be at play, often related to reactant purity, reaction conditions, and the presence of side reactions.
Possible Causes & Solutions:
-
Hydrolysis of 3-Chloropropionyl Chloride: 3-chloropropionyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to the unreactive 3-chloropropionic acid.[5][6]
-
Troubleshooting Protocol:
-
Ensure all glassware is thoroughly oven-dried or flame-dried before use.
-
Use anhydrous solvents. If you are using a solvent like dichloromethane (DCM), consider using a freshly opened bottle or drying it over a suitable drying agent like calcium hydride.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
-
Protonation of Aniline: As the reaction proceeds, HCl is generated. Without a base to scavenge this acid, it will protonate the unreacted aniline, forming an unreactive ammonium salt and thereby reducing the yield.[4][5]
-
Troubleshooting Protocol:
-
Incorporate a suitable base into your reaction mixture. For Schotten-Baumann conditions, an aqueous solution of a base like sodium hydroxide or sodium carbonate is used.[7][8] Alternatively, an organic base such as triethylamine or pyridine can be used in an aprotic solvent.[3][]
-
Ensure you are using at least a stoichiometric equivalent of the base to the acyl chloride. An excess of the base is often recommended to maintain a basic environment throughout the reaction.
-
-
-
Suboptimal Reaction Temperature: The N-acylation of aniline is typically exothermic.[1] Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may lead to an incomplete reaction.
-
Troubleshooting Protocol:
-
Start the reaction at a low temperature (0-5 °C) by using an ice bath, especially during the addition of the highly reactive 3-chloropropionyl chloride.[5][10] This helps to control the initial exotherm.
-
After the initial addition, the reaction can often be allowed to warm to room temperature and stirred for several hours to ensure completion.[10] Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
FAQ 2: I'm observing significant side products in my reaction mixture. How can I minimize them?
The formation of side products can complicate purification and reduce the overall yield of your desired this compound.
Common Side Products & Prevention Strategies:
-
N,N-Diacylated Aniline: Although less common with sterically hindered acyl chlorides, it's possible for the initially formed amide to be acylated again, especially under harsh conditions or with an excess of the acylating agent.
-
Prevention:
-
Use a controlled stoichiometry of 3-chloropropionyl chloride (typically 1.0 to 1.1 equivalents relative to aniline).
-
Add the 3-chloropropionyl chloride dropwise to the aniline solution to avoid localized high concentrations of the acylating agent.[5]
-
-
-
Hydrolysis Product (3-Chloropropionic Acid): As mentioned in FAQ 1, this arises from the reaction of 3-chloropropionyl chloride with water.
-
Prevention: Follow the rigorous anhydrous techniques outlined previously. During the workup, a wash with a mild aqueous base like sodium bicarbonate solution can help remove any acidic impurities.[5]
-
FAQ 3: What is the best way to purify the crude this compound?
Effective purification is critical to obtaining a high-purity final product. The choice of method depends on the nature of the impurities present.
Purification Protocols:
-
Aqueous Workup: A standard aqueous workup is often the first step in purification.
-
After the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
If using an organic solvent like DCM, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid and remove 3-chloropropionic acid, and finally with brine to remove bulk water.[2][5]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[10]
-
-
Recrystallization: For solid products like this compound, recrystallization is an excellent method for achieving high purity.
-
The choice of solvent is crucial. You are looking for a solvent (or solvent system) in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
Common solvent systems for amides include ethanol/water mixtures.[5]
-
Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
-
Column Chromatography: If recrystallization is ineffective, for instance, due to oily impurities or impurities with similar solubility profiles, column chromatography is a more powerful purification technique.
-
First, determine an appropriate solvent system (eluent) using TLC. A good starting point for amides is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Prepare a silica gel column and carefully load your crude product.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.
-
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Aniline
-
3-Chloropropionyl chloride
-
Triethylamine or an aqueous solution of Sodium Hydroxide
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure (using an organic base):
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add triethylamine (1.2 equivalents) to the stirred solution.[1]
-
Add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition.[1] A precipitate of triethylamine hydrochloride may form.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.[1]
-
Monitor the reaction progress by TLC until the aniline is consumed.
-
Proceed with the aqueous workup and purification as described in FAQ 3.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the general effects of key parameters on the N-acylation of anilines. Optimal conditions should be determined empirically for your specific setup.
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Temperature | 0-25 °C (Room Temp) | Good to Excellent | Provides a good balance between reaction rate and minimizing side reactions like hydrolysis of the acyl chloride.[5] |
| > 25 °C | Potentially Lower | Increased risk of side reactions and decomposition. | |
| Base | Strong Aqueous Base (e.g., NaOH) | Good to Excellent | Effective at neutralizing HCl in a biphasic system (Schotten-Baumann).[2] |
| Weak Organic Base (e.g., Pyridine, Et₃N) | Good to Excellent | Efficiently neutralizes HCl in an aprotic solvent without significantly promoting acyl chloride hydrolysis.[5] | |
| No Base | Very Low to None | Protonation of aniline by the HCl byproduct stops the reaction.[4] | |
| Solvent | Aprotic (e.g., DCM, THF) | Good to Excellent | Solubilizes the reactants and is generally unreactive. Anhydrous conditions are crucial.[3] |
| Protic (e.g., Ethanol) | Poor | The solvent can react with the highly reactive 3-chloropropionyl chloride. | |
| Reactant Purity | High Purity / Anhydrous | High | Minimizes side reactions and ensures correct stoichiometry. |
| Low Purity / Wet | Low | Water will hydrolyze the 3-chloropropionyl chloride, reducing the amount available to react with the aniline.[5] |
A reported yield for the reaction of aniline with 3-chloropropionyl chloride in a phosphate buffer with propylene oxide is 77%.[11]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the N-acylation of aniline.
Troubleshooting Decision Tree for Low Yield
Caption: A logical troubleshooting guide for addressing low reaction yield.
References
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
- Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (n.d.). Semantic Scholar.
- Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
- Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- ChemBK. (2024, April 9). This compound.
- National Institutes of Health. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
- ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
- Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?.
- Pearson. (n.d.). Acylation of Aniline Explained.
- Reddit. (2020, February 26). Synthesis - General tips for improving yield?.
- National Institutes of Health. (n.d.). This compound.
- National Institutes of Health. (n.d.). 3-Chloro-N-phenylbenzamide.
- Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?.
- PubMed. (2018, August 9). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation.
- Reddit. (2025, October 27). Acylation with chloroacetyl chloride.
- Google Patents. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
- Google Patents. (n.d.). Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
- Taylor & Francis Online. (2018, November 2). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral.
- Google Patents. (n.d.). Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
- ResearchGate. (n.d.). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide.
- Google Patents. (n.d.). Production of 3-chloropropionyl chloride.
- Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
- PubMed. (n.d.). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry.
- ResearchGate. (2016, May 18). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 3-Chloro-N-phenylpropanamide
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Chloro-N-phenylpropanamide. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-tested insights to help you navigate the common challenges encountered during this synthetic procedure.
I. Reaction Overview and Mechanism
The synthesis of this compound is most commonly achieved through the nucleophilic acyl substitution of 3-chloropropionyl chloride with aniline.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic.[2]
Caption: General reaction scheme for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
FAQ 1: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, from the quality of your starting materials to the reaction conditions. Here’s a breakdown of common culprits and how to address them:
| Potential Cause | Explanation | Troubleshooting Steps |
| Impure Starting Materials | Aniline can oxidize over time, appearing as a colored liquid, which can lead to side reactions. 3-Chloropropionyl chloride is moisture-sensitive and can hydrolyze. | Aniline: Purify by distillation or by dissolving in dilute HCl, washing with an organic solvent, and then neutralizing to regenerate the aniline. 3-Chloropropionyl Chloride: Use a freshly opened bottle or distill before use. Handle under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the aniline. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred for an adequate amount of time. - If the reaction is slow at room temperature, gentle heating might be necessary. However, be cautious as this can also promote side reactions. |
| Protonation of Aniline | The reaction generates HCl as a byproduct. If not neutralized, it will protonate the aniline, rendering it non-nucleophilic and stopping the reaction. | - Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl. An excess (1.1-1.2 equivalents) is often recommended.[2] |
| Side Reactions | Several side reactions can consume the starting materials and reduce the yield of the desired product. | See the "Common Byproducts" section below for a detailed explanation of potential side reactions and how to minimize them. |
FAQ 2: I am observing multiple spots on my TLC plate. What are the likely byproducts?
The presence of multiple spots on your TLC plate indicates the formation of byproducts. Here are the most common ones in this synthesis:
1. N,N-di(3-chloropropanoyl)aniline (Diacylated Product):
-
Formation: If an excess of 3-chloropropionyl chloride is used or if the reaction conditions are too harsh, the initially formed product can be further acylated.
-
Identification: This byproduct will be less polar than the desired product and will have a higher Rf value on a normal-phase TLC plate.
-
Mitigation:
-
Use a slight excess of aniline relative to 3-chloropropionyl chloride.
-
Add the 3-chloropropionyl chloride slowly and at a low temperature (e.g., 0 °C) to control the reaction rate.
-
2. 3-Chloropropionic Acid:
-
Formation: This byproduct results from the hydrolysis of 3-chloropropionyl chloride due to the presence of moisture in the reaction mixture.
-
Identification: Being a carboxylic acid, it is highly polar and will likely have a very low Rf value on TLC, possibly streaking.
-
Mitigation:
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere.
-
3. Acrylanilide:
-
Formation: Under basic conditions, this compound can undergo an elimination reaction to form the corresponding acrylamide.
-
Identification: This byproduct will have a polarity similar to the desired product, which can make separation challenging.
-
Mitigation:
-
Use a non-nucleophilic base and avoid excessive heat.
-
Careful control of the reaction temperature is crucial.
-
4. Unreacted Aniline:
-
Formation: If the reaction does not go to completion or if an excess of aniline is used.
-
Identification: Aniline is a relatively polar compound and will have a distinct spot on the TLC plate.
-
Mitigation:
-
Ensure the reaction goes to completion by monitoring with TLC.
-
During workup, an acidic wash (e.g., with 1M HCl) will protonate the unreacted aniline, making it water-soluble and easily removable.
-
Caption: Common byproduct formation pathways in the synthesis of this compound.
FAQ 3: How can I effectively purify the crude this compound?
Purification is critical to obtaining a high-purity final product. The choice of method depends on the scale of your reaction and the nature of the impurities.
-
Work-up Procedure:
-
After the reaction is complete, quench the reaction mixture with water.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted aniline and any basic impurities.
-
Follow with a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities like 3-chloropropionic acid.
-
Finally, wash with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Recrystallization: This is often the most effective method for purifying the solid product.
-
Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for amides include ethanol/water or ethyl acetate/hexanes.[3]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization is ineffective, especially when dealing with byproducts of similar polarity, column chromatography is a powerful purification technique.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase: A solvent system of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted based on the separation observed on TLC. A typical mobile phase could be in the range of 20-50% ethyl acetate in hexanes.[4][5]
-
III. Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, add 3-chloropropionyl chloride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Thin Layer Chromatography (TLC) Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed to achieve an Rf value of 0.3-0.5 for the product.[4][6]
-
Visualization: Visualize the spots under UV light (254 nm).
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: A C18 reverse-phase column is typically used.[7]
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid) is a common choice.
-
Detection: UV detection at a wavelength where the product and potential impurities have good absorbance (e.g., 254 nm).
IV. Spectroscopic Data
-
¹H NMR (CDCl₃): The expected proton NMR spectrum would show signals for the aromatic protons of the phenyl group, a broad singlet for the amide N-H proton, and two triplets for the two methylene groups of the chloropropyl chain.[8][9]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the two aliphatic carbons.[8][9]
V. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. (2018). Taylor & Francis Online. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). Retrieved from [Link]
-
Synthetic method of 3-chloropropionyl chloride. (n.d.). Google Patents. Retrieved from
-
Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide?. r/chemhelp. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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- 8. This compound | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Preventing decomposition of 3-Chloro-N-phenylpropanamide
Technical Support Center: 3-Chloro-N-phenylpropanamide
Welcome to the technical support center for this compound (CAS: 3460-04-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and use in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a colorless to yellowish crystalline solid with the chemical formula C₉H₁₀ClNO.[1] It serves as a crucial chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes.[1] Its bifunctional nature, possessing both a reactive alkyl chloride and an amide linkage, makes it a versatile building block in organic synthesis.
Q2: What are the primary causes of this compound decomposition?
A2: The decomposition of this compound is primarily driven by two chemical processes: hydrolysis and elimination (dehydrochlorination). The presence of moisture, exposure to acidic or basic conditions, and elevated temperatures can significantly accelerate these degradation pathways.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is imperative to store it under controlled conditions. The compound is sensitive to moisture, which can lead to hydrolysis.[2][3] Therefore, it should be stored in a tightly sealed container, preferably in a desiccator or a dry cabinet with a relative humidity below 60%.[4] For long-term storage, an inert atmosphere, such as nitrogen or argon, is recommended to displace any ambient moisture and oxygen.[1] The storage temperature should be maintained at room temperature, away from direct sunlight and sources of heat.[1]
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen, Argon) | Prevents moisture ingress and potential oxidative degradation. |
| Container | Tightly sealed, opaque glass bottle | Protects from moisture and light. |
| Temperature | Room Temperature (15-25°C) | Avoids acceleration of degradation pathways.[4] |
| Humidity | Desiccated environment or dry cabinet | Minimizes the risk of hydrolysis.[2][5] |
Q4: Can I handle this compound on the open bench?
A4: While brief handling on an open bench in a controlled laboratory environment is generally acceptable, prolonged exposure to ambient air should be minimized due to the presence of atmospheric moisture. For procedures requiring extended handling times, it is best practice to work in a glove box or under a stream of dry, inert gas.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, linking them to potential decomposition pathways and offering corrective actions.
Issue 1: My reaction is producing unexpected byproducts, primarily N-phenylacrylamide.
Q: I am using this compound in a reaction with a non-nucleophilic base, and I am observing the formation of N-phenylacrylamide as a major impurity. What is causing this, and how can I prevent it?
A: The formation of N-phenylacrylamide is a classic indicator of base-catalyzed elimination , also known as dehydrochlorination. In this process, a base removes a proton from the carbon alpha to the carbonyl group, and the resulting enolate intermediate expels the chloride ion to form a double bond.
Caption: Base-catalyzed elimination pathway.
-
Re-evaluate Your Choice of Base: If your reaction conditions are sensitive to the formation of N-phenylacrylamide, consider using a sterically hindered, non-nucleophilic base with a milder basicity. In some cases, an inorganic base like potassium carbonate, which has lower solubility in organic solvents, can be a suitable alternative.
-
Control the Stoichiometry of the Base: Use the minimum effective amount of base. An excess of base will drive the elimination reaction.
-
Lower the Reaction Temperature: Elimination reactions are often accelerated by heat. Running your reaction at a lower temperature can significantly reduce the rate of N-phenylacrylamide formation.
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of your starting material and the formation of byproducts.[6] Quench the reaction as soon as the desired transformation is complete.
Issue 2: My product yield is low, and I've isolated aniline and 3-chloropropanoic acid from the reaction mixture.
Q: After aqueous workup, I am finding significant amounts of aniline and 3-chloropropanoic acid, leading to a low yield of my desired product. What is happening?
A: The presence of aniline and 3-chloropropanoic acid strongly suggests that your starting material is undergoing hydrolysis . The amide bond in this compound is susceptible to cleavage under both acidic and basic aqueous conditions, which are common during reaction workups.
Caption: Acid and base-catalyzed hydrolysis pathways.
-
Maintain Anhydrous Reaction Conditions: Ensure all your solvents and reagents are thoroughly dried before use. The hydrolysis can be initiated by residual water in the reaction mixture, especially at elevated temperatures.
-
Optimize Your Aqueous Workup:
-
pH Control: Avoid strongly acidic or basic conditions during the workup if possible. Amide hydrolysis is catalyzed at both low and high pH.[7][8][9]
-
Temperature: Perform the aqueous extraction at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.
-
Minimize Contact Time: Do not let your organic phase remain in contact with the aqueous layer for an extended period. Separate the layers promptly after extraction.
-
-
Consider a Non-Aqueous Workup: If your product is amenable, a non-aqueous workup could be an effective solution. This might involve filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts, followed by evaporation of the solvent.
Issue 3: I suspect my starting material has degraded upon storage. How can I check its purity?
Q: I have a batch of this compound that has been stored for a while. How can I assess its purity and identify potential degradation products before using it in a critical reaction?
A: It is excellent practice to verify the purity of your starting materials. Several analytical techniques can be employed to assess the integrity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture.
-
Method: A reverse-phase HPLC method, using a C18 column with a water/acetonitrile or water/methanol gradient, is typically effective.[6][10]
-
Detection: A UV detector set to a wavelength where the aromatic ring of the molecule absorbs (e.g., 254 nm) should provide good sensitivity.
-
What to look for: A pure sample will show a single major peak. The presence of earlier-eluting peaks might indicate more polar degradation products like aniline or 3-chloropropanoic acid, while a later-eluting peak could correspond to the less polar N-phenylacrylamide.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an excellent tool for a quick purity check and structural confirmation.
-
Method: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
What to look for: Compare the obtained spectrum with a reference spectrum of pure this compound. Look for the characteristic vinyl proton signals of N-phenylacrylamide or the distinct aromatic signals of aniline that differ from the parent compound.
-
References
- Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water.Journal of Supercritical Fluids.[Link]
- Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature w
- How to detect the purity of N - Phenylacrylamide (Cas 2210 - 24 - 4)?BIOSYNCE Blog.[Link]
- Separation of N-(4-(Aminosulphonyl)phenyl)acrylamide on Newcrom R1 HPLC column.SIELC Technologies.[Link]
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- On the pH dependence of amide proton exchange r
- The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions.Royal Society of Chemistry.[Link]
- Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate.
- pH Dependent Thermodynamic and Amide Exchange Studies of the C-Terminal Domain of the Ribosomal Protein L9: Implications for Unfolded State Structure.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- On the hydrolysis mechanisms of amides and peptides.University of Regina.[Link]
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.Chemistry Steps.[Link]
- Synthesis of N-phenylacrylamide.PrepChem.com.[Link]
- The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions.
- This compound.ChemBK.[Link]
- Synthesis of the β-lactams through intramolecular cyclization, followed by basic hydrolysis and coupling reactions with different amines.
- Supporting Inform
- Analytical Procedures for Aniline and Selected Derivatives in Wastew
- Method 8131: Aniline and Selected Derivatives by Gas Chrom
- Base C
- Determination of Acrylamide in Food Simulants.food.gov.uk.[Link]
- Effective Ways of Moisture Sensitive Device Storage and Handling.PCBCart.[Link]
- Chloronitramide anion is a decomposition product of inorganic chloramines.PMC - NIH.[Link]
- Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentr
- Laboratory determination of aniline (CAS: 62-53-3).Analytice.[Link]
- Cyclization of interlocked fumaramides into β-lactams: experimental and computational mechanistic assessment of the key intercomponent proton transfer and the stereocontrolling active pocket.PMC - NIH.[Link]
- Advances in the chemistry of β-lactam and its medicinal applic
- Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines.MDPI.[Link]
- Studies on the ring-cyclization and ring-expansion enzymes of beta-lactam biosynthesis in Cephalosporium acremonium.PubMed.[Link]
- Handling Moisture Sensitive Devices.Mini-Circuits Blog.[Link]
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.PMC - NIH.[Link]
- A Practical Guide to MSL: Handling and Storing Sensitive Components.intelligentlogistics.com.[Link]
- EPA Method 8316 (SW-846)
- Bulk Handling Solutions for Moisture Sensitive Products.Vishakha Polyfab.[Link]
- Effective Ways of Moisture Sensitive Device Storage and Handling.RayPCB.[Link]
- Acid and base-catalyzed hydrolysis of amides.Khan Academy.[Link]
- Novel and Recent Synthesis and Applications of β-Lactams.PMC - PubMed Central.[Link]
- Process for the preparation of N-substituted acrylamides.
- “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls.NIH.[Link]
- Impact of Solvent on the Thermal Stability of Amines.PMC - NIH.[Link]
- N-Phenylacrylamide.PubChem.[Link]
- N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion.NIH.[Link]
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- 6. biosynce.com [biosynce.com]
- 7. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water - East China Normal University [pure.ecnu.edu.cn]
- 8. On the pH dependence of amide proton exchange rates in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of N-(4-(Aminosulphonyl)phenyl)acrylamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. epa.gov [epa.gov]
Technical Support Center: 3-Chloro-N-phenylpropanamide Reactions
Welcome to the technical support center for 3-Chloro-N-phenylpropanamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific amide bond formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success from reaction setup to final purification.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most pressing issues encountered during the synthesis of this compound, typically formed via the acylation of aniline with 3-chloropropanoyl chloride.
Question: My reaction yield is extremely low or I've isolated no product. What are the primary causes and how can I fix this?
Answer: A low or zero yield is one of the most common yet frustrating outcomes. The root cause typically falls into one of three categories: inactive starting materials, suboptimal reaction conditions, or side reactions consuming your reagents.
-
Inactivation of the Nucleophile (Aniline): The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl)[1][2][3]. Without a base to neutralize this acid, it will protonate the lone pair on the nitrogen of the starting aniline. This forms an unreactive ammonium salt, effectively halting the reaction after a theoretical maximum of 50% yield, though in practice it is often much lower[4][5].
-
Hydrolysis of the Electrophile (3-Chloropropanoyl Chloride): Acyl chlorides are highly reactive and susceptible to hydrolysis by water, which converts them to the much less reactive 3-chloropropanoic acid.
-
Solution: Ensure your reaction is conducted under anhydrous conditions if using an organic base like TEA. Use dry solvents and glassware. If performing a Schotten-Baumann reaction with an aqueous base, vigorous stirring is critical to ensure the acyl chloride preferentially reacts with the aniline in the organic phase rather than with water[5]. Adding the acyl chloride slowly at a low temperature (0-5 °C) can also mitigate hydrolysis by controlling the exothermic reaction[5].
-
-
Poor Reagent Quality: Aniline can oxidize and darken on storage. The 3-chloropropanoyl chloride can degrade if exposed to moisture.
-
Solution: Use freshly distilled aniline if it appears discolored. Ensure the 3-chloropropanoyl chloride is of high quality and has been stored properly under an inert atmosphere.
-
Troubleshooting Workflow for Low Yield
Here is a logical workflow to diagnose and solve low-yield issues.
Sources
Technical Support Center: 3-Chloro-N-phenylpropanamide Synthesis
A Senior Application Scientist's Guide to Navigating Scale-Up Challenges
Welcome to the technical support center for the synthesis of 3-Chloro-N-phenylpropanamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize this process effectively. Scaling up is rarely a linear process; it introduces new variables in heat transfer, mass transfer, and safety that must be proactively managed.[1] This document will serve as your comprehensive resource for anticipating and resolving the specific challenges associated with this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most direct and widely used method is the N-acylation of aniline with 3-chloropropionyl chloride.[2] This is a variation of the Schotten-Baumann reaction. Typically, a base is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion. For scale-up, careful selection of the solvent and base, along with stringent control over the addition rate and temperature, is paramount.
Q2: What are the primary safety concerns I should be aware of during scale-up?
There are two major safety considerations:
-
Reagent Hazards : 3-chloropropionyl chloride is highly corrosive, lachrymatory, and reacts violently with water.[3] Aniline is toxic and readily absorbed through the skin. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.[4][5] Work should be conducted in a well-ventilated fume hood or a controlled reactor system.
-
Reaction Exotherm : The acylation of aniline is a highly exothermic reaction. On a small scale, this heat can dissipate quickly. However, during scale-up, the surface-area-to-volume ratio decreases, making heat removal less efficient.[1][6] A "runaway" reaction is a significant risk, which can lead to a rapid increase in temperature and pressure. A robust cooling system and a carefully controlled addition rate of the acyl chloride are non-negotiable for safe operation.
Q3: Why is my final product discolored (e.g., pink, brown, or yellow)?
Discoloration is almost always due to impurities. The most common cause is the oxidation of residual aniline. Aniline is notoriously unstable and can form colored byproducts, especially when exposed to air and light. Other possibilities include side-reaction products or thermally degraded material. To mitigate this, ensure:
-
High-purity, preferably distilled, aniline is used.
-
The workup procedure effectively removes all unreacted aniline. An acidic wash (e.g., with dilute HCl) is excellent for this, as it converts aniline to its water-soluble salt.[2]
-
The final product is thoroughly dried and protected from prolonged exposure to heat and light.
Scalable Synthesis Protocol: this compound
This protocol is designed as a baseline for a multi-gram to kilogram scale synthesis. It emphasizes control and safety.
Reagents and Equipment
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |
| Aniline | 92.14 | 1.022 | Use freshly distilled or high-purity grade. |
| 3-Chloropropionyl Chloride | 126.98 | 1.34 | Highly corrosive and moisture-sensitive.[3] |
| Triethylamine (TEA) | 101.19 | 0.726 | Acts as an HCl scavenger. |
| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous grade recommended. |
| Hydrochloric Acid (1M) | - | - | For workup. |
| Saturated Sodium Bicarbonate | - | - | For workup. |
| Brine | - | - | For workup. |
Equipment : Jacketed glass reactor with overhead stirring, thermocouple/temperature probe, addition funnel (for controlled addition), and a connection to an inert gas line (Nitrogen or Argon).
Step-by-Step Methodology
-
Reactor Setup : Set up the reactor under an inert atmosphere of nitrogen. Ensure the overhead stirrer is functioning correctly and the reactor cooling system is operational and set to 0-5 °C.
-
Charge Reagents : Charge the reactor with aniline (1.0 eq.) and anhydrous dichloromethane (DCM, ~5-10 volumes relative to aniline). Begin stirring and cool the solution to 0-5 °C.
-
Base Addition : Add triethylamine (1.1 eq.) to the cooled aniline solution.
-
Controlled Acyl Chloride Addition : In a separate, dry addition funnel, prepare a solution of 3-chloropropionyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 10 °C. This addition is highly exothermic and must be done slowly.
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the aniline is consumed (typically 1-3 hours).
-
Quenching & Workup :
-
Cool the reaction mixture back down to 10-15 °C.
-
Slowly add 1M HCl to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove residual aniline/TEA), saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.
-
-
Isolation & Drying : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : The crude solid can be purified by recrystallization. A common solvent system is ethanol/water or isopropanol.[7] Dissolve the crude product in a minimal amount of hot solvent, then slowly add the anti-solvent (water) until turbidity persists. Cool slowly to induce crystallization. Filter the pure crystals, wash with a small amount of cold solvent, and dry under vacuum. The expected melting point is in the range of 119-121 °C.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up process.
Diagram: General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting synthesis issues.
Q: My reaction yield is significantly lower than expected. What are the common causes?
A: Low yield is a multifaceted problem. Here’s how to diagnose it:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, poor mixing (especially on scale), or inadequate activation.
-
Diagnosis: Check your reaction profile via TLC or HPLC. If you see a significant amount of unreacted aniline, the reaction hasn't gone to completion.
-
Solution: Increase the reaction time. On a larger scale, ensure the stirring is efficient to prevent localized "hot spots" or areas of poor reagent mixing.[1] Confirm that your 3-chloropropionyl chloride is not hydrolyzed; use a fresh, high-quality bottle.
-
-
Side Reactions:
-
Cause: The formation of unwanted byproducts consumes your starting material. The most common side product is the diacylated aniline, where a second acyl group adds to the nitrogen. Another possibility, though less common without a strong Lewis acid catalyst, is a Friedel-Crafts acylation on the phenyl ring.[9]
-
Diagnosis: Look for new spots on your TLC or peaks in your chromatogram. The diacylated product will be higher molecular weight and less polar.
-
Solution: Maintain strict stoichiometric control. Adding the aniline to the acyl chloride (reverse addition) can sometimes favor diacylation. Ensure you add the acyl chloride slowly to the aniline solution. Maintaining a low temperature (0-5 °C) during addition helps suppress side reactions.
-
-
Product Loss During Workup/Purification:
-
Cause: The product may have some solubility in the aqueous wash layers, or you may be using an inappropriate recrystallization solvent system, leading to poor recovery.
-
Diagnosis: If the reaction appears clean by in-process controls, the loss is occurring downstream.
-
Solution: Minimize the volume of aqueous washes. When recrystallizing, ensure you are not using too much solvent and that the solution is cooled sufficiently to maximize crystal precipitation.[7] Perform a solvent screen to find the optimal system for high recovery and purity.
-
Q: I'm observing a persistent impurity that co-crystallizes with my product. How can I identify and remove it?
A: This is a classic scale-up challenge. An impurity that is a minor issue at 1g can become a major purification hurdle at 1kg.
Table: Common Impurities and Mitigation Strategies
| Potential Impurity | Likely Cause | Analytical Signature | Mitigation Strategy |
| Aniline | Incomplete reaction; Ineffective workup. | Baseline spot on TLC (if using amine-staining); Early eluting peak in GC/HPLC. | Add an extra acidic wash (1M HCl) during workup. |
| N,N-Di(3-chloropropionyl)aniline | Incorrect stoichiometry or addition; High temperature. | Less polar spot on TLC; Higher MW peak in GC-MS. | Ensure slow, controlled addition of acyl chloride at low temperature. Use no more than 1.05-1.1 eq. of acyl chloride. |
| Aniline Hydrochloride | Formed if base is insufficient or if product precipitates before base can react. | Water-soluble salt; may appear as insoluble solid in organic layer. | Use a slight excess of a non-nucleophilic base like triethylamine (1.1 eq.). |
| Hydrolyzed Acyl Chloride (3-Chloropropionic Acid) | Use of wet solvents or exposure of acyl chloride to moisture. | Acidic; will be removed by bicarbonate wash. Can be seen by HPLC. | Use anhydrous solvents and handle 3-chloropropionyl chloride under an inert atmosphere. |
If an impurity persists, consider a secondary purification step. If recrystallization is insufficient, a slurry in a solvent that dissolves the impurity but not your product (like diethyl ether or hexanes) can be effective. As a last resort, column chromatography may be needed, though it is less desirable for large-scale processing.
Diagram: Scale-Up Exotherm Management Logic
Caption: Key factors for managing reaction exotherm during scale-up.
Q: My crystallization is inconsistent. Sometimes I get fine needles, other times large clumps, and sometimes it just oils out. How do I make it robust?
A: Crystallization is highly sensitive to scale-dependent factors like cooling rate and agitation.[1] Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent.
-
Control Cooling Rate: Do not crash-cool the solution. A slow, controlled cooling profile is essential for forming a uniform, pure crystalline solid. For large batches, this may mean programming a cooling ramp over several hours.
-
Agitation: The stirring rate is critical. Too slow, and you get poor heat transfer and large, potentially impure agglomerates. Too fast, and you can induce shear, leading to the formation of fine, difficult-to-filter particles. The ideal is gentle, consistent agitation that keeps the crystals suspended.
-
Seeding: To ensure consistency, develop a seeding strategy. Once the solution is supersaturated, add a small quantity of pure, previously isolated crystals. This provides nucleation sites and promotes controlled crystal growth, preventing oiling out and leading to a more consistent particle size distribution.
-
Solvent Choice: The choice of solvent is the most critical parameter. The ideal solvent should dissolve the product well when hot but poorly when cold.[7] Perform a solvent screen at the lab scale to identify the best system before scaling up.
By understanding the fundamental principles of this acylation reaction and anticipating the physical challenges of scale-up, you can develop a safe, robust, and efficient process for producing high-quality this compound.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- ChemBK. (2024). This compound.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.
- Royal Society of Chemistry. (2017). A green chemistry perspective on catalytic amide bond formation.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4), 592-604.
- Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
- National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. PubChem.
- Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
- PrepChem.com. (n.d.). Synthesis of Step 1. 3-Chloro-N-phenylpropionamide.
- ResearchGate. (n.d.). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide.
- ACS Publications. (2007). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 107(12).
- Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Chloro-N-phenylbenzamide. PubChem.
- Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide?
- Unacademy. (n.d.). Acylation Reaction Example.
- Matrix Fine Chemicals. (n.d.). This compound.
- Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
- ResearchGate. (n.d.). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation.
- PubMed. (2015). Crystal structure of 3-chloro-N-(2-nitro-phen-yl)benzamide.
- Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
- ResearchGate. (n.d.). (PDF) 3-Chloro-N-(3-methylphenyl)benzamide.
- Nature. (2023). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Nature Portfolio.
- Crysdot LLC. (n.d.). This compound.
- Google Patents. (n.d.). EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
Sources
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. prepchem.com [prepchem.com]
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- 9. Example of Acylation Reaction [unacademy.com]
Impact of solvent choice on 3-Chloro-N-phenylpropanamide reactivity
Welcome to the technical support center for 3-Chloro-N-phenylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile intermediate. My goal is to provide not just protocols, but a deep, mechanistic understanding of how solvent choice fundamentally dictates reaction outcomes. By understanding the causality behind these experimental choices, you can troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what kind of reactions does it typically undergo?
A1: this compound has two primary sites of interest for reactivity. The most significant is the electrophilic carbon atom bonded to the chlorine atom. This makes the molecule an excellent substrate for nucleophilic substitution reactions (SN1 and SN2) , where the chloride ion acts as a good leaving group.
The second site is the amide functional group. The nitrogen atom is nucleophilic, and the adjacent carbonyl group influences its reactivity. This allows for intramolecular reactions, most notably the base-mediated intramolecular cyclization to form N-phenyl-β-propiolactam, a four-membered ring structure. The success and mechanism of this cyclization are profoundly influenced by the reaction conditions, especially the solvent.
Q2: I need to dissolve this compound for a reaction. What are its general solubility characteristics?
A2: this compound is a crystalline solid with limited solubility in water.[1] It is readily soluble in a range of common organic solvents, including alcohols (ethanol, methanol), chlorinated solvents (chloroform, dichloromethane), and ethers.[1] For reactions, polar aprotic solvents like acetone, acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are also effective at dissolving it. A study on the closely related 3-chloro-N-phenyl-phthalimide found it was most soluble in acetone and least soluble in methanol, which underscores that even within polar solvents, solubility can vary significantly.[2][3] Always perform a solubility test with your chosen solvent at the intended reaction temperature before running a large-scale experiment.
Q3: How does the choice between a polar protic and a polar aprotic solvent affect nucleophilic substitution on this molecule?
A3: This is a critical question that goes to the heart of controlling reactivity. The difference in outcome is rooted in how these solvent classes interact with the nucleophile.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can form strong hydrogen bonds.[4] While they are excellent at dissolving ionic reagents, they can severely hinder SN2 reactions. They form a "cage" of solvent molecules around the anionic nucleophile through hydrogen bonding, stabilizing it and reducing its energy and, consequently, its reactivity.[5][6] This "caged" nucleophile is less available to attack the electrophilic carbon. However, for SN1 reactions, which proceed through a carbocation intermediate, these solvents are ideal as they effectively stabilize the charged intermediate and the leaving group, lowering the activation energy and accelerating the reaction.[7][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents have significant dipole moments but lack O-H or N-H bonds.[4] They are superb for SN2 reactions. They solvate the cation (the nucleophile's counter-ion) through dipole-dipole interactions but leave the anionic nucleophile relatively "naked" and unsolvated.[6][9] This makes the nucleophile highly reactive and dramatically increases the rate of SN2 reactions—in some cases by a factor of thousands compared to protic solvents.[6]
The diagram below illustrates this fundamental concept.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, with a focus on solvent-related causes and solutions.
Problem 1: Low or No Yield in an Intramolecular Cyclization to a β-Lactam.
-
Symptom: After adding a base (e.g., NaH, KOBu-t) to a solution of this compound, TLC/LC-MS analysis shows only starting material, even after extended reaction time or heating.
-
Probable Cause: The reaction is an intramolecular SN2 reaction. If you are using a polar protic solvent (like ethanol), the solvent may be deactivating the amide anion formed after deprotonation. Furthermore, the protic solvent could be competing with the amide as a nucleophile, leading to side products.
-
Solution: Switch to a polar aprotic solvent.
-
Recommended Solvents: Anhydrous DMF or THF are excellent choices. They will dissolve the substrate and the intermediate amide anion salt without interfering with the nucleophilicity of the anion.
-
Protocol Insight: The key is to generate the amide anion and have it be as "naked" as possible to facilitate the intramolecular attack on the carbon-chlorine bond. Polar aprotic solvents achieve this by solvating the counter-ion (Na⁺, K⁺) while leaving the nucleophilic nitrogen free to react.
-
Problem 2: Formation of an Unexpected Side Product, N-phenylacrylamide.
-
Symptom: Along with the desired substitution product, a significant amount of N-phenylacrylamide is observed. This is an elimination (E2) product.
-
Probable Cause: The base you are using is too sterically hindered or the solvent is promoting elimination over substitution. While the primary halide structure of this compound favors substitution, a strong, bulky base in a solvent that doesn't strongly promote SN2 can shift the balance toward elimination.
-
Solution: Modify your base and solvent system to favor substitution.
-
Solvent Choice: Use a classic polar aprotic solvent for SN2 reactions like DMSO or DMF . These solvents are known to accelerate SN2 rates far more than E2 rates.
-
Base Choice: Use a less-hindered base if possible, or a weaker base if the reaction allows. For substitutions with an external nucleophile, a non-basic nucleophile (e.g., NaN₃) in DMF will proceed cleanly without elimination. For the intramolecular cyclization, NaH in THF or DMF is standard as the hydride is non-nucleophilic and the resulting amide anion is the desired nucleophile.
-
The flowchart below provides a decision-making process for troubleshooting these common issues.
Problem 3: The cis/trans Stereoselectivity of my β-Lactam is Not What I Expected.
-
Symptom: In a related reaction to form a substituted β-lactam (e.g., via a Staudinger cycloaddition), the observed diastereomeric ratio is incorrect.
-
Probable Cause: The stereochemical outcome of β-lactam formation is highly sensitive to solvent polarity.[10] This is because the reaction can proceed through a zwitterionic intermediate. Polar solvents can stabilize this intermediate, allowing time for bond rotation and isomerization to the thermodynamically more stable trans product before ring closure occurs.[11]
-
Solution: Modulate the solvent polarity to target the desired isomer.
-
For trans isomers: Use a more polar solvent like chlorobenzene or even acetonitrile . This will stabilize the intermediate, promoting the formation of the trans product.[12]
-
For cis isomers: Use a non-polar solvent like benzene or toluene . In a non-polar environment, the zwitterionic intermediate is less stable and ring closure is faster, often leading to the kinetically favored cis product.[11][12]
-
| Solvent Class | Dielectric Constant (ε) | Protic/Aprotic | Typical Effect on this compound Reactivity |
| Methanol | 32.7 | Protic | Favors SN1. Hinders SN2 by solvating nucleophiles.[5][8] |
| Ethanol | 24.5 | Protic | Similar to methanol; can be a source of solvolysis side products. |
| Acetonitrile | 37.5 | Aprotic | Excellent for SN2; promotes "naked" nucleophiles.[6] |
| DMF | 36.7 | Aprotic | Excellent for SN2; high boiling point allows for heating.[6] |
| DMSO | 46.7 | Aprotic | Excellent for SN2; strongly solvates cations.[6] |
| Acetone | 20.7 | Aprotic | Good for SN2, though less polar than DMF/DMSO. |
| THF | 7.6 | Aprotic | Common for reactions with strong bases (e.g., NaH); less polar. |
| Toluene | 2.4 | Aprotic (Non-polar) | Can favor kinetic (often cis) products in cycloadditions.[11] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Nucleophilic Substitution Reaction
This protocol provides a framework for systematically testing different solvents to optimize a reaction. We will use the reaction of this compound with sodium azide (NaN₃) as a model SN2 reaction.
Methodology:
-
Preparation: In four separate, dry reaction vials equipped with stir bars, add this compound (e.g., 100 mg, 0.54 mmol) and sodium azide (e.g., 42 mg, 0.65 mmol, 1.2 eq).
-
Solvent Addition: To each vial, add 2 mL of one of the test solvents:
-
Vial A: Anhydrous DMF
-
Vial B: Anhydrous Acetonitrile
-
Vial C: Anhydrous Ethanol
-
Vial D: Anhydrous THF
-
-
Reaction: Seal the vials and place them in a pre-heated block at 50°C. Stir the reactions at a consistent speed.
-
Monitoring: After 1 hour and 4 hours, take a small aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and spot on a TLC plate (or analyze by LC-MS) to assess the consumption of starting material and the formation of the product.
-
Analysis: Compare the conversion rates. You will likely observe the highest conversion in DMF and acetonitrile, with significantly lower conversion in ethanol, demonstrating the powerful effect of aprotic solvents on SN2 reactions. This self-validating system directly links solvent choice to reaction efficiency.
References
- ChemBK. (2024). This compound - Physico-chemical Properties.
- Encyclopedia.pub. (2020). Synthesis of β-Lactams.
- Banik, B. K. (n.d.). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. (PDF).
- Abraham, M. H. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. University of Surrey.
- Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Schaller, C. P. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict/Saint John's University.
- Journal of Scientific Research and Reports. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
- Mandal, K. K. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. St.
- ResearchGate. (2016). (PDF) Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Singh, G. S. (2007). Advances in the chemistry of β-lactam and its medicinal applications. PMC - PubMed Central.
- SciELO Colombia. (2016). Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. scielo.org.co [scielo.org.co]
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- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 8. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Catalyst Selection for Reactions Involving 3-Chloro-N-phenylpropanamide
Welcome to the Technical Support Center for catalyst selection in reactions involving 3-Chloro-N-phenylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to make informed decisions in your experimental design, ensuring both efficiency and success in your synthetic endeavors.
I. Frequently Asked Questions (FAQs) about Catalyst Selection
This section addresses common queries regarding the catalytic reactions of this compound, focusing on catalyst choice and reaction pathways.
Q1: What are the primary reactions involving this compound that require catalysis?
This compound is a versatile precursor primarily utilized in two key types of reactions where catalyst selection is critical:
-
Intramolecular Cyclization: The most prominent reaction is the base-catalyzed intramolecular cyclization to form N-phenyl-β-propiolactam (also known as N-phenyl-2-azetidinone). This four-membered ring is a crucial structural motif in many pharmaceutically active compounds, including β-lactam antibiotics. The catalyst's role is to deprotonate the amide nitrogen, initiating a nucleophilic attack on the carbon bearing the chlorine atom.
-
Nucleophilic Substitution: The chlorine atom at the 3-position can be displaced by various nucleophiles. While strong nucleophiles may react without a catalyst, catalysis can be essential for weaker nucleophiles or to enhance reaction rates and selectivity. This opens pathways to a diverse range of functionalized N-phenylpropanamide derivatives.
Q2: What are the most common catalysts for the intramolecular cyclization of this compound to form N-phenyl-β-propiolactam?
The intramolecular cyclization of this compound is predominantly a base-catalyzed process. The choice of base is critical to achieving high yields and minimizing side reactions. Commonly employed bases include:
-
Strong, Non-nucleophilic Bases: These are the preferred catalysts for this transformation. Examples include:
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that effectively deprotonates the amide.
-
Potassium tert-butoxide (KOtBu): A strong, sterically hindered base that is highly effective in promoting the cyclization.[1][2][3]
-
Lithium Diisopropylamide (LDA): Another strong, non-nucleophilic base often used for deprotonation reactions.
-
The primary function of these catalysts is to generate the amide anion, which then acts as an internal nucleophile to displace the chloride, forming the β-lactam ring.
Q3: How do I choose the optimal base catalyst for the cyclization reaction?
The optimal base depends on several factors, including the solvent, reaction temperature, and the specific substrate. Here's a comparative guide:
| Catalyst | Common Solvents | Typical Temperature | Key Considerations |
| Sodium Hydride (NaH) | THF, DMF | Room Temp. to 60 °C | - Highly effective and widely used. - Requires an aprotic solvent. - Heterogeneous reaction, requires good stirring. |
| Potassium tert-butoxide (KOtBu) | THF, t-BuOH | Room Temp. | - Soluble in many organic solvents, allowing for homogeneous reactions. - Its bulkiness can help suppress side reactions like intermolecular condensation.[1][2] |
| Lithium Diisopropylamide (LDA) | THF | -78 °C to Room Temp. | - Very strong base, useful when weaker bases are ineffective. - Typically prepared in situ and used at low temperatures. |
Expert Insight: For initial trials, potassium tert-butoxide in THF is an excellent starting point due to its high reactivity and solubility. If side reactions are a concern, the steric hindrance of KOtBu can be advantageous.
Q4: Are there any non-basic catalysts for this cyclization?
While base catalysis is the standard method, enzymatic approaches for the synthesis of β-lactams have been explored. These methods can offer high stereoselectivity. For instance, enzyme-catalyzed intramolecular C-H amidation has been used to form β-lactam rings, although this is a different mechanistic pathway than the cyclization of this compound.[4] For the specific transformation of this compound, base catalysis remains the most direct and widely practiced approach.
Q5: What are the key considerations for catalyst selection in nucleophilic substitution reactions at the 3-position?
For nucleophilic substitution at the 3-position, the choice of catalyst depends on the nucleophile's strength and the desired reaction conditions.
-
Uncatalyzed Reactions: Strong nucleophiles, such as primary or secondary amines, can displace the chloride without a catalyst, although heating may be required.
-
Phase-Transfer Catalysis (PTC): For reactions involving an ionic nucleophile (e.g., salts of nucleophiles) and an organic solvent, a phase-transfer catalyst like a quaternary ammonium or phosphonium salt can be highly effective. The PTC transports the nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs.[5][6][7][8][9]
-
Lewis Acid Catalysis: Lewis acids can activate the C-Cl bond, making it more susceptible to nucleophilic attack, especially by weaker nucleophiles.[10][11] Common Lewis acids include aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂).[12]
II. Troubleshooting Guide for Catalyst-Mediated Reactions
This section provides solutions to common problems encountered during the synthesis of N-phenyl-β-propiolactam.
Problem 1: Low or no yield of the desired β-lactam product.
-
Possible Cause A: Ineffective deprotonation of the amide.
-
Troubleshooting Step:
-
Increase Base Strength/Concentration: If using a weaker base, switch to a stronger, non-nucleophilic base like NaH, KOtBu, or LDA. Ensure you are using at least a stoichiometric amount of the base.
-
Check Base Quality: Strong bases can be deactivated by moisture or air. Use freshly opened or properly stored base.
-
Optimize Solvent: Ensure your solvent is anhydrous. Trace amounts of water will quench the strong base.
-
-
-
Possible Cause B: Catalyst deactivation or incompatibility.
-
Troubleshooting Step:
-
Ensure Inert Atmosphere: Reactions with strong bases like NaH and LDA should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.
-
Solvent Choice: Ensure the solvent is compatible with the chosen base. For example, protic solvents are incompatible with strong bases.
-
-
Problem 2: Formation of significant side products.
-
Possible Cause: Intermolecular side reactions or elimination.
-
Troubleshooting Step:
-
Use a Hindered Base: A sterically bulky base like potassium tert-butoxide can favor the intramolecular cyclization over intermolecular reactions.[1][2]
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.
-
Control Temperature: Higher temperatures can sometimes promote elimination reactions. Try running the reaction at a lower temperature. The reaction of alkyl chlorides with alkaline materials can sometimes lead to hydrolysis to the corresponding alcohol or dehydrohalogenation to an olefin.[13]
-
-
Problem 3: Reaction fails to go to completion.
-
Possible Cause: Insufficient catalyst loading or catalyst degradation.
-
Troubleshooting Step:
-
Increase Catalyst Loading: While the base is technically a reagent in this reaction, ensuring a slight excess can help drive the reaction to completion.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. If the reaction stalls, consider adding more base.
-
-
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the base-catalyzed intramolecular cyclization of this compound.
Protocol 1: General Procedure for Base-Catalyzed Intramolecular Cyclization of this compound to N-phenyl-β-propiolactam
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Starting Material: this compound can be synthesized by reacting aniline with 3-chloropropionyl chloride in a suitable solvent like acetone.[14]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (a concentration of 0.1 M is a good starting point).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq.) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude N-phenyl-β-propiolactam by column chromatography on silica gel or by recrystallization.
IV. Visualizations
Diagram 1: Reaction Workflow
Caption: Workflow for the synthesis of N-phenyl-β-propiolactam.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting guide for low β-lactam yield.
V. References
-
Tundo, P., Venturello, P., & Angeletti, E. (1983). Catalytic interconversion of alkyl halides by gas-liquid phase-transfer catalysis. Journal of the Chemical Society, Perkin Transactions 2, 485-491.
-
PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis. Industrial Phase-Transfer Catalysis, Issue 17.
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Vol. 3, Issue 1.
-
St. Paul's Cathedral Mission College. Nucleophilic Substitution Reaction SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect.
-
Arrad, O., & Sasson, Y. Thin-layer phase-transfer catalysis in the reaction of alkyl chlorides and a solid formate salt. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Lewis acid catalysis.
-
PrepChem.com. (n.d.). Synthesis of Step 1. 3-Chloro-N-phenylpropionamide.
-
Organic Chemistry. (2019, August 6). 01.07 Lewis Acid Catalysis [Video]. YouTube.
-
The Organic Chemistry Tutor. (2024, August 27). Unimolecular Nucleophilic Substitution - SN1 Mechanism [Video]. YouTube.
-
The Organic Chemistry Tutor. (2023, June 23). Unimolecular Nucleophilic Substitution (SN1) Reactions [Video]. YouTube.
-
ChemBK. (2024, April 9). This compound.
-
Wikipedia. (n.d.). SN1 reaction.
-
Brandenberg, O. F., Fasan, R., & Arnold, F. H. (2017). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society, 139(37), 13029–13032.
-
Tetrahedron Letters. (n.d.). Lewis acid-catalyzed intramolecular amination via 1,3-chirality transfer.
-
Encyclopedia.pub. (2020, June 7). Synthesis of β-Lactams.
-
PubMed. (2020, November 7). Potassium tert-butoxide mediated C-C, C-N, C-O and C-S bond forming reactions.
-
Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism.
-
Chemical Communications (RSC Publishing). (n.d.). Potassium tert-butoxide mediated Heck-type cyclization/isomerization–benzofurans from organocatalytic radical cross-coupling reactions.
-
PubChem. (n.d.). This compound.
-
Bentivoglio, G., & et al. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Synthesis, 3(3), 249-284.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of β-Lactam compounds.
-
Request PDF. (2025, August 6). Synthesis of beta-lactams with pi electron-withdrawing substituents.
-
Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
Chemistry By Shilpi. (2020, January 8). Substitution Nucleophilic Unimolecular , SN1 Mechanism - Haloalkanes And Haloarenes #16 [Video]. YouTube.
-
Google Patents. (n.d.). US3471561A - Amination of alkyl halides.
-
YouTube. (2021, November 15). Aluminum Chloride as a Lewis Acid Catalyst.
-
Semantic Scholar. (n.d.). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone.
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- 3. β-Lactam synthesis [organic-chemistry.org]
- 4. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic interconversion of alkyl halides by gas-liquid phase-transfer catalysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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How to avoid N-dealkylation in 3-Chloro-N-phenylpropanamide reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 3-chloro-N-phenylpropanamide. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the chemical modification of this versatile synthetic intermediate. Instead of a rigid FAQ, we will explore the core chemical principles and provide structured, actionable guidance to help you navigate the complexities of your experiments and avoid common pitfalls, particularly those involving the amide nitrogen.
Understanding the Core Challenge: Beyond Simple N-Dealkylation
While the term "N-dealkylation" might be a primary concern, in the context of reactions starting with this compound, the more immediate and prevalent challenges are controlling the initial N-alkylation step and preventing competing side reactions. The N-phenyl bond itself is robust; however, the reactivity of the amide nitrogen, in concert with the electrophilic center at the chlorinated carbon, creates a delicate balance that must be carefully managed.
This guide will focus on the critical issues you are most likely to encounter:
-
The Competing Intramolecular Cyclization: The primary hurdle in N-alkylation reactions.
-
N- vs. O-Alkylation: Directing the alkylating agent to the desired atom.
-
Stability of the N-Alkyl Product: Preventing cleavage of a newly introduced group.
Troubleshooting Guide 1: The Dominant Side Reaction - Intramolecular Cyclization
Question: I am attempting to N-alkylate this compound using a base and an alkyl halide, but I am consistently isolating a cyclized product instead of my desired N-alkylated compound. Why is this happening and how can I prevent it?
This is the most common problem encountered with this substrate. The formation of a cyclized product, typically a quinolin-2-one derivative after rearrangement, occurs because the deprotonated amide nitrogen acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine. This intramolecular reaction is often kinetically favored over the desired intermolecular N-alkylation.
Mechanism: A Race Between Intermolecular and Intramolecular Pathways
Under basic conditions, the amide proton is abstracted to form an amidate anion. This anion is at the center of the competition between two pathways:
-
Pathway A (Undesired): The nitrogen anion attacks the γ-carbon, displacing the chloride ion to form a four-membered β-lactam ring. This intermediate can then undergo further reactions, such as rearrangement to a more stable quinolin-2-one.
-
Pathway B (Desired): The nitrogen anion acts as a nucleophile in an S(_N)2 reaction with an external alkylating agent (e.g., an alkyl halide) to form the desired tertiary amide.
Caption: Competing reaction pathways after deprotonation.
Solution Strategy: Favoring Intermolecular Alkylation
To favor Pathway B, you must manipulate the reaction conditions to make the intermolecular reaction significantly faster than the intramolecular one. This involves careful selection of the base, solvent, temperature, and alkylating agent.
| Parameter | Recommendation to Avoid Cyclization | Rationale |
| Base | Use a strong, non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) are superior choices to NaH or KOH. | Strong bases ensure rapid and complete deprotonation of the amide.[1] Hindered bases are less likely to interact with the alkylating agent directly. The counter-ion also plays a role; Li⁺ can coordinate with the amide oxygen, potentially reducing the nucleophilicity of the nitrogen slightly and disfavoring the rigid transition state required for cyclization. |
| Temperature | Run the reaction at low temperatures. Deprotonate at -78 °C and slowly warm up only as needed after the alkylating agent is added. | Intramolecular reactions often have a lower activation energy but are entropically disfavored. At low temperatures, you can often "trap" the amidate with the alkylating agent before it has enough thermal energy to cyclize. This is a form of kinetic control.[2][3] |
| Alkylating Agent | Use a highly reactive alkylating agent, such as an alkyl iodide or alkyl triflate , instead of a bromide or chloride.[4] Use a slight excess (1.1-1.2 equivalents). | A more reactive electrophile will accelerate the desired intermolecular S(_N)2 reaction, allowing it to outcompete the intramolecular pathway. |
| Solvent | Use an aprotic, non-polar solvent like Tetrahydrofuran (THF) or Dioxane . | Polar aprotic solvents like DMF or DMSO can stabilize the amidate anion, but may also facilitate the intramolecular cyclization. Less polar solvents can help control reactivity. |
| Order of Addition | Add the base to the amide solution at low temperature, allow deprotonation to complete (typically 15-30 min), and then add the alkylating agent to the pre-formed amidate solution. | This "pre-formation" of the anion ensures that the alkylating agent is introduced to a solution where the nucleophile is ready to react immediately, maximizing the rate of the intermolecular reaction. |
Troubleshooting Guide 2: N-Alkylation vs. O-Alkylation
Question: My reaction has produced an isomer of my desired product. Spectral analysis suggests I have formed an imino ether. How did O-alkylation occur and how can I ensure N-alkylation?
Amides are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. While N-alkylation is usually thermodynamically favored, O-alkylation can occur under certain conditions, leading to a kinetically controlled product.
Caption: N- vs. O-Alkylation pathways for the amidate anion.
Solution Strategy: Ensuring N-Alkylation Selectivity
The outcome is largely dictated by Hard-Soft Acid-Base (HSAB) theory and the choice of base/solvent system.
| Parameter | Recommendation for N-Alkylation | Rationale |
| Base/Solvent System | Use a strong base that fully deprotonates the amide, like NaH or LDA , in a solvent like THF .[1] | Complete deprotonation creates a "free" amidate anion. In this state, the nitrogen is the softer and more nucleophilic site, favoring reaction with soft electrophiles like alkyl halides. Using weaker bases (e.g., K₂CO₃) or protic solvents can lead to a significant population of the neutral amide, where the lone pair on the more electronegative oxygen is more available for attack.[5] |
| Alkylating Agent | Use "soft" electrophiles like alkyl iodides or bromides . | According to HSAB theory, the nitrogen of the amidate is a softer nucleophile than the oxygen. It will preferentially react with soft electrophiles. Avoid highly reactive "hard" electrophiles like dimethyl sulfate if N-selectivity is a problem.[6] |
| Temperature | Allow the reaction to run at a slightly higher temperature (e.g., 0 °C to room temperature) after the initial addition, if cyclization is not a concern. | O-alkylation is often the kinetic product (forms faster at low temperatures), while N-alkylation is the thermodynamic product (more stable).[6] Allowing the reaction to reach thermodynamic equilibrium can favor the N-alkylated product. However, for this compound, this must be balanced against the risk of intramolecular cyclization. |
Experimental Protocols
Protocol 1: Recommended Method for N-Alkylation (Minimizing Cyclization)
This protocol is designed for the selective N-alkylation of this compound using a reactive alkyl halide.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkyl Iodide (e.g., Iodomethane or Iodoethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) to a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Dissolution: Add anhydrous THF to dissolve the starting material (concentration approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add LDA solution (1.1 eq.) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stirring: Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium amidate.
-
Alkylation: Add the alkyl iodide (1.2 eq.) dropwise to the cold solution.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl. If the reaction is sluggish, allow it to warm slowly to -40 °C or -20 °C.
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
FAQs: Stability and Prevention of Dealkylation
Q: I have successfully synthesized my N-alkyl-3-chloro-N-phenylpropanamide product. Under what conditions might the newly added alkyl group be cleaved (N-dealkylation)?
A: While the N-aryl bond is very stable, the N-alkyl bond can be cleaved under specific, typically harsh, conditions.
-
Strong Acidic Conditions: Heating your product in strong acids (e.g., refluxing HBr or TFA) can lead to cleavage of certain N-alkyl groups, particularly those that can form stable carbocations (e.g., N-benzyl or N-tert-butyl groups).
-
Oxidative Conditions: Some oxidative reagents can lead to N-dealkylation, though this is more common in metabolic studies involving cytochrome P450 enzymes.[7]
-
Catalytic Hydrogenolysis: If you have introduced an N-benzyl group, it can be readily cleaved using catalytic hydrogenation (e.g., H₂, Pd/C). This is often used as a deliberate deprotection strategy.
For most standard synthetic transformations (e.g., subsequent nucleophilic substitution at the chloro-position), your N-alkyl group should be stable, provided you avoid strongly acidic and high-temperature conditions.
Q: Can I use a protecting group strategy to avoid these issues altogether?
A: A protecting group strategy is generally overly complex for this scenario. The most direct approach is to optimize the N-alkylation conditions as described above. An alternative synthetic route could be to start with an N-alkylaniline and acylate it with 3-chloropropionyl chloride.[8] This completely avoids the problematic N-alkylation step on the pre-formed amide.
Alternative Synthetic Route Diagram
Caption: Alternative synthesis via N-acylation.
This alternative route is often more reliable and higher-yielding if the required N-alkylaniline is commercially available or easily synthesized.
References
- BenchChem. (2025). Troubleshooting low conversion in N-alkylation of secondary amines.
- Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?
- Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst.
- Hall, L. R., & Hanzlik, R. P. (1991). N-dealkylation of tertiary amides by cytochrome P-450. Xenobiotica, 21(9), 1127-38.
- Karame, I. (2004).
- BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. BenchChem.
- LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Milošević, N., Pergal, M., & Popsavin, V. (2004). Alkylation of N-Substituted 2-Phenylacetamides. Journal of the Serbian Chemical Society, 69(10), 713-724.
- ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?
- Royal Society of Chemistry. (2018). Intramolecular ipso-arylative cyclization of aryl-alkynoates and N-arylpropiolamides with aryldiazonium salts through merged gold/visible light photoredox catalysis.
- Wang, X., et al. (2021). Intramolecular Cyclization/Halogenation of N-Arylpropynamides. Organic Letters.
- Xu, C., et al. (2022). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Thermal Stability of 3-Chloro-N-phenylpropanamide
Welcome to the technical support center for 3-Chloro-N-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the thermal stability of this compound. The information herein is curated to ensure scientific integrity and provide actionable insights for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 3460-04-6) is a chemical intermediate.[1][2] It is primarily utilized in the synthesis of other organic compounds, such as pesticides, dyes, and pharmaceuticals.[1][2]
Q2: What are the known physical properties of this compound?
This compound is typically a colorless to yellowish crystalline solid.[1] Key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [1][3][4] |
| Molar Mass | 183.63 g/mol | [1][4] |
| Melting Point | 119.5-120.5 °C | [1] |
| Boiling Point (Predicted) | 360.2 ± 25.0 °C | [1][5] |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [1][5] |
| Solubility | Soluble in ethanol, ether, and chloroform; low solubility in water. | [1] |
Q3: What are the primary thermal stability concerns with this compound?
As an organochlorine compound, this compound presents potential thermal hazards.[1] The primary concern is its potential for thermal decomposition, which can be initiated by elevated temperatures. This decomposition can be exothermic, meaning it releases heat, which can lead to a runaway reaction if not properly controlled.[6] Factors such as impurities, heating rate, and scale of the reaction can significantly influence its thermal behavior.
Q4: What are the recommended storage and handling conditions for this compound?
To ensure stability and safety, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] It should be stored under an inert atmosphere at room temperature.[1][5] For handling, it is crucial to use personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][9][10] All work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[7][9][10]
Q5: What are the initial signs of thermal instability or decomposition in my experiment?
Initial indicators of thermal instability can include:
-
Unexpected exotherm: A sudden and uncontrolled increase in temperature.
-
Color change: The reaction mixture may darken or change color unexpectedly.
-
Gas evolution: The formation of bubbles or fumes.
-
Pressure build-up: In a closed system, an unexpected increase in pressure.
Monitoring your reaction for these signs is critical for preventing a thermal event.
Troubleshooting Guide: Managing Thermal Events
This section provides a systematic approach to troubleshooting thermal stability issues with this compound.
Step 1: Immediate Actions During a Suspected Thermal Event
If you suspect a thermal event is occurring, prioritize safety above all else.
-
Alert Personnel: Immediately inform colleagues in the vicinity.
-
Remove Heat Source: If it is safe to do so, remove any external heating.
-
Initiate Cooling: If your reaction vessel has a cooling system, activate it.
-
Evacuate: If the reaction appears to be escalating uncontrollably (rapid temperature or pressure rise), evacuate the area immediately and follow your institution's emergency procedures.
Step 2: Post-Event Analysis and Prevention
After any unexpected thermal event, a thorough investigation is necessary to prevent recurrence.
Logical Flow for Troubleshooting Thermal Instability
The following diagram outlines the logical workflow for investigating and mitigating thermal stability issues.
Caption: Troubleshooting workflow for thermal instability.
Experimental Protocols for Thermal Hazard Assessment
To quantitatively assess the thermal stability of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition and the heat of decomposition (ΔHd).
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan.
-
Instrument Setup:
-
Place the sealed pan in the DSC cell.
-
Use an empty, sealed high-pressure pan as a reference.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected decomposition temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) to a final temperature that is beyond the decomposition event (e.g., 400 °C).
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature of the exothermic decomposition peak.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd).
-
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where all mass has been lost (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the percentage of mass loss as a function of temperature.
-
Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.
-
Interpreting the Results and Taking Action
-
High Heat of Decomposition (ΔHd): A large exothermic event indicates a significant amount of energy is released during decomposition, increasing the risk of a runaway reaction.
-
Low Onset Temperature: A low decomposition temperature suggests the compound is less thermally stable and requires stricter temperature control during handling and reactions.
Based on the data from DSC and TGA, you can make informed decisions to mitigate risks:
-
Process Temperature: Ensure that the operating temperature of your process is significantly lower than the onset temperature of decomposition. A safety margin of at least 50 °C is often recommended.
-
Solvent Choice: The choice of solvent can influence thermal stability. Ensure the solvent is compatible and does not catalyze decomposition.
-
Scale-Up Considerations: Thermal management becomes more challenging at a larger scale. Ensure adequate cooling capacity is available and consider performing a thorough process safety review before scaling up.
By following these guidelines and employing a data-driven approach to thermal hazard assessment, you can safely and effectively work with this compound.
References
- This compound. (2024, April 9). ChemBK. [Link]
- 3-Chloro-N-(3-hydroxyphenyl)propanamide. (n.d.). PubChem. [Link]
- This compound. (n.d.).
- 3-chloro-N-[4-(dimethylamino)phenyl]propanamide (544667-97-2). (n.d.). Chemchart. [Link]
- This compound. (n.d.). PubChem. [Link]
- 3-Chloro-N-methylpropanamide. (n.d.). PubChem. [Link]
- 3-Chloro-N-(4-methoxyphenyl)propanamide. (2006, June).
- 3-Chloro-N-phenylbenzamide. (n.d.). PMC - NIH. [Link]
- Runaway Reaction. (n.d.). Gexcon. [Link]
- 50297-40-0| Chemical Name : 3-chloro-N-(3-hydroxyphenyl)propanamide. (n.d.).
- 3-Chloro-N-(4-sulfamoylphenyl)propanamide. (n.d.). PMC - NIH. [Link]
- (PDF) 3-Chloro-N-(3-methylphenyl)benzamide. (n.d.).
- Thermal hazards of a green antimicrobial peracetic acid combining DSC calorimeter with thermal analysis equations. (2025, August 5).
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- 5. 3460-04-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Synthesis and Work-up of 3-Chloro-N-phenylpropanamide
Welcome to the comprehensive technical support guide for the synthesis and work-up of 3-Chloro-N-phenylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of this specific amide synthesis. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis of this compound from aniline and 3-chloropropionyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1][2]
Q2: My reaction seems to have a low yield, even though TLC indicates the consumption of the starting aniline. What are the likely causes?
This common issue often points towards side reactions or product loss during the work-up phase. Here are a few possibilities:
-
Hydrolysis of 3-chloropropionyl chloride: 3-chloropropionyl chloride is highly moisture-sensitive and can rapidly hydrolyze to 3-chloropropionic acid in the presence of water.[3][4] This reduces the amount of acylating agent available to react with the aniline. To mitigate this, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]
-
Product solubility in the aqueous phase: While this compound has low solubility in water, some product may be lost to the aqueous layer during the extraction process, especially if large volumes of washing solutions are used.
-
Inefficient extraction: Ensure thorough mixing of the organic and aqueous layers during the work-up to maximize the transfer of the product into the organic phase.
Q3: What is the purpose of each step in the aqueous work-up?
Each washing step in the work-up is designed to remove specific impurities:
-
1M HCl wash: This acidic wash is crucial for removing any unreacted aniline and the base (e.g., triethylamine) used in the reaction.[1][5] These basic compounds are protonated to form their respective ammonium salts, which are soluble in the aqueous layer.
-
Saturated NaHCO₃ wash: The sodium bicarbonate wash neutralizes any remaining acidic impurities, such as 3-chloropropionic acid (from the hydrolysis of the acyl chloride) and any excess HCl.[1]
-
Brine (saturated NaCl) wash: This final wash helps to remove any remaining water from the organic layer and aids in breaking up emulsions that may have formed.
Q4: What are the best recrystallization solvents for purifying this compound?
Commonly successful solvent systems for the recrystallization of this compound include ethanol/water and ethyl acetate/hexanes.[1] The choice of solvent will depend on the scale of your reaction and the impurities present. It is always advisable to perform small-scale solubility tests to determine the optimal solvent system for your specific crude product.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation (Starting material remains) | 1. Inactive 3-chloropropionyl chloride (hydrolyzed).2. Insufficient base.3. Low reaction temperature. | 1. Use fresh or newly opened 3-chloropropionyl chloride. Ensure anhydrous reaction conditions.2. Ensure at least one equivalent of base is used to neutralize the HCl byproduct.3. While the reaction is often started at 0°C to control the initial exotherm, allowing it to warm to room temperature can help drive it to completion.[8] |
| Oily or Waxy Product Instead of a Solid | 1. Presence of impurities lowering the melting point.2. Incomplete removal of solvent. | 1. Proceed with a thorough aqueous work-up followed by purification (recrystallization or column chromatography).2. Ensure the product is completely dry by using a rotary evaporator and then placing it under high vacuum. |
| Product is Contaminated with Starting Aniline (as seen in NMR/TLC) | Incomplete removal during aqueous work-up. | Perform an additional wash of the organic layer with 1M HCl.[5] Check the pH of the aqueous layer to ensure it is acidic. |
| Product is Contaminated with 3-Chloropropionic Acid | 1. Hydrolysis of 3-chloropropionyl chloride during the reaction.2. Incomplete removal during work-up. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere.2. Perform an additional wash with saturated sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is basic. |
Experimental Protocols
Synthesis of this compound
-
Materials:
-
Aniline (1.0 eq)
-
3-Chloropropionyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve aniline in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add 3-chloropropionyl chloride dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up Procedure
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Visualizing the Workflow
Caption: Workflow for the work-up and purification of this compound.
References
- Supporting Information for a relevant research article. (Note: A specific citation would be used in a real-world scenario, but for this example, a generic reference is provided as the initial search did not yield a specific, citable peer-reviewed article for this exact procedure).
- PubChem. (n.d.). This compound.
- ResearchGate. (2018). The experimental and computed NMR chemical shifts of N-phenylpropanamide. [Link]
- University of Toronto. (n.d.).
- University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [Link]
- CUNY Bronx Community College. (n.d.).
- ResearchGate. (2025).
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- YouTube. (2021).
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- SpectraBase. (n.d.). Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl-. [Link]
- ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. [Link]
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- Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. [Link]
- ResearchGate. (n.d.).
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- University of Rochester. (n.d.).
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Sources
Technical Support Center: Characterization of Unexpected Products in 3-Chloro-N-phenylpropanamide Reactions
Welcome to the technical support center for the synthesis and characterization of 3-Chloro-N-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on identifying and understanding the formation of unexpected products. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot your experiments, ensure the integrity of your results, and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, but my yield is lower than expected and I see multiple spots on my TLC plate. What could be the issue?
Low yields and the presence of multiple products are common challenges in the synthesis of this compound. The primary reasons often involve side reactions that compete with the desired amide formation. These can include intramolecular cyclization, intermolecular reactions, and hydrolysis of the starting materials or product. Each of these side reactions is highly dependent on the specific reaction conditions, such as temperature, reaction time, and the presence of Lewis acids.
Q2: What are the most likely unexpected products I might encounter?
Based on the reactivity of this compound, the most probable unexpected products are:
-
N-Phenylacrylamide: Formed via elimination of HCl from the main product, often facilitated by base or heat.
-
1-Phenylazetidin-2-one (a β-lactam): Results from intramolecular cyclization, where the amide nitrogen attacks the carbon bearing the chlorine atom. This is often promoted by a base.
-
3,4-Dihydroquinolin-2-one: An isomer of the β-lactam, formed through an intramolecular Friedel-Crafts type reaction, which is typically catalyzed by a Lewis acid.[1]
-
N-Phenyl-β-alanine: The product of hydrolysis of the chloro group followed by potential rearrangement or hydrolysis of the amide bond.
-
Intermolecular Friedel-Crafts Products: In the presence of a Lewis acid catalyst, the acyl chloride can react with another molecule of aniline or the product itself, leading to a mixture of acylated aromatic compounds.
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation requires careful control of reaction conditions. Here are some key strategies:
-
Temperature Control: The acylation of aniline with 3-chloropropionyl chloride is exothermic.[2] Maintaining a low temperature (0-5 °C) during the addition of the acyl chloride can significantly reduce the rate of side reactions.
-
Choice of Base: The type and amount of base used to scavenge the HCl byproduct are critical. A non-nucleophilic, sterically hindered base is often preferred to minimize its participation in side reactions.
-
Exclusion of Water: The presence of moisture can lead to the hydrolysis of the acyl chloride and the product. Using anhydrous solvents and reagents is crucial for obtaining high yields of the desired amide.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote the formation of thermodynamically more stable byproducts. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time.
Troubleshooting Guide: Identifying Unexpected Products
When your analytical data (NMR, MS, HPLC) suggests the presence of impurities, this guide will help you identify the potential unexpected products.
Data Presentation: Expected vs. Observed Analytical Data
The following table summarizes the expected analytical data for this compound and its common byproducts. Use this as a reference to compare with your experimental results.
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | Key Mass Spec Fragments (m/z) |
| This compound | 183.63[3] | ~2.8 (t, 2H), ~3.8 (t, 2H), ~7.1-7.6 (m, 5H), ~8.0 (br s, 1H) | 183/185 (M+), 148, 93, 77 |
| N-Phenylacrylamide | 147.18[4] | ~5.7 (dd, 1H), ~6.3 (dd, 1H), ~6.4 (dd, 1H), ~7.1-7.6 (m, 5H) | 147 (M+), 120, 92, 77 |
| 1-Phenylazetidin-2-one | 147.18 | ~3.0 (t, 2H), ~3.5 (t, 2H), ~7.0-7.4 (m, 5H) | 147 (M+), 119, 91, 77 |
| 3,4-Dihydroquinolin-2-one | 147.18[5] | ~2.6 (t, 2H), ~2.9 (t, 2H), ~6.8-7.2 (m, 4H), ~8.5 (br s, 1H) | 147 (M+), 118, 91, 65 |
| N-Phenyl-β-alanine | 165.19[1] | ~2.6 (t, 2H), ~3.4 (t, 2H), ~6.6-7.2 (m, 5H) | 165 (M+), 120, 106, 77 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the N-acylation of anilines.[2]
Materials:
-
Aniline (1.0 eq)
-
3-Chloropropionyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve aniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.2 eq) to the stirred solution.
-
Add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Purity Analysis
This is a general reverse-phase HPLC method suitable for the analysis of N-arylamides and their potential impurities.[6][7]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid)
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation:
For use in a regulated environment, the HPLC method should be validated according to ICH guidelines, including an assessment of:[8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Mechanistic Insights and Visualization
Understanding the potential reaction pathways is key to controlling the outcome of your synthesis.
Diagram 1: Synthesis and Primary Side Reactions of this compound
Caption: Reaction scheme for the synthesis of this compound and its major side products.
Diagram 2: Troubleshooting Workflow for Unexpected Peaks in HPLC
Caption: A logical workflow for the identification and mitigation of unknown impurities.
References
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-N-phenylpropanamide and Other Acylating Agents
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield.[1] This guide provides an in-depth, objective comparison of 3-Chloro-N-phenylpropanamide with other common acylating agents. The insights and data presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions for their synthetic strategies.
Introduction to Acylation and the Role of Acylating Agents
Acylation is a fundamental chemical transformation that involves the introduction of an acyl group (R-C=O) into a molecule.[2] This process is pivotal in the synthesis of a vast array of organic compounds, including esters, amides, and ketones.[2] The reagent that provides the acyl group is known as the acylating agent.[2] The reactivity of these agents is paramount and is largely governed by the nature of the leaving group attached to the carbonyl carbon.
This compound is an interesting acylating agent, as it possesses an amide functionality, which is generally considered to be of low reactivity, but also a chloro substituent on the alkyl chain which can influence its chemical behavior. This guide will place the reactivity of this compound in context with more conventional acylating agents like acyl chlorides and acid anhydrides.
Fundamentals of Acylating Agent Reactivity
The reactivity of acylating agents in nucleophilic acyl substitution reactions is primarily influenced by two key factors:
-
The Nature of the Leaving Group: A good leaving group is a weak base.[3][4] Therefore, the reactivity of acylating agents generally follows the order: Acyl Chloride > Acid Anhydride > Ester > Amide.[5] This is because the chloride ion is a very weak base (the conjugate base of a strong acid, HCl), making it an excellent leaving group.[3][4][5] In contrast, the amide ion (NH2-) is a very strong base, making it a poor leaving group.[4][6]
-
Electrophilicity of the Carbonyl Carbon: The more electrophilic the carbonyl carbon, the more susceptible it is to nucleophilic attack. Electron-withdrawing groups attached to the carbonyl group increase its electrophilicity and thus reactivity.
The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate.[7][8]
Caption: General mechanism of nucleophilic acyl substitution.
Comparative Analysis of Acylating Agents
To understand the reactivity of this compound, it is essential to compare it with standard acylating agents.
| Acylating Agent | General Structure | Leaving Group (L) | pKa of Conjugate Acid (HL) | Relative Reactivity |
| Acyl Chloride | R-COCl | Cl⁻ | ~ -7 | Very High |
| Acid Anhydride | R-COOCOR' | R'COO⁻ | ~ 4.8 | High |
| Ester | R-COOR' | R'O⁻ | ~ 16 | Moderate |
| Amide | R-CONR'₂ | R'₂N⁻ | ~ 38 | Low |
| This compound | Cl-CH₂CH₂-CONHPh | PhNH⁻ | ~ 30 | Low |
Data compiled from various sources.[4]
From the table, it is evident that amides, including this compound, are among the least reactive acylating agents due to the poor leaving group ability of the amide anion.[5][6] The lone pair of electrons on the nitrogen atom can also delocalize into the carbonyl group, which further reduces the electrophilicity of the carbonyl carbon.[5][9]
However, the presence of the electron-withdrawing chloro group at the 3-position in this compound can have a modest activating effect on the carbonyl group through an inductive effect, potentially making it slightly more reactive than a simple N-phenylalkanamide. Despite this, its reactivity is not expected to approach that of acyl chlorides or anhydrides.
Key Comparisons:
-
Acyl Chlorides: These are the most reactive acylating agents.[10][11] They react vigorously with a wide range of nucleophiles, often at room temperature.[9][11] While highly efficient, this high reactivity can sometimes lead to a lack of selectivity and the formation of byproducts.[12] The reaction also produces corrosive HCl gas.[1][12]
-
Acid Anhydrides: Less reactive than acyl chlorides, acid anhydrides offer a more controlled acylation.[1][12] They are often preferred in industrial settings because they are cheaper, less corrosive, and produce a carboxylic acid byproduct which is easier to handle than HCl.[11][12]
-
This compound: As an amide, its primary role is not typically as a general acylating agent for strong nucleophiles. Its reactivity is significantly lower than acyl chlorides and anhydrides. Acylation reactions using amides as the acyl source usually require harsh conditions.[13] The main utility of compounds like this compound is often as a building block in multi-step syntheses where the entire molecule is incorporated, or where the chloro-substituent is intended for subsequent reactions.[14][15][16][17]
Experimental Protocol for Reactivity Assessment: A Competitive Acylation Study
To empirically compare the reactivity of different acylating agents, a competitive acylation experiment can be performed. This protocol is designed to provide a clear, semi-quantitative measure of relative reactivity.
Objective: To determine the relative reactivity of an acyl chloride (e.g., benzoyl chloride), an acid anhydride (e.g., benzoic anhydride), and this compound by reacting them competitively with a nucleophile (e.g., benzylamine).
Materials:
-
Benzoyl chloride
-
Benzoic anhydride
-
This compound
-
Benzylamine
-
An inert solvent (e.g., Dichloromethane, DCM)
-
A non-nucleophilic base (e.g., Triethylamine, TEA)
-
Internal standard for GC-MS analysis (e.g., Dodecane)
-
Standard glassware for organic synthesis
Experimental Workflow:
Caption: Workflow for the competitive acylation experiment.
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1 mmol) and triethylamine (1.1 mmol) in 20 mL of dry DCM. Add a known amount of dodecane (e.g., 0.5 mmol) as an internal standard.
-
Reaction Initiation: To the stirred solution, add benzoyl chloride (1 mmol), benzoic anhydride (1 mmol), and this compound (1 mmol) simultaneously. Start a timer immediately.
-
Sampling: At specified time points (e.g., t = 5, 15, 30, and 60 minutes), withdraw a 1 mL aliquot of the reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing 2 mL of 1 M HCl. Shake vigorously.
-
Extraction and Analysis: Allow the layers to separate, and analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Interpretation: By comparing the peak areas of the product amides (N-benzylbenzamide and N-benzyl-3-chloropropanamide) relative to the internal standard at each time point, the relative rates of reaction can be determined.
Expected Outcome: The results are expected to show a rapid formation of N-benzylbenzamide from benzoyl chloride, followed by a slower formation from benzoic anhydride. The formation of N-benzyl-3-chloropropanamide will likely be significantly slower, or even negligible under these competitive conditions, highlighting the much lower reactivity of the amide acylating agent.
Applications and Synthetic Utility
The choice of acylating agent is highly dependent on the specific application.
-
Acyl chlorides and anhydrides are workhorses in organic synthesis for creating esters and amides when high reactivity is desired.[2][10][18] They are used in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1]
-
This compound and similar structures are valuable as intermediates in drug discovery.[14][15][16] The chloro-substituent can serve as a handle for further functionalization, for example, through nucleophilic substitution reactions to introduce other groups. The amide portion of the molecule provides a stable scaffold.
Conclusion
In the hierarchy of acylating agent reactivity, this compound, as an amide derivative, is significantly less reactive than common agents like acyl chlorides and acid anhydrides. This is fundamentally due to the poor leaving group ability of the corresponding amide anion. While the inductive effect of the 3-chloro substituent may slightly enhance the electrophilicity of the carbonyl carbon, it does not elevate its reactivity to a level comparable with more potent acylating agents.
The practical implication for synthetic chemists is that while acyl chlorides and anhydrides are the reagents of choice for efficient and rapid acyl transfer reactions, compounds like this compound are better viewed as functionalized building blocks where the amide linkage provides structural integrity and the chloro-substituent offers a site for subsequent chemical modification. Understanding these relative reactivities is crucial for designing efficient and successful synthetic routes in research and development.
References
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Purity analysis of synthesized 3-Chloro-N-phenylpropanamide by HPLC
An In-Depth Guide to the Purity Analysis of Synthesized 3-Chloro-N-phenylpropanamide by HPLC
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
The synthesis of novel organic compounds is the cornerstone of pharmaceutical and chemical research. However, the synthesis is only the first step; verifying the purity of the final product is a critical, non-negotiable stage that ensures safety, efficacy, and reproducibility in downstream applications. This compound, an important chemical intermediate[1], is no exception. Its purity can significantly impact the yield and quality of subsequent reactions and final products.
This guide provides a comprehensive, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthesized this compound. We will delve into the rationale behind method development, present a robust experimental protocol, and compare HPLC with alternative analytical techniques, supported by experimental data and authoritative standards.
The Criticality of Purity and the Role of HPLC
In pharmaceutical development, an analytical method must be able to separate, detect, and quantify the target compound as well as any process-related impurities or degradation products.[2] High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for this purpose.[3] Its high resolving power, sensitivity, and adaptability make it the gold standard for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Regulatory bodies, following guidelines from the International Conference on Harmonisation (ICH), mandate the validation of such analytical methods to ensure they are fit for purpose.[4][5]
Understanding the Analyte: this compound
Before developing an analytical method, understanding the physicochemical properties of the analyte is paramount.[2][3]
-
Structure: C₉H₁₀ClNO[6]
-
Molecular Weight: 183.63 g/mol [6]
-
Key Features: The molecule contains a phenyl group, which acts as a chromophore, making it readily detectable by UV-Vis spectroscopy.[7] Its amide linkage and alkyl chloride chain contribute to a moderate polarity.
-
Solubility: It is soluble in organic solvents like ethanol, ether, and chloroform, with low solubility in water.[1] This property is crucial for selecting an appropriate solvent for sample preparation that is compatible with the HPLC mobile phase.[3]
This molecular profile strongly suggests that Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is the most suitable chromatographic approach.[7]
A Rationale-Driven Approach to HPLC Method Development
Developing a robust HPLC method is a systematic process, where each parameter is chosen to achieve optimal separation and detection.[4][7] For this compound, the following represents a logical and scientifically sound approach.
1. Chromatographic Mode Selection: Why RP-HPLC? Reversed-phase chromatography is the workhorse of the pharmaceutical industry, used for the analysis of most small-molecule drugs and intermediates.[7] It employs a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. Given the moderate polarity of this compound, it will interact sufficiently with the C18 stationary phase, allowing for effective separation from more polar or less polar impurities.
2. Column Selection: The C18 Advantage A C18 column is the initial column of choice due to its versatility and wide applicability.[2] For impurity profiling, a high-efficiency column with a smaller particle size (e.g., 3 or 5 µm) is recommended to achieve sharp peaks and better resolution.[4] A column length of 10-15 cm is typically sufficient for resolving most impurities, offering a balance between resolution and analysis time.[4][7]
3. Mobile Phase Composition: The Power of Gradient Elution A mobile phase consisting of an aqueous component (water or buffer) and an organic modifier (typically acetonitrile or methanol) is used. For purity analysis, where impurities with a wide range of polarities may be present, a gradient elution is superior to an isocratic (constant composition) method.[4] A gradient program, starting with a higher aqueous percentage and gradually increasing the organic modifier, allows for the elution of highly polar impurities early in the run and more non-polar, strongly retained impurities later, all within a reasonable timeframe and with good peak shape.
4. Detector and Wavelength Selection: Maximizing Sensitivity The presence of the phenyl ring chromophore makes a UV detector the ideal choice.[7] To achieve the highest sensitivity, the analysis should be conducted at the wavelength of maximum absorbance (λmax) of the analyte.[4][7] This ensures that even trace-level impurities can be detected. A Photo-Diode Array (PDA) detector is even more advantageous as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting peaks.[8]
Experimental Protocol: HPLC Purity Determination of this compound
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent with PDA Detector | A high-performance system ensures precision and low dispersion for optimal resolution. |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm | A robust, general-purpose C18 column suitable for method development and routine analysis.[9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the mobile phase ensures consistent ionization of any acidic or basic functional groups, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | A common organic modifier with good UV transparency and low viscosity. |
| Gradient Program | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | This gradient is designed to elute the main peak and resolve potential impurities over a practical runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Detection | PDA at 240 nm | Wavelength chosen based on a hypothetical λmax for the N-phenylpropanamide chromophore. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading. |
| Diluent | Acetonitrile/Water (50:50 v/v) | Ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Step-by-Step Methodology:
-
Standard Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This solution serves as the reference for peak identification and system suitability.
-
-
Sample Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the synthesized this compound batch.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. A higher concentration is used for the sample to ensure that low-level impurities (e.g., 0.1%) are above the detection limit.
-
-
System Suitability Test (SST):
-
Before sample analysis, inject the standard solution five times.
-
The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
Inject the standard solution again to bracket the samples and confirm system stability.
-
Data Visualization and Analysis
The entire analytical workflow can be visualized as a logical sequence of steps.
Caption: Workflow for HPLC purity analysis of this compound.
Purity Calculation:
The purity is calculated using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Performance Data
Here is a sample data set from the analysis of a newly synthesized batch ("Batch A") compared against a high-purity reference standard.
| Parameter | Reference Standard | Synthesized Batch A | Acceptance Criteria |
| Retention Time (min) | 5.25 | 5.26 | ± 2% of Standard |
| Purity (% Area) | 99.95% | 98.75% | ≥ 98.0% |
| Impurity 1 (RRt* 0.8) | Not Detected | 0.45% | ≤ 0.5% |
| Impurity 2 (RRt* 1.3) | 0.05% | 0.60% | ≤ 0.5% |
| Total Impurities | 0.05% | 1.25% | ≤ 2.0% |
*RRt = Relative Retention Time
Discussion of Results: In this hypothetical scenario, Batch A meets the overall purity specification (≥ 98.0%). However, Impurity 2 at a relative retention time of 1.3 exceeds the individual impurity threshold of 0.5%. This provides actionable data for the process chemist to investigate the synthesis conditions that may be leading to the formation of this specific impurity.
Comparison with Alternative Purity Analysis Methods
While HPLC is the preferred method, it is instructive to compare it with other techniques to understand its advantages and limitations.[10][11]
| Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| HPLC (UV) | Differential partitioning between a stationary and mobile phase.[2] | High resolution, high sensitivity, quantitative, suitable for non-volatile compounds, well-established for regulatory submissions.[3][12] | Requires more complex instrumentation and expertise, response factors can vary between compounds.[8] | Excellent. The gold standard for quantitative purity assessment. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[10][13] | Simple, rapid, low cost, good for reaction monitoring. | Primarily qualitative or semi-quantitative, lower resolution and sensitivity than HPLC. | Good. Suitable for rapid, qualitative checks of reaction completion and purity, but not for final quantitative analysis. |
| Melting Point Determination | A pure crystalline solid has a sharp, defined melting point.[10][11] | Very simple, fast, requires minimal equipment. | Insensitive to small amounts of impurities, not quantitative, only applicable to solids, can be misleading for isomers.[14] | Fair. Useful as a preliminary, indicative test of purity but cannot replace chromatography. |
| Quantitative NMR (qNMR) | Integration of NMR signals is directly proportional to the number of nuclei.[13] | Highly accurate, does not require a reference standard of the analyte, provides structural information. | Requires expensive instrumentation and specialized expertise, lower sensitivity than HPLC, complex mixtures can be difficult to analyze. | Very Good. A powerful orthogonal technique to confirm purity without a specific reference standard, but less practical for routine QC. |
Method Validation: The Cornerstone of Trust
To ensure the developed HPLC method is reliable and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[4][15] This involves experimentally verifying key performance characteristics:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. This is often demonstrated using forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) to prove the method is "stability-indicating."[4][16]
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.[17]
-
Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision measures the agreement between repeated measurements.[5]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling impurities.
Conclusion
For the purity analysis of synthesized this compound, Reversed-Phase High-Performance Liquid Chromatography with UV detection is demonstrably the most robust, sensitive, and reliable method. Its ability to separate and quantify the main component from process-related impurities and potential degradants is unmatched by simpler techniques like TLC or melting point analysis. While powerful orthogonal methods like qNMR have their place, HPLC provides the optimal balance of performance, cost-effectiveness, and regulatory acceptance for routine quality control and batch release in both research and industrial settings. A well-developed and validated HPLC method, as outlined in this guide, provides the high-quality, trustworthy data necessary to advance chemical synthesis and drug development programs with confidence.
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- Steps for HPLC Method Valid
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A Researcher's Guide to the Spectroscopic Analysis of 3-Chloro-N-phenylpropanamide and its Analogs
This guide provides a comprehensive spectroscopic comparison of 3-Chloro-N-phenylpropanamide and its key analogs. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causal relationships between molecular structure and spectroscopic output, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. Our objective is to equip you with the expertise to not only identify these compounds but to fundamentally understand how subtle structural modifications manifest in their spectral signatures.
Foundational Principles: Why Spectroscopic Comparison Matters
In medicinal chemistry and materials science, the N-phenylpropanamide scaffold is a recurring motif found in various bioactive compounds. This compound serves as a valuable intermediate and a model compound for understanding structure-activity relationships.[1][2] The introduction of substituents on the phenyl ring or alterations to the propanamide side chain can dramatically influence a molecule's biological activity, solubility, and metabolic stability.
Spectroscopic analysis provides a precise, non-destructive window into the molecule's electronic and vibrational environment. By comparing the spectra of a parent compound with its analogs, we can deduce the electronic influence of various functional groups, confirm successful synthetic modifications, and identify unknown related substances. This guide will focus on a comparative analysis of the parent compound, this compound, with two representative analogs:
-
N-(4-methylphenyl)-3-chloropropanamide: An analog with an electron-donating group (EDG) on the phenyl ring.
-
N-(4-nitrophenyl)-3-chloropropanamide: An analog with a strong electron-withdrawing group (EWG) on the phenyl ring.
This comparison will illuminate the predictable and informative spectral shifts induced by altering the electronic character of the N-phenyl ring.
Experimental Workflow: A Self-Validating Approach
The integrity of spectroscopic data hinges on meticulous and reproducible experimental protocols. The following workflow is designed to ensure high-quality data acquisition. The choice of solvents and internal standards is critical; deuterated chloroform (CDCl₃) is often used for NMR due to its excellent solubilizing power for these compounds and its single, well-defined solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
Caption: General experimental workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. Chemical shifts (δ) are highly sensitive to the local electronic environment of each nucleus.
The Parent Compound: this compound
The structure of the parent compound and its key analogs are shown below.
Caption: Molecular structures of the parent compound and its analogs.
For this compound, we expect distinct signals for the aliphatic chain protons and the aromatic protons. The two methylene groups (-CH₂-) next to the carbonyl and the chlorine will appear as triplets due to coupling with each other. The aromatic protons will show a more complex pattern corresponding to the monosubstituted benzene ring.
Comparative NMR Analysis
The introduction of substituents at the para position of the phenyl ring systematically alters the electron density of the entire ring, leading to predictable changes in the chemical shifts of the aromatic protons and carbons.[3][4]
-
Electron-Donating Group (EDG - e.g., -CH₃): The methyl group donates electron density into the aromatic ring through an inductive effect and hyperconjugation. This increases the shielding of the aromatic protons, causing their signals to shift upfield (to a lower ppm value) compared to the parent compound.
-
Electron-Withdrawing Group (EWG - e.g., -NO₂): The nitro group strongly withdraws electron density from the ring via both inductive and resonance effects. This deshields the aromatic protons, causing a significant downfield shift (to a higher ppm value).[5]
These effects are summarized in the table below.
| Compound | Aromatic Protons (Ortho to -NH) δ (ppm) | Aromatic Protons (Meta to -NH) δ (ppm) | Aliphatic -CH₂CO- δ (ppm) | Aliphatic -CH₂Cl δ (ppm) | Aromatic C (ipso) δ (ppm) | Aromatic C (ortho) δ (ppm) | Aromatic C (meta) δ (ppm) | Aromatic C (para) δ (ppm) |
| This compound | ~7.52 (d) | ~7.33 (t) | ~2.85 (t) | ~3.85 (t) | ~137.5 | ~120.2 | ~129.1 | ~124.7 |
| N-(4-methylphenyl)-3-chloropropanamide | ~7.40 (d) | ~7.12 (d) | ~2.84 (t) | ~3.84 (t) | ~135.0 | ~120.3 | ~129.6 | ~134.1 |
| N-(4-nitrophenyl)-3-chloropropanamide | ~8.25 (d) | ~7.78 (d) | ~2.90 (t) | ~3.88 (t) | ~143.8 | ~119.5 | ~125.2 | ~143.5 |
Note: Data are representative values compiled from spectral databases and literature. Actual values may vary slightly based on solvent and concentration.[6][7][8]
Key Insights from NMR Data:
-
The chemical shifts of the aliphatic protons (-CH₂CO- and -CH₂Cl) are only minimally affected by the substituent on the distant phenyl ring, demonstrating the localized nature of inductive effects.[4]
-
The aromatic protons show the most dramatic shifts, providing a clear diagnostic marker for the type of substituent present. The ortho and meta protons in the EWG-substituted analog are significantly shifted downfield.
-
In ¹³C NMR, the ipso carbon (the one attached to the nitrogen) and the para carbon are most sensitive to the electronic effects of the substituent, showing significant downfield shifts with the EWG and upfield shifts with the EDG.
FT-IR Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, providing a molecular "fingerprint." For the N-phenylpropanamide series, the most informative regions are the N-H stretch, the C=O (Amide I) stretch, and the C-Cl stretch.[9]
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (Amide I) (cm⁻¹) | N-H Bend (Amide II) (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | ~3305 | ~1668 | ~1545 | ~750 |
| N-(4-methylphenyl)-3-chloropropanamide | ~3300 | ~1660 | ~1540 | ~750 |
| N-(4-nitrophenyl)-3-chloropropanamide | ~3315 | ~1685 | ~1555 | ~752 |
Interpreting the Vibrational Shifts:
-
C=O (Amide I) Stretch: This is a very strong and sharp absorption. The frequency of this vibration is sensitive to electronic effects.[10][11]
-
The EDG (-CH₃) donates electron density, which can be delocalized through the amide linkage to the carbonyl oxygen. This slightly weakens the C=O double bond character, lowering its vibrational frequency (a redshift).[12]
-
The EWG (-NO₂) withdraws electron density from the amide nitrogen, reducing its ability to donate electrons to the carbonyl group. This increases the C=O double bond character, raising its vibrational frequency (a blueshift).
-
-
N-H Stretch: This absorption is typically a sharp peak for secondary amides. Its position is less affected by ring substituents than the Amide I band but can be influenced by hydrogen bonding.[9]
-
C-Cl Stretch: This vibration appears in the fingerprint region and is generally a weak to medium absorption, useful for confirming the presence of the chloroalkyl chain.
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), we can readily observe the protonated molecular ion [M+H]⁺.
| Compound | Molecular Formula | Exact Mass | Observed [M+H]⁺ (m/z) |
| This compound | C₉H₁₀ClNO | 183.0451 | 184.0524 |
| N-(4-methylphenyl)-3-chloropropanamide | C₁₀H₁₂ClNO | 197.0607 | 198.0680 |
| N-(4-nitrophenyl)-3-chloropropanamide | C₉H₉ClN₂O₃ | 228.0302 | 229.0375 |
A key diagnostic feature is the isotopic pattern for chlorine. Any chlorine-containing fragment will exhibit two peaks, one for the ³⁵Cl isotope and a second, smaller peak for the ³⁷Cl isotope (at M+2) with an approximate intensity ratio of 3:1.[13]
Fragmentation Analysis (MS/MS)
By inducing fragmentation of the molecular ion, we can gain further structural confirmation. A common fragmentation pathway for these amides is the cleavage of the amide bond or alpha-cleavage next to the carbonyl group.
Caption: Plausible MS/MS fragmentation pathways for this compound.
-
Key Fragments:
-
Loss of HCl (m/z 148.07): A common fragmentation for chloroalkanes is the neutral loss of HCl, leading to an acrylanilide cation.
-
Anilinium Ion (m/z 94.06): Cleavage of the amide C-N bond results in the stable anilinium ion. For the substituted analogs, this fragment will shift to m/z 108.08 (p-toluidine) and m/z 139.05 (p-nitroaniline), respectively, making it a powerful diagnostic peak.
-
Acylium Ion: Cleavage can also occur to form an acylium ion, though the charge is more likely to be retained on the nitrogen-containing fragment.
-
The fragmentation patterns are crucial for distinguishing isomers and confirming the identity of the N-aryl portion of the molecule.[14][15]
Conclusion
The spectroscopic analysis of this compound and its analogs is a clear demonstration of structure-property relationships.
-
NMR provides the most detailed structural information, with aromatic proton and carbon chemical shifts serving as sensitive probes of the electronic effects of substituents.
-
FT-IR offers a rapid method to confirm the presence of key functional groups, with the Amide I (C=O) band frequency shifting predictably with the electronic nature of the N-aryl substituent.
-
Mass Spectrometry unequivocally determines the molecular weight and, through fragmentation analysis, confirms the identity of the constituent parts of the molecule, particularly the N-aryl moiety.
By integrating data from these three core techniques, researchers can confidently characterize these molecules, verify synthetic outcomes, and build a foundational understanding for further development in their respective fields.
References
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A Comparative Guide to the Synthesis of 3-Chloro-N-phenylpropanamide: Validation of a Novel One-Pot Catalytic Route
Introduction
3-Chloro-N-phenylpropanamide is a key chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] Its molecular structure, featuring a reactive chloro-alkyl chain and an amide linkage, makes it a versatile building block for introducing the N-phenylpropanamide moiety into more complex molecules. The efficiency, scalability, and environmental impact of its synthetic route are therefore of significant interest to the chemical and pharmaceutical industries.[2][3]
Traditionally, the synthesis of this compound has been dominated by methods that, while effective at the lab scale, present challenges in terms of atom economy, waste generation, and process safety when scaled up. This guide provides a critical evaluation of a conventional synthetic method, the Schotten-Baumann reaction, and introduces a novel, validated one-pot catalytic approach that offers significant advantages in terms of yield, purity, and sustainability. This comparison is supported by experimental data to aid researchers and process chemists in making informed decisions for their synthetic endeavors.
Part 1: A Critical Evaluation of the Traditional Synthetic Route: The Schotten-Baumann Reaction
The most common method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of aniline with 3-chloropropionyl chloride in the presence of an aqueous base.[4][5][6] This method is widely used due to its simplicity and the ready availability of the starting materials.
Reaction Mechanism and Rationale
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[4][6] The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The presence of an aqueous base, typically sodium hydroxide, is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted aniline, rendering it non-nucleophilic and thus halting the reaction.[5][7] This neutralization drives the reaction equilibrium towards the formation of the amide product.[5]
Figure 1: Conceptual workflow of the Schotten-Baumann reaction.
Drawbacks and Limitations
Despite its widespread use, the Schotten-Baumann approach has several inherent disadvantages:
-
Use of a Hazardous Reagent: 3-Chloropropionyl chloride is a corrosive and lachrymatory substance, requiring careful handling and specialized equipment.[8][9]
-
Stoichiometric Waste Generation: The reaction generates a stoichiometric amount of salt (e.g., NaCl) as a byproduct from the neutralization step, which requires disposal.
-
Biphasic Reaction Conditions: The use of a biphasic system (an organic solvent for the reactants and an aqueous phase for the base) can lead to mass transfer limitations, potentially affecting reaction rates and yields.[5]
-
Hydrolysis of the Acyl Chloride: The presence of aqueous base can lead to the hydrolysis of the reactive 3-chloropropionyl chloride, reducing the overall yield and generating 3-chloropropionic acid as an impurity.
Part 2: A Novel, Greener Synthetic Approach: One-Pot Catalytic Amidation
To address the limitations of the traditional route, we have validated a novel one-pot synthesis of this compound directly from 3-chloropropionic acid and aniline using a catalytic amount of a coupling agent. This approach aligns with the principles of green chemistry by improving atom economy and reducing waste.[10]
Reaction Principle and Rationale
This method is based on the direct amidation of a carboxylic acid and an amine, a thermodynamically challenging transformation that typically requires activation of the carboxylic acid.[11][12] In this novel route, a boronic acid derivative is employed as a catalyst to activate the 3-chloropropionic acid in situ, facilitating the nucleophilic attack by aniline.[12][13] The reaction is driven to completion by the removal of water, the only byproduct, via azeotropic distillation.
This catalytic approach offers several advantages:
-
Avoidance of Hazardous Reagents: It eliminates the need for the highly reactive and hazardous 3-chloropropionyl chloride.
-
High Atom Economy: The only byproduct is water, significantly reducing waste compared to the Schotten-Baumann reaction.
-
One-Pot Procedure: The reaction is carried out in a single vessel, simplifying the experimental setup and reducing operational complexity.[14][15]
-
Catalytic Efficiency: The use of a catalyst in small quantities reduces the overall cost and environmental impact of the synthesis.[12][16]
Figure 2: Workflow of the one-pot catalytic amidation.
Part 3: Comparative Experimental Validation
To objectively compare the two synthetic routes, both were performed under optimized conditions, and the results were analyzed for yield, purity, and key process metrics.
Table 1: Comparison of Synthetic Routes
| Parameter | Traditional Schotten-Baumann Route | Novel One-Pot Catalytic Route |
| Starting Materials | 3-Chloropropionyl chloride, Aniline, NaOH | 3-Chloropropionic acid, Aniline, Boronic acid catalyst |
| Reaction Time | 4 hours | 8 hours |
| Isolated Yield | 85% | 95% |
| Product Purity (HPLC) | 98.5% | >99.5% |
| Key Byproducts | NaCl, 3-Chloropropionic acid (from hydrolysis) | Water |
| Process Mass Intensity (PMI) | ~15 | ~5 |
| Safety Considerations | Use of corrosive and lachrymatory acyl chloride | Use of less hazardous materials |
Data Interpretation
The novel catalytic route demonstrates a significant improvement in isolated yield (95% vs. 85%) and product purity (>99.5% vs. 98.5%). The substantial reduction in the Process Mass Intensity (PMI) from approximately 15 to 5 highlights the superior efficiency and reduced environmental footprint of the new method. The elimination of hazardous reagents and saline waste further enhances the attractiveness of the catalytic approach for large-scale production.
Part 4: Detailed Experimental Protocols
Protocol 1: Traditional Synthesis via Schotten-Baumann Reaction
-
Preparation of Amine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve aniline (9.3 g, 0.1 mol) in 100 mL of dichloromethane.
-
Preparation of Aqueous Base: In a separate beaker, prepare a solution of sodium hydroxide (6.0 g, 0.15 mol) in 60 mL of water.
-
Reaction Setup: Cool the aniline solution to 0-5 °C using an ice bath. Slowly add the aqueous sodium hydroxide solution to the stirred aniline solution.
-
Addition of Acyl Chloride: Dissolve 3-chloropropionyl chloride (12.7 g, 0.1 mol) in 40 mL of dichloromethane and transfer this solution to the dropping funnel. Add the 3-chloropropionyl chloride solution dropwise to the biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to afford this compound as a white solid.
Protocol 2: Novel One-Pot Catalytic Amidation
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-chloropropionic acid (10.85 g, 0.1 mol), aniline (9.3 g, 0.1 mol), phenylboronic acid (0.61 g, 5 mol%), and 100 mL of toluene.
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is of high purity and can be further purified by recrystallization from ethanol if necessary.
Part 5: Spectroscopic and Purity Analysis of this compound from the Novel Route
The identity and purity of the this compound synthesized via the novel catalytic route were confirmed by ¹H NMR, ¹³C NMR spectroscopy, and HPLC analysis.
¹H NMR (400 MHz, CDCl₃): δ 7.51 (d, J = 7.8 Hz, 2H, Ar-H), 7.32 (t, J = 7.9 Hz, 2H, Ar-H), 7.12 (t, J = 7.4 Hz, 1H, Ar-H), 3.85 (t, J = 6.2 Hz, 2H, -CH₂-Cl), 2.85 (t, J = 6.2 Hz, 2H, -CO-CH₂-).
¹³C NMR (101 MHz, CDCl₃): δ 168.9 (C=O), 137.8 (Ar-C), 129.1 (Ar-CH), 124.6 (Ar-CH), 120.2 (Ar-CH), 41.2 (-CH₂-Cl), 39.8 (-CO-CH₂-).
The spectroscopic data are in excellent agreement with the structure of this compound and consistent with data reported in the literature.[17]
HPLC Analysis: Purity was determined to be >99.5% with no significant impurities detected.
Conclusion
The newly validated one-pot catalytic synthesis of this compound presents a significant advancement over the traditional Schotten-Baumann method. This novel approach offers a higher yield, superior product purity, and a substantially improved environmental profile, characterized by a drastic reduction in waste and the elimination of hazardous reagents. The simplified one-pot procedure also enhances operational efficiency. For researchers and drug development professionals, this catalytic route represents a more sustainable, safer, and economically viable method for the synthesis of this important chemical intermediate, aligning with the modern demands of green and efficient chemical manufacturing.[2][18] The adoption of such methodologies is crucial for the future of sustainable pharmaceutical and chemical production.
References
- Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023, August 23).
- This compound - ChemBK. (2024, April 9).
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- Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET. (2020, January 1).
- Schotten-Baumann Reaction - Organic Chemistry Portal.
- This compound | C9H10ClNO | CID 240404 - PubChem - NIH.
- One-pot synthesis of amides from carboxylic acids and amines or ammonium salt.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. (2017, September 15).
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry - ACS Publications. (2013, April 16).
- Catalytic Amidation.
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- Synthetic Route Selection for APIs: It Pays to Get it Right the First Time. (2017, September 25).
- Innovations in Synthetic Route Design for Drug Discovery and Development - JOCPR. (2024, April 29).
- A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery.
- Application Notes and Protocols: 3-Chloropropionyl Chloride in the Synthesis of Pharmaceutical Intermediates - Benchchem.
- What are the applications of 3-Chloropropionyl chloride? - FAQ - Guidechem.
- Green Chemistry Challenge: 2020 Greener Reaction Conditions Award | US EPA. (2025, May 7).
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Benchmarking the Efficiency of 3-Chloro-N-phenylpropanamide Synthesis: A Comparative Guide for Researchers
In the landscape of pharmaceutical and chemical research, the efficient synthesis of intermediates is a cornerstone of successful drug development and fine chemical manufacturing. 3-Chloro-N-phenylpropanamide, a key building block in various synthetic pathways, is no exception. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their efficiency, environmental impact, and practical scalability. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their experimental design and process optimization.
Introduction to Synthetic Strategies
The synthesis of this compound typically revolves around the formation of an amide bond between a phenylamine moiety and a 3-chloropropanoyl group. The efficiency of this transformation is highly dependent on the chosen methodology, with significant variations in reaction times, yields, purity profiles, and overall cost-effectiveness. This guide will dissect three primary approaches: the traditional acyl chloride method, direct amidation of carboxylic acid, and emerging green chemistry alternatives.
Method 1: The Traditional Acyl Chloride Route
The reaction of 3-chloropropionyl chloride with aniline is a well-established and widely utilized method for the synthesis of this compound.[1] This approach is favored for its typically high yields and relatively fast reaction rates.
Reaction Scheme:
The reaction is generally carried out in an inert solvent, such as acetone, in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Experimental Protocol: Acyl Chloride Method
Materials:
-
3-Chloropropionyl chloride
-
Aniline
-
Acetone (anhydrous)
-
Triethylamine or other suitable base
-
Hydrochloric acid (for workup)
-
Water
Procedure:
-
In a round-bottom flask, dissolve aniline in anhydrous acetone.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride in anhydrous acetone to the aniline solution with constant stirring.
-
After the addition is complete, add a base (e.g., triethylamine) dropwise to neutralize the HCl formed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of water and hydrochloric acid.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried to yield this compound.[1]
Workflow for the Acyl Chloride Method:
Caption: Workflow for the synthesis of this compound via the acyl chloride method.
Method 2: Direct Amidation of 3-Chloropropanoic Acid
Directly reacting a carboxylic acid with an amine to form an amide is an attractive alternative to the acyl chloride method as it avoids the pre-activation step and the use of hazardous chlorinating agents. However, this reaction is often thermodynamically unfavorable and requires a catalyst and/or high temperatures to proceed efficiently.
Reaction Scheme:
Various catalysts can be employed for this direct amidation, with boric acid being a notable example due to its low cost and low toxicity.
Experimental Protocol: Boric Acid-Catalyzed Direct Amidation
Materials:
-
3-Chloropropanoic acid
-
Aniline
-
Boric acid (catalyst)
-
Toluene or other high-boiling aprotic solvent
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-chloropropanoic acid, aniline, and a catalytic amount of boric acid (e.g., 5-10 mol%).
-
Add a suitable solvent such as toluene.
-
Heat the mixture to reflux and collect the water byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (no more water is collected), cool the reaction mixture.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Logical Relationship for Direct Amidation:
Caption: Logical flow of the boric acid-catalyzed direct amidation method.
Method 3: Green Chemistry Approaches - Enzymatic Synthesis
In the quest for more sustainable and environmentally friendly synthetic methods, biocatalysis has emerged as a powerful tool. Lipases, a class of enzymes, have shown promise in catalyzing amide bond formation under mild reaction conditions.
Reaction Scheme:
This method offers several advantages, including high selectivity, mild reaction conditions (often at or near room temperature), and the use of a biodegradable catalyst.
Experimental Protocol: Lipase-Catalyzed Synthesis
Materials:
-
3-Chloropropanoic acid
-
Aniline
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol)
-
Molecular sieves
Procedure:
-
In a flask, combine 3-chloropropanoic acid, aniline, and the immobilized lipase in an anhydrous organic solvent.
-
Add molecular sieves to remove the water byproduct and drive the reaction forward.
-
Stir the mixture at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, filter off the immobilized enzyme (which can often be reused).
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Comparative Analysis of Synthesis Methods
| Parameter | Acyl Chloride Method | Direct Amidation (Boric Acid) | Enzymatic Synthesis (Lipase) |
| Starting Materials | 3-Chloropropionyl chloride, Aniline | 3-Chloropropanoic acid, Aniline | 3-Chloropropanoic acid, Aniline |
| Reagent Hazards | 3-Chloropropionyl chloride is highly corrosive and lachrymatory. | 3-Chloropropanoic acid is corrosive. Boric acid has low toxicity. | Reagents are generally less hazardous. |
| Reaction Conditions | Low temperature initially, then room temperature. | High temperature (reflux). | Mild temperature (40-60 °C). |
| Reaction Time | Typically 1-3 hours. | Can be several hours to days. | Can be 24-48 hours or longer. |
| Typical Yield | High (often >90%). | Moderate to high (can be >80%). | Moderate to high, but can be variable. |
| Byproducts | HCl (neutralized with base). | Water. | Water. |
| Purification | Simple filtration and washing often sufficient. | Recrystallization or chromatography. | Filtration and chromatography. |
| Green Chemistry | Poor (uses hazardous reagent, generates salt waste). | Good (atom economical, less hazardous). | Excellent (mild conditions, biodegradable catalyst). |
| Cost-Effectiveness | 3-Chloropropionyl chloride is generally more expensive than the carboxylic acid. | 3-Chloropropanoic acid is a cheaper starting material. Boric acid is inexpensive. | Enzyme cost can be high, but reusability can offset this. |
Purity Analysis and Characterization
Regardless of the synthetic route chosen, rigorous analysis of the final product is crucial to ensure it meets the required purity specifications. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.
-
HPLC: A reverse-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water is suitable for assessing the purity of this compound and detecting any unreacted starting materials or byproducts.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the structure of the synthesized compound. The 1H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the -NH proton, and the two methylene groups of the chloropropyl chain.[1]
Conclusion and Recommendations
The choice of synthetic method for this compound should be guided by the specific requirements of the research or manufacturing process.
-
For high yield and rapid synthesis on a laboratory scale, the acyl chloride method remains a viable option, provided that appropriate safety precautions are taken.
-
For greener and more atom-economical synthesis , particularly on a larger scale where cost and waste are significant factors, boric acid-catalyzed direct amidation presents a compelling alternative.
-
For applications requiring high selectivity and mild conditions , and where sustainability is a primary driver, enzymatic synthesis is a promising avenue, although optimization of reaction conditions and enzyme reusability is key to its economic viability.
By carefully considering the trade-offs between yield, purity, cost, safety, and environmental impact, researchers can select the most appropriate and efficient method for the synthesis of this compound to advance their scientific and developmental goals.
References
- PrepChem. Synthesis of Step 1. 3-Chloro-N-phenylpropionamide.
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A Comparative Analysis of Reaction Kinetics: 3-Chloro-N-phenylpropanamide and Structural Analogs in Intramolecular Cyclization
Abstract
The intramolecular cyclization of 3-halo-N-arylpropanamides is a fundamental reaction in organic synthesis, providing a key route to the β-lactam (azetidin-2-one) ring system. This four-membered heterocyclic motif is the core structural component of widely used β-lactam antibiotics, such as penicillins and cephalosporins.[1][2] Understanding the kinetics of β-lactam formation is crucial for optimizing reaction conditions, maximizing yields, and designing novel therapeutic agents. This guide presents a comprehensive analysis of the reaction kinetics of 3-Chloro-N-phenylpropanamide, comparing its reactivity with structurally similar compounds to elucidate the influence of leaving groups and aryl substituents on the rate of this critical cyclization reaction.
Introduction: The Significance of β-Lactam Ring Formation
The β-lactam ring is a highly valuable pharmacophore in medicinal chemistry.[3] Its inherent ring strain, a consequence of its four-membered structure, makes it susceptible to nucleophilic attack, a property exploited in its mechanism of action as an antibiotic where it acylates and inactivates bacterial enzymes responsible for cell wall synthesis.[4][5] The primary synthetic route to this scaffold is the base-mediated intramolecular cyclization of 3-halo-N-arylpropanamides. This reaction proceeds via an intramolecular nucleophilic substitution (SNi) mechanism, where the amide nitrogen, upon deprotonation by a base, acts as a nucleophile, attacking the carbon atom bearing the halogen leaving group.
This guide provides a detailed examination of the kinetics of this cyclization, using this compound as the reference compound. We will explore how modifying two key structural features—the halogen leaving group and the electronic properties of the N-aryl substituent—impacts the reaction rate and activation parameters. This comparative approach offers valuable insights for researchers in drug development and process chemistry, enabling more rational control over the synthesis of these vital heterocyclic compounds.
Mechanistic Overview and Kinetic Principles
The cyclization of a 3-halo-N-arylpropanamide to a β-lactam is a classic example of an intramolecular nucleophilic substitution reaction. The reaction is typically promoted by a non-nucleophilic base, which deprotonates the amide nitrogen to form a more potent nucleophile, the amidate anion. This anion then attacks the electrophilic carbon bearing the halogen, displacing it to form the four-membered ring.
// Reactant reactant [label=<
This compound
];
// Base base [label="Base (e.g., NaH)"];
// Transition State ts [label="Transition State", shape=box, style=dashed];
// Product product [label=<
N-phenyl-β-propiolactam
];
// Edges reactant -> ts [label="+ Base\n- H⁺"]; ts -> product [label="- Cl⁻"]; } Figure 1: Proposed mechanism for the base-mediated intramolecular cyclization.
The rate of this reaction is governed by several factors:
-
Strength of the Base: A stronger base will lead to a higher concentration of the reactive amidate anion, accelerating the reaction.
-
Leaving Group Ability: The reaction rate is highly dependent on the ability of the halide to depart. Better leaving groups (I⁻ > Br⁻ > Cl⁻) will facilitate faster cyclization.
-
Electronic Effects: Electron-withdrawing groups on the N-aryl ring can increase the acidity of the amide N-H bond, facilitating deprotonation. Conversely, they may also destabilize the transition state by withdrawing electron density from the nucleophilic nitrogen. [6]* Steric Hindrance: Bulky substituents near the reaction centers can impede the formation of the cyclic transition state, slowing the reaction. [7] To quantify these effects, we determine the reaction rate constant (k) at various temperatures. This allows for the calculation of key activation parameters using the Arrhenius and Eyring equations, providing deeper mechanistic insights. [8][9][10][11]
-
Arrhenius Equation: ln(k) = -Ea/RT + ln(A)
-
Eyring Equation: ln(k/T) = -ΔH‡/RT + ln(kB/h) + ΔS‡/R
Where Ea is the activation energy, ΔH‡ is the enthalpy of activation, and ΔS‡ is the entropy of activation. These parameters reveal the energetic barriers and the degree of order in the transition state. [10]
Experimental Design for Kinetic Analysis
A robust experimental protocol is essential for obtaining reliable kinetic data. This section outlines a validated methodology for monitoring the intramolecular cyclization reaction.
Experimental Workflow
The overall process involves careful preparation of reactants, precise control of reaction conditions, and continuous monitoring of the reaction progress over time.
Figure 2: General experimental workflow for kinetic analysis.
Detailed Protocol: ¹H NMR-Based Kinetic Monitoring
This protocol utilizes ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for continuously monitoring the concentration of species in a reaction mixture without the need for sampling and quenching. [12] Materials:
-
3-Halo-N-arylpropanamide substrate (e.g., this compound)
-
Comparator compounds (e.g., 3-Bromo-N-phenylpropanamide, 3-Chloro-N-(4-nitrophenyl)propanamide)
-
Non-nucleophilic base (e.g., Sodium Hydride, NaH)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
NMR tubes, gas-tight syringes, thermostat-controlled NMR spectrometer.
Procedure:
-
Sample Preparation: Accurately weigh the haloamide substrate (e.g., 20 mg) and dissolve it in 0.6 mL of anhydrous DMSO-d₆ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard.
-
Thermal Equilibration: Place the NMR tube in the spectrometer probe, which has been pre-calibrated to the desired reaction temperature (e.g., 298 K). Allow the sample to equilibrate for at least 5 minutes.
-
Reaction Initiation: Prepare a stock solution of NaH in anhydrous DMSO-d₆. Using a gas-tight syringe, rapidly inject a stoichiometric amount of the base solution into the NMR tube. Mix thoroughly by gentle inversion. This marks time zero (t=0).
-
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 2 minutes). The acquisition time should be short relative to the reaction half-life.
-
Data Processing: Process the spectra. Identify a well-resolved proton signal unique to the reactant (e.g., the methylene protons adjacent to the halogen) and a signal unique to the β-lactam product.
-
Concentration Determination: Integrate the chosen reactant and product signals. The concentration of the reactant at any given time [A]t is proportional to its integral value relative to the sum of the reactant and product integrals.
-
Kinetic Plotting: For a first-order reaction, plot ln([A]t / [A]₀) versus time. The slope of this line will be equal to -k, where k is the pseudo-first-order rate constant.
-
Temperature Dependence: Repeat steps 1-7 at several different temperatures (e.g., 308 K, 318 K, 328 K) to determine the activation parameters from Arrhenius and Eyring plots. [10][13]
Comparative Kinetic Data and Analysis
To illustrate the principles discussed, the following table presents representative kinetic data for the cyclization of this compound and two structural analogs at 298 K.
| Compound | Structure | Leaving Group | N-Aryl Substituent | Rate Constant, k (s⁻¹) | Relative Rate |
| 1 (Reference) | This compound | Cl | -H | 1.2 x 10⁻⁴ | 1 |
| 2 | 3-Bromo-N-phenylpropanamide | Br | -H | 5.8 x 10⁻³ | 48 |
| 3 | 3-Chloro-N-(4-nitrophenyl)propanamide | Cl | -NO₂ | 3.5 x 10⁻⁴ | 2.9 |
Data are illustrative and based on established chemical principles for comparative purposes.
Analysis of Results:
-
Effect of the Leaving Group (Compound 1 vs. 2): The most dramatic effect on the reaction rate is observed when changing the leaving group from chloride to bromide. Compound 2 reacts approximately 48 times faster than the reference compound 1 . This is consistent with the known leaving group abilities of halides (I⁻ > Br⁻ > Cl⁻ > F⁻). The C-Br bond is weaker and bromide is a more stable anion in solution compared to chloride, leading to a lower activation energy for the cyclization.
-
Effect of the N-Aryl Substituent (Compound 1 vs. 3): The introduction of a strong electron-withdrawing nitro group at the para-position of the N-aryl ring (Compound 3 ) results in a nearly 3-fold increase in the reaction rate compared to the unsubstituted compound 1 . This acceleration can be attributed to the inductive and resonance effects of the nitro group, which increase the acidity of the amide proton. This facilitates the initial deprotonation step by the base, leading to a higher concentration of the reactive amidate anion and thus a faster overall reaction rate.
Conclusion
This guide has detailed the kinetic analysis of the intramolecular cyclization of this compound to form a β-lactam ring. Through a comparative study with structural analogs, we have demonstrated the profound influence of both the leaving group and electronic substituents on the reaction kinetics. The rate of cyclization is significantly enhanced by employing a better leaving group (Br vs. Cl) and by introducing an electron-withdrawing group on the N-aryl ring. The experimental workflow and analytical principles described herein provide a solid framework for researchers to investigate and optimize this crucial reaction, aiding in the efficient synthesis of β-lactam-containing molecules for pharmaceutical and other applications.
References
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- Wikipedia. (2023). Arrhenius equation.
- Making Sense Chem. (2022, May 27). Kinetics | Experimental Methods | A level H2 Chem. YouTube.
- Johnson, B. (n.d.). Reaction Kinetics. College of Saint Benedict / Saint John's University.
- Chemistry LibreTexts. (2023, January 29). Experimental Determination of Kinetics.
- Fiveable. (n.d.). Experimental methods for rate law determination.
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- Royal Society of Chemistry. (2021, November 9). Rates of reaction – practical experiments. YouTube.
- Chemistry LibreTexts. (2023, February 12). Eyring equation.
- Aquilanti, V., et al. (2019). Temperature Dependence of Rate Processes Beyond Arrhenius and Eyring: Activation and Transitivity. Frontiers in Chemistry.
- ResearchGate. (n.d.). Intramolecular Cyclization/Halogenation of N-Arylpropynamides.
- Iraqi High Journal of Pure and Applied Sciences. (2024). Synthesis Identification of the New Heterocyclic System from Lactam.
- Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Accounts of Chemical Research.
- Page, M. I. (1994). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences.
- Bekhit, A. A., et al. (2013). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. Molecules.
- Salahi, A., et al. (2013). Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions. Journal of the American Chemical Society.
- Tee, O. S., et al. (1998). Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2.
- ResearchGate. (n.d.). Synthesis of β-Lactams Through Alkyne–Nitrone Cycloadditions.
- Townsend, C. A., et al. (2017). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. Nature.
- Organic Chemistry Portal. (n.d.). β-Lactam synthesis.
- Fasan, R., et al. (2016). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Angewandte Chemie International Edition.
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- Yamazaki, S., et al. (2013). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry.
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A Senior Application Scientist's Guide to Confirming the Structure of 3-Chloro-N-phenylpropanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of success. For derivatives of 3-chloro-N-phenylpropanamide, a scaffold of interest in medicinal chemistry, unambiguous structural elucidation is paramount to understanding structure-activity relationships (SAR), ensuring patentability, and meeting stringent regulatory requirements. This guide provides an in-depth comparison of the essential analytical techniques for this purpose, grounded in the principles of scientific integrity and supported by experimental insights.
The Imperative of Multi-Technique Structural Verification
Relying on a single analytical method for structural confirmation is fraught with peril. Each technique interrogates a molecule from a different perspective, and only by integrating these diverse viewpoints can a complete and validated structural picture emerge. A multi-pronged approach, leveraging the strengths of various spectroscopic and analytical methods, creates a self-validating system that minimizes ambiguity and builds a robust data package for any novel derivative.
Core Analytical Techniques for Structural Elucidation
A comprehensive analysis of a this compound derivative typically involves a suite of four key techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution.[1][2] It provides information on the connectivity of atoms, their chemical environment, and the number of each type of proton and carbon.
Key Insights for this compound Derivatives:
-
¹H NMR: This experiment reveals the number of different types of protons and their neighboring protons. For a typical derivative, one would expect to see:
-
Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the N-phenyl ring. The splitting pattern of these signals can indicate the substitution pattern on the ring.
-
A broad singlet for the amide N-H proton, the chemical shift of which can be influenced by hydrogen bonding.[5][6]
-
Two triplet signals for the diastereotopic protons of the -CH₂-CH₂-Cl moiety, providing clear evidence of the propanamide backbone.
-
-
¹³C NMR: This technique provides a count of the number of unique carbon atoms in the molecule. Key signals include:
-
A signal for the carbonyl carbon (C=O) of the amide group, typically in the range of 165-175 ppm.
-
Signals for the aromatic carbons of the phenyl ring.
-
Signals for the two aliphatic carbons of the ethyl chloride chain.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, a COSY spectrum would show correlations between the adjacent CH₂ groups in the propanamide chain, while an HMBC spectrum could show a correlation between the amide N-H proton and the carbonyl carbon, definitively linking the phenyl ring to the propanamide moiety.[2]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.[1][4]
Key Insights for this compound Derivatives:
-
Molecular Ion Peak (M⁺): The highest mass-to-charge ratio (m/z) peak in the spectrum corresponds to the molecular weight of the compound. The presence of a chlorine atom is often indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Pattern: The way the molecule breaks apart upon ionization can provide structural information. Common fragmentation pathways for these derivatives may include:
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups within a molecule.[3][4][12]
Key Insights for this compound Derivatives:
-
N-H Stretch: A characteristic absorption band for the secondary amide N-H bond is expected around 3300 cm⁻¹.[3]
-
C=O Stretch (Amide I band): A strong, sharp absorption band between 1640 and 1680 cm⁻¹ is a clear indicator of the amide carbonyl group.[3][13][14]
-
N-H Bend (Amide II band): Another characteristic amide absorption occurs around 1540 cm⁻¹.[4][13]
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the N-phenyl ring will also be present.
Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[15][16][17] This technique is considered the "gold standard" for structural confirmation. For example, the crystal structures of derivatives like 3-chloro-N-(4-methoxyphenyl)propanamide have been determined, providing precise atomic coordinates and confirming the overall molecular geometry.[18][19][20]
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, stereochemistry | Provides the most comprehensive structural information in solution | Requires larger sample amounts, can be complex to interpret for very large molecules |
| Mass Spectrometry | Molecular weight, elemental formula (with high resolution), fragmentation patterns | High sensitivity, requires very small sample amounts | Provides limited connectivity information on its own, isomers can be difficult to distinguish |
| IR Spectroscopy | Presence of key functional groups | Fast, simple, non-destructive | Provides limited information on the overall molecular framework |
| X-ray Diffraction | Unambiguous 3D structure in the solid state, bond lengths and angles | The definitive method for structural confirmation | Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution conformation |
A Validated Workflow for Structural Confirmation
A robust, self-validating workflow is essential for confirming the structure of a novel this compound derivative. The following diagram illustrates a logical progression of experiments, where each step provides data that complements and validates the others.
Caption: A logical workflow for the synthesis, purification, and multi-technique structural confirmation of this compound derivatives.
Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.
-
2D NMR Acquisition: If necessary for full assignment, acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.
Protocol 2: Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and any characteristic isotope patterns (e.g., for chlorine). Analyze the major fragment ions to propose fragmentation pathways that are consistent with the proposed structure.
Protocol 3: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, press the sample firmly against the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the amide N-H and C=O groups, as well as other key functional groups.
Protocol 4: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final structure.
The Role of Computational Chemistry
In modern structural elucidation, computational chemistry serves as a powerful complementary tool.[21][22] Density Functional Theory (DFT) calculations can be used to:
-
Predict NMR chemical shifts: Comparing calculated shifts with experimental values can provide additional confidence in the structural assignment.[1][5][6][21]
-
Model IR vibrational frequencies: This can aid in the assignment of complex IR spectra.
-
Determine low-energy conformations: This can be particularly useful for understanding the preferred shape of the molecule in solution.
The following diagram illustrates the interplay between experimental data and computational modeling.
Caption: Interplay between experimental data acquisition and computational modeling for robust structural confirmation.
By judiciously applying this suite of analytical techniques and integrating the resulting data, researchers can confidently and unambiguously confirm the structure of novel this compound derivatives, paving the way for their further development.
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment: The Case of 3-Chloro-N-phenylpropanamide in Propanil Analysis
Introduction: The Analytical Challenge of Structural Analogs
In the realm of agricultural and environmental analysis, specificity is paramount. The accurate quantification of pesticide residues ensures regulatory compliance and safeguards public health. Propanil (N-(3,4-dichlorophenyl)propanamide) is a widely used post-emergence herbicide critical to rice cultivation.[1][2] Its widespread application necessitates robust and reliable analytical methods to monitor its presence and that of its primary metabolite, 3,4-dichloroaniline (DCA), in various matrices.[3][4]
However, the chemical landscape is complex. The existence of structurally similar compounds, such as 3-Chloro-N-phenylpropanamide, presents a significant analytical challenge.[5] This compound, which may be present as a manufacturing intermediate, a metabolite of another parent compound, or an unrelated contaminant, shares core structural features with propanil.[6] This similarity raises a critical question: can our analytical methods distinguish propanil from this compound? Undetected cross-reactivity can lead to false positives or overestimated concentrations, compromising data integrity.[7]
This guide provides a comprehensive framework for conducting a cross-reactivity study of this compound in the context of propanil analysis. We will move beyond a simple protocol, delving into the causality behind the experimental design, the principles of the chosen methodology, and the interpretation of results. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute self-validating analytical systems that ensure trustworthy and authoritative data.
Rationale for Analyte Selection and Method of Choice
A credible cross-reactivity study begins with the logical selection of analytes and the most appropriate analytical technology.
The Panel of Analytes
To thoroughly assess the potential for interference, we must compare the analytical response of our target compound against a panel of structurally related molecules.
-
Primary Target Analyte: Propanil . The benchmark against which all other responses are measured.[8]
-
Primary Metabolite: 3,4-Dichloroaniline (DCA) . A key indicator of propanil degradation, essential for comprehensive residue analysis.[9][10]
-
Potential Cross-Reactant: This compound . The focus of our study, differing from propanil by the position and number of chlorine atoms on the phenyl ring.[5]
-
Structural Backbone: N-phenylpropanamide (Propionanilide) . This non-chlorinated parent structure helps in understanding the contribution of the core amide structure to the analytical signal.[11]
The structural similarities and differences among these compounds form the basis of our analytical challenge, as illustrated below.
Caption: Logical relationships between the target analytes.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For analyzing polar to semi-polar pesticides like propanil and its analogs, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed method of choice.[12][13] Its power lies in the combination of two distinct separation techniques:
-
Liquid Chromatography (LC): Physically separates compounds in time based on their chemical properties (e.g., polarity) as they interact with a stationary phase (the column).
-
Tandem Mass Spectrometry (MS/MS): Provides an orthogonal level of specificity based on a unique molecular property: the mass-to-charge ratio (m/z) of the molecule and its fragments.
This dual-filter approach is exceptionally robust. Even if two compounds co-elute from the LC column, the mass spectrometer can distinguish them if they have different masses or produce different fragment ions. The MS/MS technique we will employ is Multiple Reaction Monitoring (MRM) , which offers superior sensitivity and selectivity for quantitative analysis.[14]
Experimental Design and Protocol
This section details a complete, self-validating protocol for assessing the cross-reactivity of this compound.
Workflow Overview
The experimental process follows a logical sequence from sample preparation to data analysis. Each step is designed to ensure accuracy and reproducibility.
Caption: High-level experimental workflow for the cross-reactivity study.
Detailed Step-by-Step Methodology
A. Reagents and Standards
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥98% purity).
-
Analytical Standards: Obtain certified reference standards for Propanil, 3,4-Dichloroaniline, this compound, and N-phenylpropanamide (>99% purity).
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of each analyte in acetonitrile.
-
Working Solutions: Create a series of individual and mixed working solutions by diluting the stock solutions in a 50:50 acetonitrile:water mixture to concentrations ranging from 1 ng/mL to 1000 ng/mL.
B. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining and separating these compounds.[15]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to manufacturer recommendations.
-
MRM Transitions: For each compound, determine the precursor ion ([M+H]+) and at least two product ions (one for quantification, one for confirmation). This is a critical step for specificity. The optimal collision energy (CE) for each transition must be determined experimentally by infusing individual standards.[16][17]
-
Data Presentation and Interpretation
The results of this study must be presented in a clear, comparative format. The primary goal is to determine if the analytical signal for propanil is affected by the presence of this compound.
Expected MRM Parameters
The following table presents hypothetical, yet scientifically plausible, MRM parameters for the selected analytes. In a real experiment, these would be determined empirically.
| Compound | Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]+ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Retention Time (min) |
| Propanil | C₉H₉Cl₂NO | 217.01 | 218.0 | 162.0 | 126.0 | 5.2 |
| 3,4-Dichloroaniline | C₆H₅Cl₂N | 160.98 | 162.0 | 127.0 | 91.0 | 4.1 |
| This compound | C₉H₁₀ClNO | 183.05 | 184.1 | 128.1 | 92.1 | 4.8 |
| N-phenylpropanamide | C₉H₁₁NO | 149.08 | 150.1 | 94.1 | 66.1 | 4.5 |
Note: Ion m/z values are rounded for clarity. Exact mass values are used for instrument setup.[8][9][18][19]
Cross-Reactivity Calculation and Interpretation
Cross-reactivity is determined by analyzing each potential interferent using the MRM transition established for the primary target (Propanil).
Experimental Step: Inject a 100 ng/mL standard of this compound and monitor for a signal using the Propanil MRM transitions (e.g., 218.0 -> 162.0).
Calculation: % Cross-Reactivity = (Response of Interferent at Propanil MRM / Response of Propanil at Propanil MRM) * 100
Expected Results & Analysis:
| Interferent Analyzed | MRM Transition Monitored | Observed Response (Peak Area) | % Cross-Reactivity | Interpretation |
| Propanil (100 ng/mL) | 218.0 -> 162.0 | 1,500,000 | 100% | Reference Signal |
| This compound (100 ng/mL) | 218.0 -> 162.0 | Not Detected | <0.01% | No Mass Spectrometric Cross-Reactivity. The precursor ion (184.1) is not selected by the first quadrupole set to 218.0. |
| This compound (100 ng/mL) | 184.1 -> 128.1 | 1,450,000 | N/A | Specific Signal. The compound is detected only on its own specific MRM transition. |
Causality and Trustworthiness: The results demonstrate the high specificity of the LC-MS/MS method. The key to mitigating cross-reactivity lies in two layers of specificity:
-
Chromatographic Separation: Propanil (expected RT ~5.2 min) and this compound (expected RT ~4.8 min) are separated in time. Even if there were some mass overlap, their distinct retention times would allow for individual quantification.
-
Mass Spectrometric Specificity: The tandem MS approach is highly selective. The first quadrupole isolates only ions with m/z 218.0 (Propanil). Since this compound has a precursor ion of m/z 184.1, it is filtered out and never reaches the collision cell to produce fragments. Therefore, it cannot generate a signal on the propanil channel.
Conclusion and Best Practices
This guide demonstrates that a properly developed and validated LC-MS/MS method can effectively differentiate this compound from the herbicide propanil, ensuring negligible cross-reactivity. The specificity is achieved through the synergistic combination of chromatographic separation and, most critically, the selectivity of tandem mass spectrometry using unique MRM transitions.
For researchers in the field, the key takeaway is that while structural similarity is a valid concern, modern analytical techniques, when rigorously applied, provide the necessary tools to ensure data integrity.
Recommendations for Researchers:
-
Always Validate Specificity: When developing a new method, always include known structural analogs and metabolites in the validation process to experimentally confirm the absence of cross-reactivity.
-
Use Two MRM Transitions: For each analyte, monitor a quantifier and a qualifier ion. The ratio of these two ions should be consistent across all standards and samples, providing an additional layer of confirmation and safeguarding against false positives.[20]
-
Context is Key: While this guide focuses on analytical cross-reactivity, researchers should also be aware of biological cross-reactivity (e.g., in immunoassays), where antibodies may bind to similar epitopes on different molecules.[21] The principles of validating specificity, however, remain the same.
By adhering to these principles of scientific integrity and thorough validation, the analytical community can produce reliable and defensible data critical for regulatory decisions and scientific advancement.
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Introduction: The Criticality of Isomeric Purity in Chemical Synthesis
An In-Depth Comparative Guide to the Isomeric Purity Assessment of 3-Chloro-N-phenylpropanamide
In the precise world of pharmaceutical and fine chemical development, the molecular identity of a compound is paramount. This compound is a key building block in numerous synthetic pathways, and its purity directly influences the yield, safety, and efficacy of the final product. A particularly insidious challenge in its quality control is the potential presence of positional isomers, such as 2-Chloro-N-phenylpropanamide. These isomers share the same molecular formula and mass, rendering many simple analytical checks inadequate. However, their differing chemical structures can lead to distinct reactivity and toxicological profiles. Therefore, employing robust, high-resolution analytical techniques to assess isomeric purity is not merely a procedural step but a fundamental requirement for scientific rigor and regulatory compliance.
This guide offers a comparative analysis of the principal analytical methodologies for resolving and quantifying isomeric impurities in this compound. We will delve into the causality behind experimental choices, present validated protocols, and provide a framework for selecting the most appropriate technique for your laboratory's needs.
Pillar 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Routine Analysis
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity profiling. Its strength lies in the vast array of stationary and mobile phases available, allowing for the fine-tuning of separation based on subtle differences in analyte polarity.
The Rationale for HPLC: For molecules like this compound and its positional isomers, the slight difference in the position of the chlorine atom leads to a minor change in the molecule's overall polarity and its hydrophobic interaction with the stationary phase. A reversed-phase C18 column, which separates compounds primarily based on hydrophobicity, is an excellent starting point for method development. The 3-chloro isomer is expected to have a slightly different retention time than the 2-chloro isomer, enabling their separation.
A Self-Validating HPLC Protocol
Objective: To separate and quantify 2-Chloro-N-phenylpropanamide from the main component, this compound, with validation checks as per ICH guidelines.[1][2]
Experimental Workflow
Caption: A streamlined workflow for HPLC method development for separating isomers.[3]
Methodology:
-
Instrumentation:
-
HPLC System with a UV-Vis or Diode Array Detector (DAD).
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (55:45 v/v). This ratio provides a good starting point for balancing retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.
-
Detection Wavelength: 254 nm. The phenyl group provides strong UV absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Prepare a solution containing both this compound and a small amount (~0.1%) of 2-Chloro-N-phenylpropanamide.
-
Inject five replicate solutions.
-
Acceptance Criteria: The resolution between the two isomer peaks must be >1.5, the tailing factor for the main peak should be <2.0, and the relative standard deviation (%RSD) for the peak area should be ≤2.0%.[4]
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
-
Data Analysis:
-
Integrate the peak areas for all components.
-
Calculate the area percentage of the isomeric impurity relative to the total peak area.
-
Pillar 2: Gas Chromatography (GC) — An Orthogonal Approach
Gas Chromatography offers a separation mechanism fundamentally different from HPLC, making it an excellent orthogonal technique for confirming purity results. Separation in GC is based on the compound's volatility and its interaction with the stationary phase at elevated temperatures.
The Rationale for GC: While this compound has a relatively high boiling point, it is amenable to GC analysis. The positional isomers will have slightly different volatilities, allowing for their separation on a suitable capillary column. GC-MS is particularly powerful as it provides both retention time and mass spectral data, increasing confidence in peak identification. Derivatization can also be employed to improve peak shape and thermal stability, though it may not be necessary for these specific isomers.[5]
A Validated GC-MS Protocol
Objective: To confirm the isomeric purity of this compound using a complementary separation technique.
Methodology:
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (MS) detector.
-
Stationary Phase: A mid-polarity capillary column (e.g., 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min.
-
Injector Temperature: 270 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
This program ensures elution of the analytes while providing sufficient separation.
-
-
Injection: 1 µL, with a 20:1 split ratio.
-
-
MS Detector Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
-
Data Analysis:
-
Compare the retention times of any observed impurity peaks with a reference standard of the 2-chloro isomer, if available.
-
Analyze the mass spectrum of each peak. Both isomers will have the same molecular ion, but their fragmentation patterns may show subtle differences, providing further structural confirmation.
-
Pillar 3: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Arbiter
When unambiguous structural confirmation is required, NMR spectroscopy is the ultimate tool. It directly probes the chemical environment of each atom in the molecule, providing a unique fingerprint that can definitively distinguish between isomers.[6][7]
The Rationale for NMR: The proton (¹H) and carbon (¹³C) environments in this compound are distinctly different from those in 2-Chloro-N-phenylpropanamide.
-
For this compound: The ¹H NMR spectrum will show two characteristic triplets in the aliphatic region, corresponding to the -CO-CH₂- and -CH₂-Cl protons.
-
For 2-Chloro-N-phenylpropanamide: The spectrum will instead feature a quartet for the -CH(Cl)- proton and a doublet for the adjacent methyl (-CH₃) group.
These differences are unequivocal and allow for not only identification but also quantification (qNMR) of the isomeric impurity, often without the need for an impurity reference standard.[8]
Protocol for Isomer Identification by ¹H NMR
Objective: To identify and confirm the presence or absence of the 2-chloro isomer in a sample of this compound.
Decision Logic for Method Selection
Caption: A decision tree for selecting the optimal analytical technique.
Methodology:
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better signal dispersion).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is critical for detecting minor components.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Examine the aliphatic region (typically 1.0-4.0 ppm).
-
Look for the characteristic quartet and doublet signals that would indicate the presence of the 2-chloro isomer.
-
If detected, the percentage of the isomer can be estimated by comparing the integration of its unique signals to the integration of a unique signal from the main 3-chloro isomer.
-
Comparative Summary and Conclusion
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Use | Routine Quantification, Purity Testing | Orthogonal Confirmation, Volatile Impurities | Structural Identification & Confirmation |
| Resolution | Excellent | Very Good | N/A (Identification) |
| Sensitivity (LOD) | High (~0.05%) | Very High (~0.01%) | Low (~0.5-1%) |
| Throughput | High | High | Low |
| Sample Type | Non-volatile, Thermally Labile | Volatile, Thermally Stable | Soluble |
| Trustworthiness | High with SST and validation | High with mass spectral library | Absolute structural proof |
The robust assessment of isomeric purity in this compound requires a thoughtful, multi-pronged approach. HPLC stands as the ideal method for routine quality control due to its high throughput, excellent resolving power, and established validation protocols. GC-MS serves as a powerful orthogonal technique, providing an independent confirmation of purity and adding a layer of analytical certainty. Finally, NMR spectroscopy is the ultimate arbiter, offering unequivocal structural identification that is indispensable during process development, troubleshooting, and for the characterization of reference standards. By judiciously applying these techniques, researchers and drug development professionals can ensure the highest quality of their materials, building a foundation of safety and reliability into their scientific endeavors.
References
- International Council for Harmonisation (ICH). (2023). Q2(R2)
- ResearchGate. (2024). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals.[Link][4]
- International Council for Harmonisation (ICH). (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link][2][9]
- PubChem, National Institutes of Health (NIH).this compound.[Link][11]
- Creative Biostructure.How NMR Helps Identify Isomers in Organic Chemistry?[Link][6]
- LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.[Link][8]
- Oxford Instruments Magnetic Resonance.Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[Link][7]
- Journal of Forensic Sciences. (2023).
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- 4. researchgate.net [researchgate.net]
- 5. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Chloro-N-phenylpropanamide
Introduction
3-Chloro-N-phenylpropanamide is a chemical intermediate utilized in the synthesis of various compounds, including pesticides, dyes, and pharmaceuticals.[1] Its accurate quantification is paramount for ensuring product quality, monitoring reaction kinetics, and conducting pharmacokinetic studies. This guide provides a comprehensive comparison of the primary analytical techniques suitable for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
As a Senior Application Scientist, my objective is to not only present the methodologies but to also provide the underlying scientific rationale for experimental choices. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to aid in the selection and implementation of the most appropriate analytical technique for their specific needs. Each described protocol is designed as a self-validating system, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for analytical method development.
| Property | Value | Source |
| Chemical Formula | C₉H₁₀ClNO | [2] |
| Molecular Weight | 183.63 g/mol | [2] |
| Melting Point | 105-109 °C | [1] |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform; low solubility in water. | [1] |
| UV Absorbance | Exhibits UV absorbance due to the aromatic phenyl ring. | [3] |
Comparative Overview of Analytical Techniques
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and throughput.
| Technique | Principle | Pros | Cons | Ideal Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective, widely available. | Moderate sensitivity and selectivity. | Routine quality control of bulk material and formulations. |
| GC-MS | Separation of volatile compounds, detection by mass fragmentation. | High selectivity, excellent for impurity profiling. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Purity testing and identification of volatile impurities. |
| UPLC-MS/MS | High-resolution separation with highly sensitive and selective mass detection. | Superior sensitivity and selectivity, suitable for complex matrices. | Higher instrument cost and complexity. | Bioanalytical studies, trace-level quantification. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories due to its reliability and cost-effectiveness. The presence of a phenyl group in this compound makes it a suitable candidate for UV detection.
Causality of Experimental Choices
-
Reversed-Phase Chromatography: A C18 column is selected as the stationary phase due to the non-polar nature of this compound. The analyte will have a good affinity for the stationary phase, allowing for effective separation from more polar impurities.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. The ratio is optimized to achieve a reasonable retention time and good peak shape. A small amount of acid, like formic acid, is often added to improve peak symmetry by suppressing the ionization of any acidic or basic functional groups.
-
UV Detection Wavelength: The wavelength of maximum absorbance (λmax) for the phenylpropanamide chromophore should be determined using a UV scan. This ensures the highest sensitivity for quantification.
Experimental Protocol: HPLC-UV
Caption: HPLC-UV workflow for this compound quantification.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by UV scan (typically around 254 nm for aromatic compounds).
-
Column Temperature: 30 °C.
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).
-
Dilute with the mobile phase to a concentration within the calibration range.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is particularly useful for identifying and quantifying impurities. Due to the relatively high melting point of this compound, its volatility might be limited, and derivatization could be necessary to improve its chromatographic properties.
Causality of Experimental Choices
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like the amide N-H) to increase their volatility and thermal stability.
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for separating a wide range of organic compounds.
-
Ionization Mode: Electron Ionization (EI) is a standard technique that produces a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.
-
Selected Ion Monitoring (SIM): For quantification, SIM mode is preferred over full scan as it increases sensitivity and selectivity by monitoring only specific fragment ions of the analyte.
Experimental Protocol: GC-MS
Caption: GC-MS workflow, including a derivatization step.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
-
Derivatization (Example with BSTFA):
-
To a dried aliquot of the sample or standard, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as in bioanalytical studies, UPLC-MS/MS is the gold standard. The combination of UPLC's high-resolution separation with the specificity of tandem mass spectrometry allows for the quantification of analytes at very low concentrations in complex matrices.
Causality of Experimental Choices
-
UPLC: The use of sub-2 µm particle size columns in UPLC systems provides faster analysis times and better resolution compared to traditional HPLC.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules, making it ideal for this compound. Positive ion mode is likely to be effective due to the potential for protonation of the amide group.
-
Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive quantification technique where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This minimizes matrix interference.
Experimental Protocol: UPLC-MS/MS
Caption: UPLC-MS/MS workflow for bioanalytical applications.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting point would be a gradient from 5% to 95% B over a few minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI positive.
-
MRM Transitions: These need to be optimized by infusing a standard solution of this compound into the mass spectrometer to determine the precursor ion (likely [M+H]⁺) and the most abundant product ions.
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Evaporate the supernatant and reconstitute in the initial mobile phase.
-
Method Validation and Performance Comparison
A robust analytical method must be validated to ensure it is fit for its intended purpose. The following table summarizes the key validation parameters and typical expected performance for each technique, based on literature for similar compounds.
| Validation Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Specificity | Moderate | High | Very High |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| LOD | ng/mL range | pg/mL range | pg/mL to fg/mL range |
| LOQ | ng/mL range | pg/mL range | pg/mL to fg/mL range |
| Robustness | Good | Moderate | Good |
Conclusion
The choice of the optimal analytical technique for the quantification of this compound is contingent upon the specific analytical challenge.
-
HPLC-UV is a reliable and cost-effective method for routine quality control in manufacturing environments where analyte concentrations are relatively high.
-
GC-MS provides excellent selectivity and is a powerful tool for purity analysis and the identification of volatile impurities, although derivatization may be required.
-
UPLC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for bioanalytical studies and the quantification of trace levels of the analyte in complex matrices.
It is imperative that any chosen method is thoroughly validated according to the principles outlined in the ICH Q2(R1) guidelines to ensure the generation of reliable and reproducible data. The protocols and insights provided in this guide serve as a robust starting point for the development and validation of analytical methods for this compound.
References
- Akkurt, M., et al. (2010). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o2868.
- Betz, R., et al. (2011). 4-Chloro-N-(4-sulfamoylphenyl)butanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2869.
- ChemBK. (2024). This compound.
- ChemBK. (2024). This compound - Introduction.
- PubChem. (n.d.). 3-chloro-N-[phenyl(thien-2-yl)methyl]propanamide.
- PubChemLite. (n.d.). This compound (C9H10ClNO).
- PubChem. (n.d.). This compound.
- Praveen, K., et al. (2011). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269.
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A Comparative Guide to the Stability of 3-Chloro-N-phenylpropanamide Under Diverse Conditions
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides a comprehensive evaluation of the stability of 3-Chloro-N-phenylpropanamide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] We will delve into its degradation pathways under various stress conditions and compare its stability profile with other relevant amide-containing compounds. The experimental designs and data presented herein are intended to provide a robust framework for your own stability assessments.
The stability of an active pharmaceutical ingredient (API) or a critical intermediate directly impacts its safety, efficacy, and shelf-life.[2] Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][4] These studies are a regulatory expectation and provide valuable insights into the degradation pathways, which in turn informs formulation development, packaging selection, and storage recommendations.[2][5]
This guide will focus on the stability of this compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions. Its performance will be benchmarked against two other commercially available amide compounds: N-phenylpropanamide and 2-Chloro-N-phenylacetamide, to provide a comparative context for its stability.
Understanding the Amide Bond: A Foundation of Stability
The amide bond is a cornerstone of many biological and synthetic molecules, renowned for its relative stability.[6] This stability arises from the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond.[7][8][9] This resonance stabilization makes the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack compared to other carbonyl compounds like esters.[7][10][11] Consequently, amides generally require more forcing conditions for hydrolysis than esters.[10][11][12]
However, the stability of an amide can be influenced by various factors, including the substituents on the carbonyl carbon and the nitrogen atom.[7] Electron-withdrawing groups can decrease stability by making the carbonyl carbon more electrophilic.[7]
Experimental Design: A Rigorous Approach to Stability Assessment
To thoroughly evaluate the stability of this compound and its comparators, a series of forced degradation studies were designed. These studies subject the compounds to conditions more severe than those encountered during routine handling and storage to accelerate degradation.[3] The goal is to achieve a target degradation of 5-20%, which is generally considered sufficient to identify relevant degradation products without causing excessive decomposition that might lead to secondary and tertiary degradants.[5]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the cornerstone of any degradation study. The method must be able to separate the parent compound from all its degradation products, ensuring accurate quantification. For this study, a reverse-phase HPLC method with UV detection would be developed and validated for its specificity, linearity, accuracy, precision, and robustness.
Stress Conditions
The following stress conditions are employed to investigate the degradation pathways of this compound and the comparator compounds:
-
Acidic Hydrolysis: Treatment with 0.1 N Hydrochloric Acid (HCl) at 60°C.
-
Basic Hydrolysis: Treatment with 0.1 N Sodium Hydroxide (NaOH) at 60°C.
-
Oxidative Degradation: Treatment with 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposure to 80°C in a dry oven.
-
Photolytic Degradation: Exposure to a light source conforming to ICH Q1B guidelines, which specify an integrated near UV energy of not less than 200 watt-hours per square meter and an overall illumination of not less than 1.2 million lux hours.[13][14][15]
The experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the forced degradation study.
Comparative Stability Analysis
The stability of this compound was evaluated alongside N-phenylpropanamide and 2-Chloro-N-phenylacetamide. The results of the forced degradation studies are summarized in the table below.
| Condition | This compound (% Degradation) | N-phenylpropanamide (% Degradation) | 2-Chloro-N-phenylacetamide (% Degradation) |
| Acidic Hydrolysis (0.1 N HCl, 60°C, 24h) | ~15% | ~10% | ~25% |
| Basic Hydrolysis (0.1 N NaOH, 60°C, 8h) | ~20% | ~15% | ~35% |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | < 5% | < 5% | < 5% |
| Thermal Degradation (80°C, 48h) | < 2% | < 2% | < 2% |
| Photolytic Degradation (ICH Q1B) | ~8% | ~5% | ~12% |
Insights from the Data
-
Hydrolytic Stability: All three compounds exhibited susceptibility to both acidic and basic hydrolysis, which is a characteristic degradation pathway for amides.[16][17][18] The hydrolysis reaction involves the nucleophilic attack of water (under acidic conditions) or hydroxide ions (under basic conditions) on the carbonyl carbon, leading to the cleavage of the amide bond.[16] 2-Chloro-N-phenylacetamide was significantly less stable under both acidic and basic conditions. This is likely due to the electron-withdrawing effect of the chlorine atom on the α-carbon, which makes the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack. This compound showed intermediate stability, while N-phenylpropanamide was the most stable of the three.
-
Oxidative Stability: All three amides demonstrated good stability towards oxidative stress. Amide oxidation can occur, but it often requires more potent oxidizing agents or specific catalysts.[19][20][21][22]
-
Thermal Stability: The compounds were found to be stable under the tested thermal stress conditions. Thermal decomposition of organic compounds typically requires higher temperatures to break chemical bonds.[23][24][25][26]
-
Photostability: All compounds showed some degree of degradation under photolytic stress, with 2-Chloro-N-phenylacetamide being the most sensitive. Photodegradation can occur through various mechanisms, including cleavage of bonds upon absorption of light energy. The presence of the chloro-substituent appears to increase the photosensitivity of the molecule.
Proposed Degradation Pathway of this compound
Based on the principles of amide hydrolysis, the primary degradation pathway for this compound under acidic and basic conditions is the cleavage of the amide bond to form 3-chloropropanoic acid and aniline.
Caption: Proposed hydrolytic degradation pathway.
Conclusion and Recommendations
This comparative guide demonstrates that this compound possesses moderate stability, with its primary degradation pathway being hydrolysis under both acidic and basic conditions. It is more stable than 2-Chloro-N-phenylacetamide but less stable than N-phenylpropanamide under these conditions. All three compounds exhibited good stability against oxidative and thermal stress.
For researchers and drug development professionals working with this compound, the following recommendations are crucial:
-
pH Control: Maintaining a neutral pH is critical to minimize hydrolytic degradation during processing and storage.
-
Protection from Light: Given its susceptibility to photodegradation, the compound should be protected from light.
-
Formulation Strategies: For formulations containing this compound, excipients should be chosen carefully to avoid those that could create acidic or basic microenvironments.
-
Further Studies: Characterization of the degradation products using techniques like mass spectrometry is essential to fully understand the degradation profile and ensure the safety of any final product.
By understanding the stability profile of this compound, scientists can make informed decisions to ensure the quality, safety, and efficacy of the products they develop.
References
- Allen, A. D. Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
- Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Avomeen.
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
- Jadhav, S. B., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
- The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- Ch20 : Amide hydrolysis. (n.d.). University of Calgary.
- Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Life Sciences.
- Amides: Structure, Properties, and Reactions | Solubility of Things. (n.d.).
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
- Nagaraaj, P., & Vijayakumar, V. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers.
- ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency.
- Amides | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- Movassaghi, M., & Schmidt, M. A. (2017). Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides. Journal of the American Chemical Society.
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas Material Testing Technology.
- Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences.
- Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). Scribd.
- Thermal decomposition. (n.d.). Wikipedia.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-N-phenylpropanamide
As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical reagents we employ. 3-Chloro-N-phenylpropanamide, a halogenated organic compound often used as a chemical intermediate in the synthesis of pesticides and pharmaceuticals, requires meticulous handling and disposal to ensure personnel safety and environmental protection.[1] Improper disposal not only poses significant health and environmental risks but can also lead to severe regulatory penalties.[2]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory requirements. Our approach emphasizes understanding the "why" behind each procedure, fostering a culture of safety and accountability within the laboratory.
Part 1: Hazard Profile and Immediate Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is a solid crystalline substance with a defined hazard profile according to the Globally Harmonized System (GHS).[1][3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code |
|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Source: PubChem CID 240404[3]
Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Tightly fitting safety goggles or a face shield. | Protects against dust particles causing serious eye irritation.[5][6] |
| Hand | Chemical-impermeable gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation.[6][7] |
| Body | Laboratory coat and, if necessary, impervious clothing. | Protects against accidental spills and contamination of personal clothing.[5][6] |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator is required if dust formation is likely or if irritation is experienced. | Minimizes the risk of inhaling dust, which may cause respiratory irritation.[5][6] |
Part 2: The Core Principle: Waste Segregation
The single most critical step in managing this waste stream is proper segregation. As a chlorinated organic compound, this compound is classified as a halogenated organic waste .[8] This classification is significant for regulatory and practical reasons. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds due to their potential for environmental persistence and toxicity.[9][10]
Causality Behind Segregation: Halogenated wastes require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to safely break down the carbon-halogen bonds and prevent the release of toxic byproducts like hydrogen chloride.[7][9] Mixing halogenated waste with non-halogenated waste (e.g., acetone, ethanol) contaminates the entire batch, forcing it all to be treated under the more stringent and costly disposal protocol.[11]
Segregation Protocol:
-
Designate a Waste Container: Establish a dedicated, clearly labeled container for "Halogenated Organic Solid Waste."
-
Verify Compatibility: Ensure the container is made of a material compatible with the waste (e.g., high-density polyethylene) and is in good condition with a secure, leak-proof closure.[2]
-
Maintain Separation: Never mix this compound waste with non-halogenated solvents, acids, bases, or other incompatible chemical waste streams.[8][12]
Part 3: Step-by-Step Disposal Protocol
Follow this systematic procedure for the collection and disposal of this compound waste.
Step 3.1: Waste Collection and Containerization
-
Initial Labeling: Before adding any waste, label the designated container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Irritant, Harmful).[13][14]
-
Transferring Waste: Carefully transfer solid this compound waste into the container, minimizing dust generation.[6]
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[13][14] This is an OSHA and EPA requirement to prevent spills and vapor release.
Step 3.2: Handling Contaminated Materials
-
Contaminated Solids: Any disposable lab supplies that come into direct contact with this compound, such as weigh boats, gloves, or paper towels used for cleanup, must also be placed in the "Halogenated Organic Solid Waste" container.[15]
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste.[15] Alternatively, it can be triple-rinsed with a suitable solvent (e.g., acetone). The resulting rinsate must be collected and disposed of as halogenated organic liquid waste . After rinsing, deface the original label and dispose of the container as regular trash.[7][15]
Step 3.3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed waste container in a designated SAA within the laboratory where the waste is generated. This area should be under the control of the lab personnel.
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment tub to mitigate potential leaks or spills.[12]
-
Volume Limits: Be aware of regulatory limits. Laboratories cannot store more than 55 gallons of hazardous waste at one time in an SAA.[15]
Step 3.4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or when the project is complete, contact your institution's EHS department to schedule a waste pickup.[13]
-
Professional Disposal: Never attempt to dispose of this chemical through standard trash or by flushing it down the drain.[2][7][16] Final disposal must be carried out by a licensed chemical destruction facility, which will typically use controlled incineration.[7] You are responsible for the waste from "cradle to grave," meaning your legal responsibility extends until its final, safe disposal.[11]
Part 4: Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed response plan is essential.
Small Spill Cleanup (Solid Material)
-
Ensure Safety: Alert personnel in the area and ensure the area is well-ventilated.[6]
-
Don PPE: Wear the full PPE detailed in Table 2.
-
Contain and Collect: Gently sweep or vacuum the solid material to avoid creating dust.[6] Place the spilled chemical and all cleanup materials (e.g., contaminated wipes) into a sealed, labeled container for disposal as hazardous waste.[15]
-
Decontaminate: Clean the spill area with soap and water.
First-Aid Measures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[16][17]
-
Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[16][17]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific practice.
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Navigating the Synthesis of 3-Chloro-N-phenylpropanamide: A Guide to Safe Handling and Disposal
For the discerning researcher engaged in the synthesis and application of novel compounds, a deep understanding of chemical safety is not merely a procedural formality but the very bedrock of scientific integrity and innovation. This guide provides an in-depth operational plan for the safe handling and disposal of 3-Chloro-N-phenylpropanamide, moving beyond a simple checklist to instill a culture of safety and proactive risk mitigation in your laboratory.
Hazard Profile of this compound: Understanding the Risks
This compound (C₉H₁₀ClNO) is an organochlorine compound that presents several potential hazards.[1] A thorough understanding of its toxicological and physical properties is the first step in designing a robust safety protocol.
Based on available safety data, this compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
The presence of the chloro- group and the amide linkage necessitates a cautious approach, as compounds with similar structures can have persistent environmental impacts and long-term health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound. The rationale behind each piece of equipment is to create a comprehensive barrier against the identified hazards.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) | Provides a barrier against skin contact, preventing irritation.[3] Nitrile is recommended for its broad chemical resistance. |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects against splashes and airborne particles, preventing serious eye irritation.[4] |
| Body Protection | Standard laboratory coat, fully buttoned | Prevents contamination of personal clothing and minimizes skin contact.[5] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Mitigates the risk of inhaling dust or aerosols, which can cause respiratory tract irritation.[6][7] |
It is crucial to inspect all PPE for integrity before each use and to receive proper training on its correct application and removal to avoid cross-contamination.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure during the handling of this compound. The following diagram and procedural steps outline a safe operational plan.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Assemble and inspect all necessary PPE as outlined in the table above.
-
Review the Safety Data Sheet (SDS) for this compound before commencing any work.[9]
-
-
Handling:
-
Don the appropriate PPE, ensuring a proper fit.
-
Conduct all manipulations of the solid compound within a well-ventilated area to prevent the accumulation of dust.[10]
-
When weighing and transferring the compound, use tools and techniques that minimize the generation of airborne particles.
-
Keep the container tightly sealed when not in use.[11]
-
-
Cleanup:
-
Decontaminate the work surface with an appropriate solvent (e.g., ethanol or acetone) and wipe clean.
-
Collect all disposable materials that have come into contact with the compound in a designated, labeled hazardous waste container.[3]
-
Remove PPE in a manner that avoids contaminating yourself and the surrounding area.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Disposal Plan: Ensuring Environmental Responsibility
Improper disposal of this compound and its associated waste can lead to environmental contamination. The primary and most effective method of disposal is incineration by a licensed hazardous waste disposal facility.[3][10]
Waste Segregation and Collection:
-
Solid Waste: Place any residual solid this compound, contaminated weigh boats, and disposable labware into a clearly labeled, sealed container for solid chlorinated organic waste.
-
Liquid Waste: If the compound is in solution, it should be collected in a labeled, sealed, and chemically compatible container for halogenated organic solvent waste.[3]
-
Contaminated PPE: Disposable gloves, bench liners, and other contaminated items should be collected in a separate, labeled hazardous waste bag.
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [10]
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, a swift and informed response is critical.
-
Small Spill: For a minor spill, evacuate the immediate area. Wearing appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[3]
-
Large Spill: In the case of a large spill, evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) office immediately.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10]
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
